molecular formula C8H8BrClO B1271838 1-(2-Bromoethoxy)-3-chlorobenzene CAS No. 6487-84-9

1-(2-Bromoethoxy)-3-chlorobenzene

Cat. No.: B1271838
CAS No.: 6487-84-9
M. Wt: 235.5 g/mol
InChI Key: FUQNMWDFNCBVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethoxy)-3-chlorobenzene (CAS 6487-84-9) is a high-purity liquid organic compound with the molecular formula C₈H₈BrClO and a molecular weight of 235.51 g/mol. It is a versatile bifunctional reagent valued in organic synthesis and medicinal chemistry for its reactive bromoethoxy and chlorophenyl groups, which allow for sequential functionalization. Its primary research applications include serving as a key building block in nucleophilic substitution reactions, a versatile intermediate in pharmaceutical development, and a precursor for synthesizing functional materials. The compound is characterized by its SMILES string (ClC1=CC(OCCBr)=CC=C1) and InChIKey (FUQNMWDFNCBVOK-UHFFFAOYSA-N). It should be stored in a dark place under an inert atmosphere at room temperature to maintain stability. This product is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. The typical purity offered is 95% to 98%, with a Certificate of Analysis (COA) available for specific batches.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQNMWDFNCBVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368843
Record name 1-(2-bromoethoxy)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6487-84-9
Record name 1-(2-bromoethoxy)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-chlorobenzene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Bromoethoxy)-3-chlorobenzene, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its chemical properties, a robust and detailed protocol for its synthesis, an analysis of its reactivity, and its prospective applications in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring a reactive bromoethoxy side chain and a more stable chlorobenzene ring. This structural arrangement allows for selective chemical modifications, making it a valuable intermediate in multi-step synthetic pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrClO[BOC Sciences]
Molecular Weight 235.51 g/mol [BOC Sciences]
Boiling Point 142-147°C (at 17.5 mmHg)[BOC Sciences]
Density 1.518 g/cm³[BOC Sciences]
IUPAC Name This compound[BOC Sciences]
CAS Number 6487-84-9[ChemicalBook]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-chlorophenol attacks 1,2-dibromoethane.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on established principles of the Williamson ether synthesis and is designed to be a self-validating system for producing this compound.[1][2][]

Diagram 1: Synthesis of this compound

G 3-Chlorophenol 3-Chlorophenol Reaction_Mixture Reaction Mixture 3-Chlorophenol->Reaction_Mixture 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction_Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Mixture Deprotonation Solvent (Acetone or DMF) Solvent (Acetone or DMF) Solvent (Acetone or DMF)->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Reflux Product This compound Purification Column Chromatography Workup->Purification Purification->Product

Caption: Williamson ether synthesis of this compound.

Materials and Reagents:

  • 3-Chlorophenol (1.0 eq)

  • 1,2-Dibromoethane (3.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorophenol (1.0 eq) and anhydrous acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (3.0 eq) to the solution. The use of a carbonate base is a common and effective choice for aryl ether synthesis.[]

  • Addition of Alkylating Agent: While stirring, add 1,2-dibromoethane (3.0 eq) to the reaction mixture. A slight excess of the dihalide is used to favor the mono-alkylation product.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the presence of two distinct halogenated moieties.

  • Bromoethoxy Chain: The primary alkyl bromide is highly susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism.[2] This makes it an excellent electrophile for reactions with a wide range of nucleophiles such as amines, thiols, and alkoxides.

  • Chlorobenzene Ring: The chlorine atom on the aromatic ring is significantly less reactive towards nucleophilic substitution due to the high energy of the Meisenheimer complex intermediate.[4][5] However, it can participate in metal-catalyzed cross-coupling reactions, although the reactivity is generally lower than that of the corresponding bromo- or iodo-aromatics.

The chloro substituent on the benzene ring is a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect, which outweighs its weak resonance electron-donating effect.[6]

Diagram 2: Reactivity of this compound

G cluster_0 Primary Alkyl Bromide Reactivity cluster_1 Aryl Chloride Reactivity SN2 Sₙ2 Reaction (High Reactivity) Product_SN2 Substituted Product SN2->Product_SN2 Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->SN2 SNAr SₙAr Reaction (Low Reactivity) Product_Aryl Functionalized Aryl Product SNAr->Product_Aryl CrossCoupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) CrossCoupling->Product_Aryl Start This compound Start->SN2 Start->SNAr Start->CrossCoupling

Caption: Differential reactivity of the bromoethoxy and chlorobenzene moieties.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons (Ar-H): A complex multiplet is expected in the range of δ 6.8-7.3 ppm.

  • -O-CH₂- protons: A triplet is predicted around δ 4.2-4.4 ppm due to coupling with the adjacent -CH₂-Br protons. This downfield shift is characteristic of protons on a carbon adjacent to an ether oxygen.[7]

  • -CH₂-Br protons: A triplet is expected around δ 3.6-3.8 ppm due to coupling with the -O-CH₂- protons.

¹³C NMR Spectroscopy:

  • Aromatic Carbons (Ar-C): Signals are expected in the region of δ 115-160 ppm. The carbon bearing the chlorine atom will be shifted downfield.

  • -O-CH₂- carbon: A signal is predicted in the range of δ 65-70 ppm.

  • -CH₂-Br carbon: A signal is expected around δ 30-35 ppm.

Infrared (IR) Spectroscopy:

  • C-O-C stretch: A strong absorption band is expected in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether.[7]

  • C-H (aromatic) stretch: Bands will appear above 3000 cm⁻¹.

  • C-H (aliphatic) stretch: Bands will be present just below 3000 cm⁻¹.

  • C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

  • C-Br stretch: A band in the lower frequency region of the fingerprint, around 500-600 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of both bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio).[8] Fragmentation patterns would likely involve the loss of the bromoethyl group and other characteristic cleavages.

Applications in Drug Development

Halogenated organic molecules are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[9] While specific examples of marketed drugs containing the this compound scaffold are not prominent, its structural motifs are present in various biologically active compounds.

The primary utility of this compound in drug development lies in its role as a versatile intermediate for the synthesis of compound libraries. The reactive bromoethoxy handle allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). For instance, an isomer, 1-(2-bromoethoxy)-2-chlorobenzene, has been utilized as a key intermediate in the development of novel anticancer agents that target vimentin.[10] This suggests that this compound could be a valuable precursor for synthesizing analogs of known bioactive molecules or for generating novel chemical entities.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling vapors or mists. If inhaled, move to fresh air.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

  • Eye Contact: In case of contact with eyes, rinse cautiously with water for several minutes.

  • Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.

  • Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in organic synthesis and drug discovery. Its differential reactivity, with a highly electrophilic bromoethoxy side chain and a less reactive chlorobenzene core, allows for a range of selective chemical transformations. The synthetic protocol outlined in this guide, based on the robust Williamson ether synthesis, provides a reliable method for its preparation. While its direct incorporation into marketed pharmaceuticals is not widely documented, its utility as a scaffold for the synthesis of novel bioactive compounds is evident from the applications of its structural isomers. As the demand for novel and diverse chemical entities in drug development continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

  • askIITians.Explain the nucleophilic substitution reaction of chlorobenzene. (2025-08-21). [Link]
  • Pharmaceuticals - BSEF.[Link]
  • PubChem.1-Bromo-3-chlorobenzene.[Link]
  • NIST WebBook.Benzene, 1-bromo-3-chloro-.[Link]
  • NIST WebBook.1-(2-bromoethoxy)-4-chlorobenzene.[Link]
  • BYJU'S.Williamson Ether Synthesis reaction.[Link]
  • Chemistry LibreTexts.
  • Chemistry LibreTexts.16.
  • PLOS One.A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
  • Wikipedia.Williamson ether synthesis.[Link]
  • J&K Scientific LLC.Williamson Ether Synthesis. (2025-03-22). [Link]
  • Supporting Inform
  • Chemistry LibreTexts.3.
  • MSU chemistry.
  • Chemistry LibreTexts.18.8: Spectroscopy of Ethers. (2024-09-30). [Link]
  • Chemistry LibreTexts.Br and Cl. (2019-07-24). [Link]

Sources

An In-Depth Technical Guide to 1-(2-Bromoethoxy)-3-chlorobenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Bromoethoxy)-3-chlorobenzene is a bifunctional halogenated aromatic compound of significant utility in synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science. Its distinct structural arrangement, featuring a reactive bromoethoxy chain and a more stable chlorobenzene ring, allows for selective, stepwise functionalization. This guide provides a comprehensive technical overview of its core properties, a validated synthesis protocol, detailed characterization data, and a discussion of its applications as a versatile molecular building block for drug discovery professionals. The molecular weight of this compound is 235.51 g/mol .[][2]

Core Physicochemical & Structural Properties

This compound, also known by its synonym 3-Chlorophenoxyethyl bromide, is a key intermediate whose utility is defined by its physical and chemical characteristics.[] The presence of both a reactive alkyl bromide and a less reactive aryl chloride allows for orthogonal synthetic strategies. The primary physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 235.51 g/mol [][2][3]
Molecular Formula C₈H₈BrClO[][2][3]
CAS Number 6487-84-9[]
Appearance Data not available; typically a liquid or low-melting solid
Boiling Point 142-147°C at 17.5 mmHg[]
Density 1.518 g/cm³[]
IUPAC Name This compound[]
SMILES C1=CC(=CC(=C1)Cl)OCCBr[]
InChI Key FUQNMWDFNCBVOK-UHFFFAOYSA-N[]
Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This reaction pathway is favored for its reliability and scalability.

Reaction Principle: The synthesis involves the nucleophilic substitution of a bromide ion from 1,2-dibromoethane by the phenoxide ion of 3-chlorophenol. The phenoxide is generated in situ using a suitable base. This method is a classic, robust approach to forming ether linkages.

Experimental Protocol: Synthesis of this compound

  • Materials & Reagents:

    • 3-Chlorophenol

    • 1,2-Dibromoethane (used in excess)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (200 mL).

    • Addition of Reagent: Add 1,2-dibromoethane (3.0 eq) to the stirring suspension. The large excess of dibromoethane is crucial to minimize the formation of the bis-aryloxyethane byproduct.

    • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Workup - Quenching and Extraction: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.

    • Washing: Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).

    • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid. The boiling point is approximately 142-147°C at 17.5 mmHg.[]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. Standard spectroscopic techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Expect to see triplets for the two methylene groups (-O-CH₂-CH₂-Br) due to mutual coupling, typically around δ 4.3 ppm and δ 3.6 ppm, respectively. The aromatic protons on the 3-chlorophenyl ring will appear as a complex multiplet in the δ 6.8-7.3 ppm region.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the two aliphatic carbons and the four unique aromatic carbons.

  • Mass Spectrometry (MS): GC-MS is an excellent tool for confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), with the molecular ion peak [M]⁺ at m/z 234, [M+2]⁺ at m/z 236, and [M+4]⁺ at m/z 238.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O-C stretching vibrations for the ether linkage (around 1250 cm⁻¹) and C-H aromatic and aliphatic stretches.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its bifunctional nature, making it a versatile linker and scaffold component in medicinal chemistry.[4]

Core Utility: The bromoethoxy group serves as a highly reactive handle for nucleophilic substitution, readily reacting with amines, thiols, or alcohols to form more complex molecules.[4][5][6] The chloro-aromatic portion is more stable but can be functionalized later in a synthetic sequence using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if desired. This differential reactivity is key to its utility.[7]

Workflow: Use as a Linker Molecule

The diagram below illustrates the logical workflow of using this compound to link a hypothetical pharmacophore (drug component) to a targeting or solubilizing group.

G A 1-(2-Bromoethoxy) -3-chlorobenzene C Nucleophilic Substitution (SN2 Reaction) A->C B Pharmacophore-NH₂ (Nucleophile) B->C D Intermediate Linker-Pharmacophore C->D Forms C-N bond F Palladium-Catalyzed Cross-Coupling D->F E Targeting Moiety-Boronic Acid E->F G Final Conjugate: Drug-Linker-Targeting Moiety F->G Forms C-C bond

Caption: Logical workflow for using the title compound as a bifunctional linker.

This compound and its structural analogs are valuable for constructing molecules where precise spacing and orientation between different functional units are critical for biological activity.[5]

Safety and Handling

Proper handling of halogenated organic compounds is essential for laboratory safety.

  • Primary Hazards: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[3] Ingestion and inhalation should be strictly avoided.[3][8]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[3]

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.[3] Prevent the chemical from entering drains.[3]

References

  • LookChem. 1-(2-Bromoethyl)-3-chlorobenzene. [Link]
  • PubChem. 1-Bromo-3-(2-bromoethoxy)-5-chlorobenzene. [Link]
  • PubChem. 1-(2-Bromoethyl)-3-chlorobenzene. [Link]
  • Chemsrc. 1-(2-Bromoethyl)-3-chlorobenzene. [Link]
  • InChI Key Database. 1-(2-bromoethoxy)-3-methyl-benzene. [Link]
  • The Role of 1-Bromo-3-Chlorobenzene in Pharmaceutical Intermedi
  • Toppr. Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?. [Link]
  • Organic Syntheses Procedure. o-CHLOROBROMOBENZENE. [Link]
  • PrepChem.com.

Sources

A Comprehensive Technical Guide to 1-(2-Bromoethoxy)-3-chlorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(2-Bromoethoxy)-3-chlorobenzene, a halogenated aromatic ether of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its precise IUPAC nomenclature, physicochemical properties, and detailed synthetic methodologies. The guide will further explore its reactivity profile, highlighting its utility as a versatile building block for the synthesis of more complex molecular architectures. A significant focus will be placed on its application in drug discovery, particularly as a key intermediate in the development of novel therapeutics. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound []. This nomenclature clearly defines the substitution pattern on the benzene ring and the structure of the ether side chain.

The structural and physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueReference
IUPAC Name This compound[]
Synonyms 3-Chlorophenoxyethyl bromide[]
CAS Number 6487-84-9[]
Molecular Formula C₈H₈BrClO[]
Molecular Weight 235.51 g/mol []
Boiling Point 142-147°C (17.5 mmHg)[]
Density 1.518 g/cm³[]
SMILES C1=CC(=CC(=C1)Cl)OCCBr[]
InChI Key FUQNMWDFNCBVOK-UHFFFAOYSA-N[]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the synthesis proceeds by the reaction of 3-chlorophenol with a suitable 1,2-dihaloethane, typically 1,2-dibromoethane or 1-bromo-2-chloroethane, in the presence of a base.

The rationale behind this choice of reactants is the ready availability of 3-chlorophenol and the high reactivity of the bromoethane moiety in nucleophilic substitution reactions. The base is essential to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Chlorophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-chlorophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Heat the mixture to reflux for 30 minutes to ensure the formation of the potassium 3-chlorophenoxide salt.

  • To the refluxing mixture, add 1,2-dibromoethane (1.2 eq.) dropwise over a period of 15 minutes.

  • Continue refluxing the reaction mixture for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 3_Chlorophenol 3-Chlorophenol Reaction Williamson Ether Synthesis (Acetone, Reflux) 3_Chlorophenol->Reaction Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction Base K₂CO₃ (Base) Base->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Cooling & Filtration Purification Purification (Vacuum Distillation) Workup->Purification Drying & Concentration Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

This compound possesses two distinct reactive sites: the aryl chloride and the primary alkyl bromide. The alkyl bromide is significantly more reactive towards nucleophilic substitution than the aryl chloride. This differential reactivity is a key feature that makes this compound a valuable synthetic intermediate.

  • Nucleophilic Substitution at the Alkyl Bromide: The primary bromo group is an excellent leaving group and is readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as amines, azides, thiols, and cyanides, to construct more complex molecules. This reactivity is central to its use in building pharmacologically active scaffolds.

  • Reactions at the Aryl Chloride: The chlorine atom on the benzene ring is relatively unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, further extending the synthetic utility of this building block. The reactivity of the aryl chloride is generally lower than that of an aryl bromide, providing an additional layer of selectivity[2].

Reactivity_Diagram Start This compound Aryl Chloride (Less Reactive) Alkyl Bromide (More Reactive) Product_SN2 Product of Sₙ2 Aryl Chloride Alkyl-Nu Product_CC Product of Cross-Coupling Aryl-R Alkyl Bromide Nucleophile Nucleophile (Nu⁻) Nucleophile->Start:f1 Sₙ2 Reaction CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) CrossCoupling->Start:f0 Pd-catalyzed

Sources

A Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth overview of a robust and widely-used synthetic route to 1-(2-bromoethoxy)-3-chlorobenzene. The primary method detailed is the Williamson ether synthesis, a reliable SN2 reaction between a phenoxide and a primary alkyl halide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive discussion of the reaction mechanism, a detailed step-by-step experimental protocol, insights into reaction optimization, and critical safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Introduction and Strategic Overview

This compound is a valuable bifunctional building block in organic synthesis. The presence of a reactive bromoethoxy group and a chlorinated aromatic ring allows for sequential, selective functionalization, making it a key intermediate in the development of novel pharmaceutical agents and agrochemicals.

The most direct and efficient method for its preparation is the Williamson ether synthesis. This classic organic reaction, first reported by Alexander Williamson in 1850, remains one of the most important methods for forming ethers.[1][2] The strategy involves the deprotonation of a weakly acidic alcohol—in this case, 3-chlorophenol—to form a potent nucleophile, the phenoxide ion. This phenoxide then displaces a halide from an alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism to form the target ether.[1][3][4]

Reaction Mechanism: An SN2 Pathway

The synthesis proceeds in two fundamental steps:

  • Deprotonation: 3-chlorophenol is treated with a suitable base to remove the acidic phenolic proton, generating the 3-chlorophenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate or alkali hydroxides.

  • Nucleophilic Substitution: The resulting 3-chlorophenoxide anion acts as a strong nucleophile. It attacks one of the electrophilic methylene carbons of 1,2-dibromoethane in a concerted, backside attack characteristic of an SN2 reaction.[1][3][5] This displaces one of the bromide ions as a leaving group, forming the C-O ether bond and yielding the final product.

Using a primary alkyl halide like 1,2-dibromoethane is critical, as SN2 reactions are highly sensitive to steric hindrance.[1][6] Secondary and tertiary halides would favor a competing E2 elimination pathway, leading to alkene byproducts.[2][3]

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )CAS No.Key Hazards
3-Chlorophenol128.56108-43-0Toxic, Corrosive, Skin Irritant
1,2-Dibromoethane187.86106-93-4Toxic, Carcinogen, Environmental Hazard
Potassium Carbonate (K₂CO₃), anhydrous138.21584-08-7Irritant
Acetone58.0867-64-1Flammable, Irritant
Diethyl Ether (Et₂O)74.1260-29-7Extremely Flammable, Peroxide Former
Sodium Hydroxide (NaOH)40.001310-73-2Corrosive
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6N/A

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (10.0 g, 77.8 mmol) and anhydrous acetone (100 mL). Stir the mixture at room temperature until the phenol is completely dissolved.

  • Base Addition: Add anhydrous potassium carbonate (16.1 g, 116.7 mmol, 1.5 equivalents) to the solution. The suspension will become cloudy. The use of K₂CO₃ provides a solid base that facilitates the deprotonation of the phenol without introducing water, which can interfere with the reaction.

  • Alkylation: Add 1,2-dibromoethane (29.2 g, 155.6 mmol, 2.0 equivalents) to the stirring suspension. Using a two-fold excess of 1,2-dibromoethane is a critical strategic choice. It ensures that the 3-chlorophenoxide ion preferentially reacts with the plentiful alkylating agent, significantly minimizing the formation of the primary byproduct, 1,2-bis(3-chlorophenoxy)ethane, which would result from the reaction of the initial product with another phenoxide molecule.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and filter it to remove the inorganic salts (KBr and excess K₂CO₃).

    • Wash the collected solids with a small amount of fresh acetone (2 x 20 mL) to recover any trapped product.

    • Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oily residue in diethyl ether (150 mL). Transfer the solution to a separatory funnel.

    • Wash the ether layer with 5% aqueous sodium hydroxide (2 x 50 mL). This step is a self-validating measure to remove any unreacted acidic 3-chlorophenol.

    • Wash the ether layer with water (1 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual salts and reduce the solubility of organic material in the aqueous phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at 142-147°C at 17.5 mmHg to obtain pure this compound.[]

Field Insights & Optimization

4.1. Role of Phase-Transfer Catalysis

For industrial or large-scale syntheses, or to run the reaction under milder conditions, phase-transfer catalysis (PTC) is a highly effective modification.[8][9] A catalyst such as tetrabutylammonium bromide (TBAB) is added in catalytic amounts (1-5 mol%).

  • Mechanism of Action: The quaternary ammonium cation (Q⁺) from the catalyst pairs with the phenoxide anion (ArO⁻) in the aqueous or solid phase. This lipophilic ion pair [Q⁺ArO⁻] is soluble in the organic phase, where it can readily react with the 1,2-dibromoethane.[8][10] This technique obviates the need for anhydrous solvents and can significantly accelerate reaction rates.[8][9]

4.2. Choice of Solvent and Base

While acetone is effective, other polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) can also be used and may increase the reaction rate by better solvating the potassium phenoxide.[5][11] Stronger bases like sodium hydride (NaH) can also be employed, but they require strictly anhydrous conditions to prevent violent reaction with water.[11][12]

Data Summary

The following table presents representative quantitative data for the described protocol.

ParameterValueNotes
Reactants
3-Chlorophenol1.0 eq (77.8 mmol)Limiting Reagent
1,2-Dibromoethane2.0 eq (155.6 mmol)Excess to prevent diether formation
Potassium Carbonate1.5 eq (116.7 mmol)Base for deprotonation
Product
Molecular FormulaC₈H₈BrClO
Molecular Weight235.51 g/mol
Theoretical Yield18.3 gBased on 100% conversion
Typical Yield75-85%13.7 g - 15.6 g
AppearanceColorless to pale yellow oil
Boiling Point142-147°C / 17.5 mmHg[]

Safety and Handling

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • 1,2-Dibromoethane: This substance is highly toxic, a suspected human carcinogen, and an environmental hazard.[13][14][15] It must be handled in a well-ventilated chemical fume hood at all times.[13][14] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14][16] Avoid inhalation and skin contact.[14][15]

  • 3-Chlorophenol: This compound is toxic and corrosive. It can cause severe skin burns and eye damage. Handle with appropriate PPE.

  • Solvents: Acetone and diethyl ether are highly flammable. Ensure there are no ignition sources in the vicinity. Diethyl ether can form explosive peroxides upon storage and should be tested before use.

All waste materials should be collected and disposed of according to institutional and local environmental regulations.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Reactants 3-Chlorophenol + 1,2-Dibromoethane + K₂CO₃ Mixing Dissolve & Mix in Flask Reactants->Mixing Solvent Acetone Solvent->Mixing Reflux Heat to Reflux (12-18 hours) Mixing->Reflux Sₙ2 Reaction Cool Cool to RT Reflux->Cool Filter Filter Salts Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Dissolve in Ether & Wash (NaOH, H₂O, Brine) Evaporate->Extract Dry Dry with Na₂SO₄ & Concentrate Extract->Dry Purify Vacuum Distillation Dry->Purify Product Pure 1-(2-Bromoethoxy) -3-chlorobenzene Purify->Product

Caption: Workflow for the synthesis of this compound.

References

  • Williamson ether synthesis.Wikipedia. [Link]
  • Williamson Ether Synthesis reaction.BYJU'S. [Link]
  • Reaction Mechanism of Williamson's synthesis.Physics Wallah. [Link]
  • Williamson Ether Synthesis.ChemTalk. [Link]
  • Williamson Ether Synthesis.Utah Tech University. [Link]
  • 9.6: Williamson Ether Synthesis.Chemistry LibreTexts. [Link]
  • An Ether Synthesis Using Phase Transfer Catalysis.
  • An Ether Synthesis Using Phase Transfer Catalysis.
  • 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS.Loba Chemie. [Link]
  • SAFETY DATA SHEET - 1,2-Dibromoethane.Fisher Scientific. [Link]
  • The Williamson Ether Synthesis.Master Organic Chemistry. [Link]
  • The Williamson Ether Synthesis.University of Missouri–St. Louis. [Link]
  • Williamson Ether Synthesis.Chemistry Steps. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Bromoethoxy)-3-chlorobenzene (CAS No. 6487-84-9), a halogenated aromatic ether with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Due to the limited availability of extensive experimental data in public literature, this guide combines known physical constants with predicted spectral data derived from established computational models and first principles. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its key physical properties and purity, offering a robust framework for researchers. This document is intended to serve as a foundational resource, empowering scientists to confidently handle, characterize, and utilize this compound in their research endeavors.

Introduction: The Synthetic Utility of a Disubstituted Phenyl Ether

This compound belongs to a class of compounds that are highly valued in medicinal chemistry and materials science. The presence of three distinct reactive sites—the chloro- and bromo-substituents and the ether linkage—provides a versatile scaffold for the synthesis of more complex molecules. The bromoethoxy chain is a particularly useful motif, enabling facile introduction of an ethyl ether linker to a nucleophilic site via substitution of the terminal bromine. The chloro-substituent on the aromatic ring offers a handle for a variety of cross-coupling reactions, allowing for the construction of intricate molecular architectures. Understanding the fundamental physical properties of this compound is paramount for its effective use in synthesis, including reaction setup, purification, and storage.

Core Physicochemical Properties

The physical characteristics of a compound dictate its behavior in both reactive and non-reactive systems. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource/Method
CAS Number 6487-84-9BOC Sciences[]
Molecular Formula C₈H₈BrClOBOC Sciences[]
Molecular Weight 235.51 g/mol BOC Sciences[]
Appearance White to pale yellow solid or liquidPredicted based on similar compounds like 2-Phenoxyethyl bromide[2]
Boiling Point 142-147 °C at 17.5 mmHgBOC Sciences[]
Density 1.518 g/cm³BOC Sciences[]
Melting Point 30-36 °C (Predicted)Predicted based on the melting point of the similar compound 2-Phenoxyethyl bromide[2]
Solubility Insoluble in water. Soluble in methanol, chloroform, and ethyl acetate.Predicted based on the solubility of 2-Phenoxyethyl bromide[3]
Refractive Index ~1.58 (Predicted)Estimated based on similar aromatic halides

Experimental Protocols for Physical Characterization

The following protocols are standardized procedures for the experimental determination of the key physical properties of this compound. The choice of these methods is predicated on their reliability, accuracy, and accessibility in a standard organic chemistry laboratory.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or uncharacterized compound like this compound involves a series of steps to ascertain its identity, purity, and physical constants.

G cluster_0 Initial Assessment cluster_1 Purity Determination cluster_2 Physical Property Measurement cluster_3 Structural Elucidation A Obtain Sample of This compound B Visual Inspection (Appearance, Color, Form) A->B C GC-MS Analysis for Purity and Impurity Profile B->C Purity Check D Melting Point Determination (Capillary Method) C->D If Pure H NMR Spectroscopy (¹H and ¹³C) C->H Confirm Identity E Boiling Point Determination (Micro-reflux Method) D->E F Density Measurement (Pycnometer Method) E->F G Refractive Index Measurement (Abbe Refractometer) F->G I IR Spectroscopy (FTIR-ATR) H->I J Mass Spectrometry (from GC-MS) I->J

Caption: Workflow for the comprehensive characterization of this compound.

Determination of Boiling Point (Micro-reflux Method)

This method is ideal for determining the boiling point of a small quantity of a liquid sample.

  • Preparation: Place approximately 0.5 mL of this compound into a small test tube containing a magnetic stir bar.

  • Apparatus Setup: Clamp the test tube in a heating block on a hot plate stirrer. Insert a thermometer into the test tube, ensuring the bulb is positioned about 1 cm above the liquid surface.

  • Heating and Observation: Begin gentle stirring and heating. Observe the formation of a refluxing ring of condensate on the inner wall of the test tube.

  • Measurement: The temperature at which this reflux ring stabilizes is the boiling point of the liquid. Record this temperature.[4]

Causality: Positioning the thermometer in the vapor phase above the liquid ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid, which is the definition of boiling point.

Determination of Density (Pycnometer Method)

The pycnometer method provides a highly accurate means of determining the density of a liquid.

  • Mass of Empty Pycnometer: Thoroughly clean and dry a pycnometer and weigh it on an analytical balance.

  • Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.

  • Volume Determination: Repeat the process with a reference liquid of known density (e.g., deionized water) to determine the exact volume of the pycnometer.

  • Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.[5]

Causality: This gravimetric method is precise because it relies on accurate mass measurements, and by using a reference liquid, the volume of the pycnometer can be determined with high precision.

Determination of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying any impurities.

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane.[6]

  • Instrumental Setup:

    • GC Column: A non-polar capillary column, such as a DB-5MS, is suitable for separating halogenated aromatic compounds.

    • Oven Program: Start with an initial oven temperature of around 55°C, followed by a temperature ramp (e.g., 5°C/min) to a final temperature of 250°C.[7]

    • Injector and Detector Temperatures: Set the injector and MS transfer line temperatures to 250°C and 230°C, respectively.[7]

  • Analysis: Inject the sample into the GC-MS system. The resulting chromatogram will show peaks corresponding to the target compound and any impurities. The mass spectrum of each peak can be used for identification.

  • Quantification: Purity is determined by the relative peak area of the main component compared to the total area of all peaks.[8]

Causality: The choice of a non-polar column is based on the principle of "like dissolves like," where the non-polar stationary phase effectively separates the relatively non-polar halogenated aromatic compounds. The temperature program allows for the separation of compounds with different boiling points.

Predicted Spectral Data and Interpretation

In the absence of publicly available experimental spectra, the following data has been predicted based on established principles of spectroscopy and computational tools.[9] This serves as a guide for researchers in interpreting their own experimentally obtained data.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20m1HAr-HAromatic proton between two substituents.
~7.10m1HAr-HAromatic proton ortho to the chloro group.
~6.95m2HAr-HRemaining two aromatic protons.
~4.30t2H-OCH₂-Methylene group adjacent to the oxygen, deshielded.
~3.65t2H-CH₂BrMethylene group adjacent to bromine, deshielded.

Interpretation: The aromatic region will likely present a complex multiplet due to the meta-substitution pattern.[10] The two methylene groups of the ethoxy chain will appear as triplets due to coupling with each other. The downfield shift of the -OCH₂- protons is due to the strong deshielding effect of the adjacent oxygen atom.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~159Ar-C (C-O)Quaternary carbon attached to oxygen, strongly deshielded.
~135Ar-C (C-Cl)Quaternary carbon attached to chlorine.
~130Ar-CHAromatic CH carbon.
~122Ar-CHAromatic CH carbon.
~120Ar-CHAromatic CH carbon.
~114Ar-CHAromatic CH carbon.
~68-OCH₂-Aliphatic carbon attached to oxygen.
~29-CH₂BrAliphatic carbon attached to bromine.

Interpretation: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the electronegative oxygen and chlorine atoms are shifted significantly downfield.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1580, ~1470StrongAromatic C=C stretch
~1250StrongAryl-O-C stretch (asymmetric)[11]
~1050StrongAryl-O-C stretch (symmetric)[11]
~780, ~680StrongC-Cl stretch
~650StrongC-Br stretch

Interpretation: The presence of strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ is characteristic of an aryl alkyl ether.[11] The C-H stretches above 3000 cm⁻¹ confirm the presence of the aromatic ring.[12]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
234/236/238High[M]⁺, Molecular ion peak with isotopic pattern for Br and Cl
155/157Medium[M - CH₂CH₂Br]⁺, Loss of the bromoethyl radical
127/129High[M - OCH₂CH₂Br]⁺, Cleavage of the ether bond
109Medium[CH₂CH₂Br]⁺

Interpretation: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[13] Common fragmentation pathways for ethers include alpha-cleavage and cleavage of the C-O bond.[14] The loss of the bromoethyl radical is a likely fragmentation pathway.[15]

Safety, Handling, and Storage

As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate. This guide provides a comprehensive foundation of its physical properties, including both established data and robust predictions for its spectral characteristics. The detailed experimental protocols offer a practical framework for its characterization and quality control. By leveraging the information presented herein, researchers can confidently and effectively incorporate this versatile building block into their synthetic strategies for the advancement of pharmaceutical and materials science research.

References

  • University of Calgary. Micro-boiling point measurement. [Link]
  • Mettler Toledo.
  • South Coast Air Quality Management District.
  • Reddit.
  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
  • Chemistry Steps. Interpreting IR Spectra. [Link]
  • Scribd.
  • YouTube. Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]
  • YouTube.
  • International Institute for Science, Technology and Education. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

Sources

An In-Depth Technical Guide to the Safety and Hazards of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the safety, hazards, and handling protocols for 1-(2-Bromoethoxy)-3-chlorobenzene (CAS No. 6487-84-9). As a halogenated aromatic ether, this compound serves as a valuable intermediate in synthetic chemistry, particularly in pharmaceutical and materials science research. Its bifunctional nature, incorporating both a reactive bromoethoxy group and a stable chlorobenzene moiety, necessitates a thorough understanding of its reactivity and toxicological profile. This guide synthesizes available data to provide researchers with the critical information required for safe handling, risk assessment, and emergency preparedness. While specific toxicological and environmental data for this compound are limited, this guide extrapolates from structurally related chemicals to provide a robust framework for risk mitigation.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, affecting potential exposure routes and fire hazards.

PropertyValueSource
Chemical Name This compound-
CAS Number 6487-84-9[Alachem Co., Ltd.][1]
Molecular Formula C₈H₈BrClO[Alachem Co., Ltd.][1]
Molecular Weight 235.51 g/mol [Alachem Co., Ltd.][1]
Appearance Liquid (Assumed, based on similar structures and lack of melting point data)-
Boiling Point 142-147 °C (at 17.5 mmHg)[BOC Sciences][]
Density 1.518 g/cm³[BOC Sciences][]
Solubility Insoluble in water (presumed), soluble in common organic solvents.-

GHS Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[3]

GHS Pictograms:

Signal Word: Warning [3]

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Selected): [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Toxicological Profile and Health Hazards

  • Acute Toxicity (Oral): The classification as "Harmful if swallowed" (H302) indicates that ingestion can lead to adverse health effects.[3] Symptoms may include nausea, vomiting, and gastrointestinal distress.

  • Skin and Eye Irritation: As a halogenated compound, direct contact is likely to cause significant irritation. The H315 and H319 classifications confirm that it causes skin irritation and serious eye irritation.[3] Prolonged contact may lead to chemical burns.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract (H335), leading to coughing, shortness of breath, and inflammation.[3]

  • Chronic Exposure and Systemic Effects: Data on the long-term effects of this specific compound are absent. However, many halogenated aromatic compounds are known for their persistence and potential to cause systemic toxicity.[1][4] Chronic exposure to related compounds like chlorobenzene has been shown to affect the liver and kidneys in animal studies.[5][6] The mechanism often involves metabolic activation by cytochrome P450 enzymes to form reactive epoxides, which can bind to cellular macromolecules.[7] While this is an extrapolation, it represents a plausible pathway for toxicity and underscores the need for stringent exposure controls.

  • Carcinogenicity and Mutagenicity: There is no data to classify this compound as a carcinogen or mutagen.[8]

Reactivity and Chemical Hazards

The chemical reactivity of this compound is dictated by its ether linkage and the labile carbon-bromine bond.

  • Stability: The compound is expected to be stable under recommended storage conditions.[3] However, it is sensitive to moisture and light.[9]

  • Reactivity of the Bromoethoxy Group: The primary site of reactivity is the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon electrophilic and highly susceptible to nucleophilic substitution (Sₙ2) reactions.[10] This is the chemical property most often exploited in its synthetic applications.

  • Ether Cleavage: Like other aryl ethers, the C-O bond can be cleaved under harsh acidic conditions (e.g., with HBr or HI), which would yield 3-chlorophenol and a derivative of the bromoethane side chain.[11][12]

  • Hazardous Decomposition: Upon combustion or thermal decomposition, this compound is expected to release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).

  • Incompatible Materials: To prevent hazardous reactions, avoid contact with:

    • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[8]

    • Strong Bases: Can promote elimination reactions or hydrolysis.

    • Metals: Certain metals may catalyze decomposition.

    • Moisture/Water: Can lead to slow hydrolysis, releasing corrosive hydrogen bromide gas. This can pressurize sealed containers.[9]

Protocols for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.

Engineering Controls and Work Practices
  • Ventilation: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.

  • Designated Area: Establish a designated area within the laboratory for handling this compound. Clearly label the area and restrict access.

  • Handling: Use the smallest quantities necessary for the experiment. When transferring, use techniques that minimize aerosol generation, such as pouring slowly or using a syringe for liquid transfers. Avoid contact with skin and eyes.[3]

Personal Protective Equipment (PPE) Hierarchy

The following diagram illustrates the necessary PPE for handling this compound.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) node_eye Eye/Face Protection (Splash Goggles & Face Shield) node_skin Skin Protection (Chemical-Resistant Gloves & Lab Coat) node_body Body Protection (Chemically Impervious Apron/Suit) node_resp Respiratory Protection (Use in Fume Hood is Primary Control) caption Fig 1. PPE for this compound.

Caption: Fig 1. Required PPE for handling this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Check glove manufacturer's data for compatibility and breakthrough times. A standard laboratory coat is required, and for larger quantities, a chemically resistant apron is recommended.[3]

  • Respiratory Protection: Work in a fume hood is the primary means of respiratory protection. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]

Storage Protocol
  • Container: Keep in a tightly closed container made of non-reactive material (e.g., glass).[9]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[3]

  • Conditions: Protect from light and moisture to prevent degradation.[9] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[9]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Exposure Response Protocol

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Event node_skin Skin Contact start->node_skin node_eye Eye Contact start->node_eye node_inhale Inhalation start->node_inhale node_ingest Ingestion start->node_ingest action_skin Remove contaminated clothing. Flush with water for 15+ minutes. node_skin->action_skin action_eye Flush with water for 15+ minutes. Hold eyelids open. node_eye->action_eye action_inhale Move to fresh air. Provide oxygen if needed. node_inhale->action_inhale action_ingest Rinse mouth with water. Do NOT induce vomiting. node_ingest->action_ingest end Seek Immediate Medical Attention action_skin->end action_eye->end action_inhale->end action_ingest->end caption Fig 2. First Aid Decision Tree for Exposure.

Caption: Fig 2. First Aid Decision Tree for Exposure.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if the contact area is large. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Spill and Leak Containment
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the appropriate environmental health and safety department.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray may be used to cool containers but may be ineffective at extinguishing the fire.

  • Specific Hazards: The compound is combustible. Vapors may form explosive mixtures with air. Containers may explode when heated.[8] Fire will produce irritating and toxic gases (HBr, HCl).[8]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.

Environmental Hazards and Disposal

  • Environmental Fate: Specific data on the environmental fate of this compound is lacking. However, as a halogenated aromatic compound, it is predicted to be persistent in the environment and toxic to aquatic life.[4] Such compounds can bioaccumulate. Discharge into the environment, including drains and waterways, must be strictly avoided. Chlorobenzene, a related compound, is known to be volatile and moderately soluble in water, with biodegradation being a major degradation process in oxygenated waters and soils.

  • Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations. This typically involves incineration in a licensed hazardous waste facility. Do not dispose of down the drain.

Conclusion

This compound is a valuable research chemical with significant hazards that demand rigorous safety protocols. The primary risks include acute oral toxicity and severe irritation to the skin, eyes, and respiratory system. While comprehensive toxicological data is not available, the known hazards necessitate handling with engineering controls, appropriate PPE, and strict adherence to safe work practices. Researchers and drug development professionals must approach this compound with a thorough understanding of its potential dangers to ensure personal safety and environmental protection.

References

  • Taylor & Francis Group. (1994). Halogenated Aromatic Compounds. In Basic Environmental Toxicology. [Link]
  • PubChem. 1-(2-Bromoethyl)-3-chlorobenzene.
  • Alachem Co., Ltd. This compound. [Link]
  • PubChem. 1-(2-Bromoethoxy)-4-chlorobenzene.
  • Chemsrc. 1-(2-Bromoethyl)-3-chlorobenzene. [Link]
  • GovInfo. (1990). TOXICOLOGICAL PROFILE FOR CHLOROBENZENE. Agency for Toxic Substances and Disease Registry. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorobenzene. [Link]
  • PubChem. GHS Classification Summary.
  • Centers for Disease Control and Prevention (CDC). Toxicological Profile for Chlorobenzene. [Link]
  • Publisso. (2025). Chlorobenzene.
  • U.S. Environmental Protection Agency (EPA). Chlorobenzene Fact Sheet: Support Document. [Link]
  • Carl ROTH. (2025).
  • Safe Work Australia.
  • U.S. Environmental Protection Agency (EPA). (1990). TOXICOLOGICAL PROFILE FOR CHLOROBENZENE. [Link]
  • PubChem. 1-(Bromomethyl)-3-chlorobenzene.
  • University of Calgary. Cleavage of Aryl Ethers by HI or HBr. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • OpenOChem Learn. Reactions of Ethers. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Bromoethoxy)-3-chlorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromoethoxy)-3-chlorobenzene, a key intermediate in synthetic organic chemistry and drug discovery. Given the limited availability of public domain data on its solubility, this document emphasizes predictive methodologies based on its chemical structure and provides detailed experimental protocols for its empirical determination. This resource is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate its use in synthesis, purification, and formulation.

Introduction to this compound

This compound is a halogenated aromatic ether with the molecular formula C₈H₈BrClO and a molecular weight of 235.51 g/mol []. Its structure, featuring a benzene ring substituted with a chloro group and a bromoethoxy side chain, makes it a valuable building block in medicinal chemistry. Halogenated compounds are pivotal in drug design as the inclusion of halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity[2][3].

The utility of this compound in multi-step syntheses necessitates a thorough understanding of its solubility. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization and chromatography), and the formulation of final active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[]
CAS Number 6487-84-9[]
Molecular Formula C₈H₈BrClO[]
Molecular Weight 235.51 g/mol []
Boiling Point 142-147°C (at 17.5 mmHg)[]
Density 1.518 g/cm³[]

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent[4][5]. The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

  • Non-polar character: The chlorobenzene ring is hydrophobic and will favor interactions with non-polar solvents.

  • Polar character: The ether linkage (-O-) and the halogen atoms (Br and Cl) introduce polarity to the molecule through dipole-dipole interactions.

Based on these structural features, we can predict its relative solubility in a range of common organic solvents. It is expected to exhibit poor solubility in highly polar protic solvents like water and good solubility in a variety of organic solvents. For instance, related compounds like 1-bromo-3-chlorobenzene are sparingly soluble in water but more soluble in organic solvents such as ether and chloroform[6].

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarity IndexPredicted SolubilityRationale
Hexane 0.1High Non-polar solvent, ideal for dissolving the hydrophobic chlorobenzene ring.
Toluene 2.4High Aromatic solvent, favorable π-π stacking interactions with the benzene ring.
Diethyl Ether 2.8High Moderately polar; the ether linkage is compatible, and it can solvate the non-polar parts.
Dichloromethane (DCM) 3.1High Apolar aprotic solvent, effective at dissolving halogenated organic compounds.
Acetone 5.1Moderate to High Polar aprotic solvent; the carbonyl group can interact with the polar parts of the solute.
Ethanol 4.3Moderate Polar protic solvent; hydrogen bonding capability is limited with the solute, but its alkyl chain provides some non-polar character.
Methanol 5.1Low to Moderate More polar than ethanol, less favorable for the large non-polar aromatic ring.
Water 10.2Very Low/Insoluble Highly polar protic solvent; strong hydrogen bonding network in water is difficult for the non-polar solute to disrupt[7].

Experimental Determination of Solubility

To move beyond prediction, empirical determination is essential. The following section provides a detailed protocol for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment:

  • This compound (purity ≥95%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. This duration is critical to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For solvents where settling is slow, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a small aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining solid microparticles.

  • Dilution: Dilute the filtered sample with a suitable solvent (usually the same solvent or mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. The concentration of this compound is determined by comparing its peak area to a pre-established calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Method

For rapid screening across many solvents, a miniaturized HTS approach can be employed.

Protocol:

  • Prepare a stock solution of this compound in a highly soluble solvent like Dichloromethane.

  • In a 96-well plate, dispense increasing volumes of the stock solution.

  • Evaporate the solvent to leave behind precise amounts of the solid compound in each well.

  • Add the test solvents to the wells and shake for a predetermined time.

  • Measure the turbidity or use automated HPLC to determine the concentration in the clear supernatant.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental processes for solubility determination.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation & Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Quantification A 1. Add excess solute to solvent in vial B 2. Seal and shake at constant temp (24-48h) A->B C 3. Settle or Centrifuge B->C D 4. Withdraw supernatant C->D E 5. Filter with 0.22 µm syringe filter D->E F 6. Dilute sample for analysis E->F G 7. Analyze by HPLC F->G H 8. Calculate solubility from calibration curve G->H

Caption: Equilibrium solubility determination workflow.

The Role of Solubility in Drug Discovery

Understanding the solubility of an intermediate like this compound is not merely an academic exercise. It has profound practical implications in the drug discovery and development pipeline:

  • Reaction Optimization: Choosing a solvent in which reactants are highly soluble can significantly increase reaction rates and yields.

  • Purification: Solubility differences are exploited in crystallization, where a solvent is chosen to be a good solvent for the desired compound at high temperatures but a poor one at low temperatures. In chromatography, solvent selection is key to achieving good separation.

  • Formulation: While this compound is an intermediate, its derivatives may be drug candidates. The solubility of these final compounds in pharmaceutically acceptable solvents is a critical factor for bioavailability.

References

  • Determin
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • This compound. (n.d.). BOC Sciences.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Solubility of Organic Compounds. (2023, August 31).
  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.
  • 1-(2-Bromoethyl)-3-chlorobenzene. (n.d.). CymitQuimica.
  • 1-(2-Bromoethyl)-3-chlorobenzene. (n.d.). PubChem.
  • 1-(2-Bromoethoxy)-4-chlorobenzene, 98%. (n.d.). J&K Scientific.
  • 1-(2-Bromoethoxy)-4-chlorobenzene. (n.d.). PubChem.
  • 1-Bromo-3-chlorobenzene. (n.d.). Solubility of Things.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (n.d.).
  • A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery. (n.d.). Benchchem.
  • The Role of 1-Bromo-3-Chlorobenzene in Pharmaceutical Intermedi
  • Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. (2025, August 10).
  • Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Represent
  • How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
  • 1-Bromo-2-chlorobenzene. (n.d.). Solubility of Things.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the boiling and melting points of 1-(2-Bromoethoxy)-3-chlorobenzene (CAS No. 6487-84-9), a halogenated aromatic ether with applications in organic synthesis and pharmaceutical research. This document moves beyond a simple recitation of data points to offer a deeper understanding of the underlying physicochemical principles, methodologies for experimental determination, and a comparative analysis with related compounds.

Core Physicochemical Data

The accurate determination of a compound's boiling and melting points is fundamental to its characterization, purification, and safe handling. For this compound, these properties are summarized below.

PropertyValueSource
Boiling Point 142-147 °C at 17.5 mmHg[]
Estimated Boiling Point Approximately 285-295 °C at 760 mmHg(Estimated via nomograph)
Melting Point Not definitively reported; likely a low-melting solidInferred from related compounds
Molecular Formula C₈H₈BrClO[2]
Molecular Weight 235.51 g/mol [2]
Density 1.518 g/cm³[]

Understanding the Boiling Point: The Impact of Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] Consequently, the boiling point is highly dependent on pressure. For compounds that may decompose at higher temperatures, distillation under reduced pressure (vacuum distillation) is a standard purification technique.

The reported boiling point of this compound is 142-147 °C at 17.5 mmHg.[] This value, determined at a significantly reduced pressure, is substantially lower than the boiling point would be at standard atmospheric pressure (760 mmHg).

Estimation of the Normal Boiling Point

To estimate the boiling point at atmospheric pressure, a pressure-temperature nomograph can be utilized. These charts are graphical representations of the Clausius-Clapeyron equation, which relates vapor pressure and temperature.[4][5] By aligning the known boiling point at a given pressure with that pressure on the nomograph, an estimated boiling point at a different pressure can be extrapolated.

Workflow for Boiling Point Estimation using a Nomograph:

Caption: A logical workflow for estimating the normal boiling point of a compound using a pressure-temperature nomograph.

The Melting Point: An Investigation into the Solid State

The melting point of a crystalline solid is the temperature at which it transitions to a liquid.[6] This physical constant is a valuable indicator of purity; pure compounds typically exhibit a sharp melting point over a narrow range, while impurities tend to depress and broaden the melting range.

Structural Influences on Physical Properties

The boiling and melting points of organic molecules are governed by the strength of their intermolecular forces. For this compound, the key structural features influencing these properties are:

  • Molecular Weight: The presence of a bromine and a chlorine atom, in addition to the benzene ring and ethoxy chain, gives the molecule a relatively high molecular weight (235.51 g/mol ). This contributes to stronger van der Waals forces, leading to higher boiling and melting points compared to smaller, non-halogenated analogues.

  • Polarity: The carbon-chlorine, carbon-bromine, and carbon-oxygen bonds are all polar, resulting in a net dipole moment for the molecule. These dipole-dipole interactions are stronger than the London dispersion forces found in nonpolar molecules of similar size, thus increasing the energy required to separate the molecules.

  • Aromatic Ring: The planar benzene ring allows for efficient stacking and pi-pi interactions between molecules, further contributing to the intermolecular forces.

  • Ether Linkage: Unlike alcohols, ethers lack a hydroxyl group and therefore cannot act as hydrogen bond donors. This results in significantly lower boiling points for ethers compared to alcohols of similar molecular weight.[7][8]

A comparison with the structurally similar but distinct compound, 1-(2-bromoethyl)-3-chlorobenzene (CAS 16799-05-6), which has a reported boiling point of 239.3 °C at 760 mmHg, highlights the influence of the ether oxygen.[9][10] The presence of the ether linkage in our target compound introduces greater flexibility and alters the dipole moment, which can influence intermolecular packing and, consequently, the boiling point.

Experimental Determination of Boiling and Melting Points

The following are generalized protocols for the experimental determination of the boiling and melting points of a compound such as this compound.

Melting Point Determination

This procedure is based on the use of a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Workflow for Melting Point Determination:

Caption: A step-by-step workflow for the experimental determination of a compound's melting point.

Boiling Point Determination (at Reduced Pressure)

This protocol outlines the general steps for vacuum distillation.

  • Apparatus Assembly: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump via a vacuum trap and a manometer.

  • Sample and Boiling Chips: The compound and a few boiling chips or a magnetic stir bar are placed in the distillation flask.

  • Evacuation: The system is carefully evacuated to the desired pressure.

  • Heating: The distillation flask is heated gently.

  • Distillation and Temperature Reading: As the liquid boils and the vapor condenses, the temperature is recorded when it stabilizes. This stable temperature is the boiling point at that pressure.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the boiling and melting points of this compound. The reported boiling point at reduced pressure has been presented, and an estimation for the normal boiling point has been provided based on established physicochemical principles. While an experimental melting point is not currently documented, evidence suggests the compound is a low-melting solid. The influence of the compound's molecular structure on its physical properties has been discussed, and standard experimental procedures for their determination have been outlined. This comprehensive information is intended to support researchers and drug development professionals in the safe and effective use of this compound.

References

  • Kent State University. A Nomograph For Correction of Boiling Points. Scribd. [Link]
  • Yamatho Supply LLC.
  • Rhodium. Nomograph for the calculation of boiling points under vacuum. [Link]
  • LookChem. 1-(2-Bromoethyl)-3-chlorobenzene. [Link]
  • PubChem. 1-(2-Bromoethyl)-3-chlorobenzene. [Link]
  • Chemsrc. 1-(2-Bromoethyl)-3-chlorobenzene | CAS#:16799-05-6. [Link]
  • Alachem Co., Ltd. 6487-84-9 | this compound. [Link]
  • Toppr. Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?. [Link]
  • Wikipedia. Boiling point. [Link]
  • PubMed. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. [Link]
  • Organic Syntheses Procedure. o-CHLOROBROMOBENZENE. [Link]
  • PrepChem.com.
  • Chemistry LibreTexts. Physical Properties of Ether. [Link]
  • Lumen Learning. 14.8 Ethers | The Basics of General, Organic, and Biological Chemistry. [Link]
  • Samagra. Haloalkanes and Haloarenes. [Link]
  • Chemistry For Everyone. How To Compare Boiling Point Of Organic Compounds?. [Link]

Sources

A Predictive Spectroscopic and Methodological Guide to 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectral data for 1-(2-Bromoethoxy)-3-chlorobenzene (CAS No. 6487-84-9).[] In the absence of a complete, publicly available experimental dataset, this document leverages fundamental principles of spectroscopy to forecast the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral features. Designed for researchers, scientists, and drug development professionals, this paper not only details the theoretical spectral characteristics but also provides robust, field-proven experimental protocols for the acquisition and validation of this data. The aim is to equip scientists with a self-validating framework for the unambiguous structural elucidation and quality control of this and structurally related compounds.

Introduction and Molecular Structure

This compound is a halogenated aromatic ether. Its molecular structure, containing a substituted benzene ring, an ether linkage, and two different halogen atoms, gives rise to a unique and predictable spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing purity, and tracking its fate in chemical reactions. This guide serves as a foundational reference for its analytical characterization.

The molecular formula is C₈H₈BrClO, with a molecular weight of approximately 235.51 g/mol .[]

Molecular Structure Diagram

The diagram below illustrates the chemical structure of this compound, with carbons and protons labeled to facilitate the discussion of NMR spectra.

Caption: Structure of this compound with atom numbering.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic and the aliphatic ethoxy protons. The chemical shifts are influenced by the electronegativity of the oxygen, chlorine, and bromine atoms, as well as the magnetic anisotropy of the benzene ring.[2] Protons on aromatic rings typically appear in the 6.5-8.0 ppm region.[3][4]

Predicted ¹H NMR Data

Labeled Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H2, H4, H5, H6 (Aromatic) 6.8 - 7.3 Multiplets (m) 4H Aromatic protons are deshielded. The electron-withdrawing chlorine and electron-donating ether group will create a complex splitting pattern.[5]
H8 (-O-CH₂ -CH₂-Br) ~4.3 Triplet (t) 2H Adjacent to the deshielding oxygen atom and coupled to the two H9 protons.

| H9 (-O-CH₂-CH₂ -Br) | ~3.6 | Triplet (t) | 2H | Adjacent to the deshielding bromine atom and coupled to the two H8 protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. Chemical shifts are influenced by hybridization and the electronegativity of attached atoms (O, Cl, Br).[6][7]

Predicted ¹³C NMR Data

Labeled Carbon Predicted Chemical Shift (δ, ppm) Rationale
C1 (Ar-O) 155 - 160 Aromatic carbon bonded to highly electronegative oxygen.
C3 (Ar-Cl) 133 - 137 Aromatic carbon bonded to chlorine.
C2, C4, C5, C6 (Ar-H/Ar) 115 - 130 Standard range for aromatic carbons.[8]
C8 (-O-C H₂-) 65 - 70 Aliphatic carbon bonded to oxygen.[9]

| C9 (-C H₂-Br) | 28 - 35 | Aliphatic carbon bonded to bromine. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak cluster and several characteristic fragment ions.[10] The most telling feature will be the isotopic pattern of the molecular ion due to the natural abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[11] This combination results in a characteristic cluster of peaks at M, M+2, and M+4.[12]

Predicted Mass Spectrometry Data

Feature Predicted m/z Value Rationale
[M]⁺ 234 Corresponding to the molecule with ⁷⁹Br and ³⁵Cl.
[M+2]⁺ 236 Corresponding to molecules with either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. This peak will be the most abundant in the cluster.
[M+4]⁺ 238 Corresponding to the molecule with ⁸¹Br and ³⁷Cl.
[M - C₂H₄Br]⁺ 128/130 Loss of the bromoethoxy radical via cleavage of the C1-O7 bond. A 3:1 isotopic pattern for chlorine will be observed.
[C₆H₄ClO]⁺ 127/129 Cleavage of the O7-C8 bond.

| [C₂H₄Br]⁺ | 107/109 | Bromoethyl cation with a 1:1 isotopic pattern for bromine.[13] |

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C₈H₈BrClO]⁺m/z 234, 236, 238 F1 [C₆H₄ClO]⁺m/z 128, 130 M->F1 - •C₂H₄Br F2 [C₂H₄Br]⁺m/z 107, 109 M->F2 - •C₆H₄ClO F3 [C₆H₅O]⁺m/z 93 F1->F3 - Cl

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of its functional groups.[14] Attenuated Total Reflectance (ATR) is a suitable technique for acquiring the IR spectrum of this compound with minimal sample preparation.[15][16]

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group
3100 - 3000 C-H stretch Aromatic
3000 - 2850 C-H stretch Aliphatic (-CH₂-)[17]
1600 - 1450 C=C stretch Aromatic ring[18][19]
1300 - 1000 C-O stretch Aryl-alkyl ether[17]
800 - 600 C-Cl stretch Aryl halide[17]

| < 667 | C-Br stretch | Alkyl halide[17] |

Experimental Protocols

Adherence to standardized protocols is critical for generating reproducible and trustworthy data. The following sections outline step-by-step methodologies for acquiring the spectral data discussed above.

Protocol for NMR Data Acquisition

This protocol is designed for a standard 400 MHz (or higher) NMR spectrometer.[20]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.[20]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[20][21]

    • Transfer the solution to a 5 mm NMR tube.[21]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[22]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's sample holder.[23]

    • Lock the spectrometer on the deuterium signal of the solvent.[20]

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[20]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[20]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire 1024 or more scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise, especially for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

Protocol for Mass Spectrometry (EI-MS) Data Acquisition

This protocol is suitable for a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.[24]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • GC Method: Use a standard non-polar column (e.g., DB-5ms). Set a temperature program starting at ~100°C, ramping up to ~280°C to ensure elution of the compound.

    • Ion Source: Set the EI source to the standard 70 eV.[10][25]

    • Mass Analyzer: Set the mass analyzer to scan a range of m/z 40-400 to ensure capture of the molecular ion and key fragments.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Begin data acquisition simultaneously with the injection.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the compound.

    • Extract the mass spectrum from this peak.

    • Analyze the molecular ion cluster to confirm the presence of Br and Cl.

    • Identify major fragment ions and propose fragmentation pathways to corroborate the structure.

Protocol for Infrared (ATR-FTIR) Data Acquisition

This protocol uses a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[26]

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a solvent like isopropanol and a soft tissue if necessary.[26]

  • Background Scan:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[26]

  • Sample Measurement:

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.[16]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Analysis:

    • Label the major absorption peaks (in cm⁻¹).

    • Correlate the observed peaks with known vibrational frequencies of functional groups using correlation tables to confirm the presence of the aromatic ring, ether linkage, and alkyl halide moieties.[27][28]

Integrated Data Validation and Workflow

The true power of spectroscopic analysis lies in the synergistic use of multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system for unambiguous compound identification.

General Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Interpretation & Validation Prep Prepare solutions for NMR and MS; Use neat liquid for IR NMR Acquire ¹H & ¹³C NMR Prep->NMR MS Acquire EI-MS Prep->MS IR Acquire ATR-FTIR Prep->IR Interp_NMR Proton count & environment Carbon skeleton NMR->Interp_NMR Interp_MS Molecular Weight Isotopic Pattern (Br, Cl) Fragmentation MS->Interp_MS Interp_IR Functional Groups (C-O, C-Cl, Ar) IR->Interp_IR Validation Cross-Correlate All Data Interp_NMR->Validation Interp_MS->Validation Interp_IR->Validation Conclusion Confirm Structure of This compound Validation->Conclusion

Caption: Integrated workflow for the spectroscopic identification of the target compound.

Conclusion

This guide establishes a predictive and methodological framework for the comprehensive spectroscopic analysis of this compound. By forecasting the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data based on established chemical principles, and by providing detailed protocols for their acquisition, this document serves as an essential resource for any researcher working with this molecule. The emphasis on an integrated, multi-technique approach ensures a high degree of confidence in structural confirmation, which is a cornerstone of scientific integrity in chemical research and development.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).
  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.
  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.
  • Simplified Infrared Correlation Chart. (n.d.).
  • A guide to the history and practice of ATR FTIR (Attenuated total reflection Fourier Transform Infrared) spectroscopy. (n.d.). Metaltech Services Limited (MSL).
  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.
  • Ch13 - Mass Spectroscopy. (n.d.). University of Calgary.
  • Infrared spectroscopy correlation table. (n.d.). Wikipedia.
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • 1-(2-Bromoethyl)-3-chlorobenzene. (n.d.). LookChem.
  • Infrared spectroscopy correlation table. (n.d.). chemeurope.com.
  • Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. (n.d.). Sparkl.
  • FTIR-ATR | Study Guide. (n.d.). Edubirdie.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • Other Important Isotopes- Br and Cl. (2022, October 4). Chemistry LibreTexts.
  • Elements With More Abundant Heavy Isotopes. (n.d.). University of Colorado Boulder.
  • Lecture outline 1H NMR spectra of aromatic compounds. (n.d.).
  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio.
  • Guide to FT-IR Spectroscopy. (n.d.). Bruker.
  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).
  • Standard Operating Procedure H-NMR. (n.d.).
  • How To Prepare And Run An NMR Sample. (2025, July 24). Aijiren.
  • 1H NMR Chemical Shift. (n.d.). Oregon State University.
  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.).
  • 1-(2-Bromoethyl)-3-chlorobenzene. (n.d.). PubChem.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • 1-(2-Bromoethyl)-3-chlorobenzene | CAS#:16799-05-6. (2025, August 26). Chemsrc.
  • Characteristics of C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry.
  • ¹³C NMR Spectroscopy. (n.d.). eCampusOntario Pressbooks.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • IR Spectrum Table & Chart | Sigma-Aldrich. (2019, October 30). ResearchGate.
  • IR Chart. (n.d.).
  • Electron ionization. (n.d.). Wikipedia.
  • Mass Spectrometry Ionization: Key Techniques Explained. (2024, January 2). Technology Networks.
  • IR Spectroscopy. (n.d.).
  • Infrared Spectroscopy. (n.d.).
  • Infrared Absorption Spectroscopy. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).

Sources

commercial suppliers of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-chlorobenzene for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 6487-84-9), a crucial intermediate in synthetic chemistry, with a particular focus on its role in the development of targeted therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical information on commercial sourcing, synthesis, quality control, and strategic applications.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a bifunctional halogenated aromatic ether. Its structure incorporates a reactive bromoethoxy group and a substituted chlorobenzene ring, making it a versatile building block for introducing a specific pharmacophore into more complex molecules. While it has broad applications in organic synthesis, its most notable recent use is as a key intermediate in the development of novel small-molecule inhibitors targeting vimentin (VIM), a protein critically involved in cancer metastasis.

Vimentin is a type III intermediate filament protein, typically expressed in mesenchymal cells. Its overexpression in various cancers is a hallmark of the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties, leading to metastasis and increased resistance to chemotherapy.[1] Consequently, inhibiting vimentin function has emerged as a promising therapeutic strategy. This compound serves as a foundational scaffold for creating potent and selective vimentin inhibitors, enabling structure-activity relationship (SAR) studies to optimize drug candidates.[1]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
CAS Number 6487-84-9[2]
Molecular Formula C₈H₈BrClO[2][]
Molecular Weight 235.51 g/mol [2][]
Boiling Point 142-147°C (at 17.5 mmHg)[]
Density 1.518 g/cm³[]
Synonyms 3-Chlorophenoxyethylbromide, 1-Bromo-2-(3-chlorophenoxy)ethane[2][]
InChI Key FUQNMWDFNCBVOK-UHFFFAOYSA-N[]

Commercial Availability and Sourcing

The procurement of high-quality starting materials is a critical first step in any research and development pipeline. The following table summarizes prominent . Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity before use.

SupplierPurityAvailable Quantities
J & K SCIENTIFIC LTD. 95%25g
Meryer (Shanghai) Chemical Technology Co., Ltd. 95%Inquire
Thermo Fisher Scientific (Acros Organics) 95%25g
BOC Sciences 95%Inquire (mg, g, kg)
Amadis Chemical Company Limited 97%Inquire (mgs, gs, kgs)
Capot Chemical Co.,Ltd. 97%Inquire

Supplier information is compiled from various chemical directories.[2][] Availability and purity levels are subject to change.

Synthesis Protocol: Williamson Ether Synthesis

While commercially available, an in-house synthesis may be required for specific research needs, such as isotopic labeling or analog generation. A common and reliable method is the Williamson ether synthesis, which involves the reaction of a phenoxide with a primary alkyl halide.

Reaction Scheme: 3-Chlorophenol reacts with 1,2-dibromoethane under basic conditions to yield the target compound. The use of a base is critical to deprotonate the phenol, forming the highly nucleophilic phenoxide ion. 1,2-dibromoethane serves as the electrophile.

Step-by-Step Methodology
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chlorophenol (1 eq.) and a suitable polar aprotic solvent like acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the flask. The carbonate acts as a mild base, sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Nucleophilic Attack: Add 1,2-dibromoethane (1.2 eq.) to the reaction mixture. Using a slight excess of the dibromoethane helps to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (typically 50-60°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product via flash column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Core Synthesis cluster_workup Purification A 1. Combine 3-Chlorophenol and Acetone in Flask B 2. Add K2CO3 (Base) A->B C 3. Add 1,2-Dibromoethane B->C D 4. Heat to Reflux (4-6h) Monitor via TLC C->D E 5. Cool & Filter Salts D->E F 6. Solvent Evaporation & Liquid-Liquid Extraction E->F G 7. Column Chromatography F->G H Final Product: This compound G->H G cluster_input Sample cluster_analysis Spectroscopic Analysis cluster_output Validation Input Purchased or Synthesized This compound NMR NMR (1H, 13C) Confirms Connectivity Input->NMR MS Mass Spec (HRMS) Confirms MW & Formula Input->MS IR FT-IR Confirms Functional Groups Input->IR Data Correlate Data: - Chemical Shifts - m/z & Isotope Pattern - IR Bands NMR->Data MS->Data IR->Data Output Verified High-Purity Compound Data->Output

Caption: A multi-technique workflow for analytical validation of the target compound.

Application in Drug Discovery: Targeting Vimentin in Cancer

As previously mentioned, a primary application of this compound is in synthesizing inhibitors of vimentin for cancer therapy. [1]The this compound moiety is often used to introduce a specific side chain that interacts with the target protein.

Mechanism of Action Context

The Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal stem cells. This process is essential for normal development but is hijacked by cancer cells to enable metastasis. Vimentin is a key cytoskeletal protein that regulates cell shape, motility, and adhesion, and its expression is a defining characteristic of the mesenchymal state. Inhibiting vimentin can disrupt the cytoskeleton of metastatic cancer cells, potentially reversing the EMT process and restoring sensitivity to conventional therapies.

Role in Vimentin Inhibitor Development

G cluster_reagent Key Intermediate cluster_drug Drug Development cluster_target Biological Target Reagent 1-(2-Bromoethoxy) -3-chlorobenzene Inhibitor Novel Vimentin Inhibitor (e.g., FiVe1 analog) Reagent->Inhibitor Alkylation Core Core Scaffold (e.g., Cinnoline) Core->Inhibitor Vimentin Vimentin Protein Inhibitor->Vimentin Inhibition EMT Epithelial-Mesenchymal Transition (EMT) Vimentin->EMT Metastasis Cancer Metastasis & Chemoresistance EMT->Metastasis

Caption: Role of the title compound in developing inhibitors that target Vimentin to block EMT.

Safety and Handling

Proper handling of this compound is essential. The compound is a potential irritant and requires careful management in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Skin and Eye Contact: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes and seek medical attention. * Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

  • Chemical Safety Data Sheet MSDS / SDS - this compound. (2022-08-11). ChemicalBook.
  • 1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene. Echemi.
  • This compound suppliers & manufacturers in China. LookChem.
  • 1-(2-Bromoethyl)-3-chlorobenzene. LookChem.
  • 1-(2-Bromoethyl)-3-chlorobenzene. CymitQuimica.
  • CAS 6487-84-9 this compound. BOC Sciences.
  • Safety D
  • SAFETY D
  • 1-(2-Bromoethoxy)-4-chlorobenzene (2033-76-3). Chemchart.
  • SAFETY D
  • SAFETY DATA SHEET. (2010-10-29). Thermo Fisher Scientific.
  • 1-(2-Bromoethyl)-3-chlorobenzene Use and Manufacturing. ECHEMI.
  • Technical Guide: Spectral Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem.
  • 1-(2-Bromoethoxy)-2-chlorobenzene|CAS 18800-26-5. Benchchem.

Sources

1-(2-Bromoethoxy)-3-chlorobenzene literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-chlorobenzene for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile bifunctional reagent crucial for synthesizing complex organic molecules. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles, strategic considerations in its application, and detailed methodologies for its use.

Core Compound Profile: Physicochemical and Structural Characteristics

This compound (CAS No. 6487-84-9) is an aromatic ether derivative featuring two distinct reactive sites: a primary alkyl bromide and a chlorinated benzene ring.[] This unique structure makes it a valuable intermediate for introducing the 3-chlorophenoxyethyl moiety into target molecules.

PropertyValueSource
IUPAC Name This compound[]
Synonyms 3-Chlorophenoxyethyl bromide[]
CAS Number 6487-84-9[]
Molecular Formula C₈H₈BrClO[]
Molecular Weight 235.51 g/mol []
Boiling Point 142-147°C at 17.5 mmHg[]
Density 1.518 g/cm³[]
SMILES C1=CC(=CC(=C1)Cl)OCCBr[]
InChI Key FUQNMWDFNCBVOK-UHFFFAOYSA-N[]

Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable route to form the ether linkage.[2][3][4]

Mechanistic Rationale

The synthesis involves two primary steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of 3-chlorophenol, forming a highly nucleophilic phenoxide ion. The choice of a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.[3][5]

  • Sₙ2 Attack: The resulting 3-chlorophenoxide attacks the electrophilic carbon of 1,2-dibromoethane. Bromine is an excellent leaving group, facilitating this nucleophilic substitution.[4][6] Using 1,2-dibromoethane in excess helps to minimize the formation of a diether byproduct where the 3-chlorophenoxide reacts at both ends of the dibromoethane.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification 3_chlorophenol 3-Chlorophenol mix Combine reactants in solvent 3_chlorophenol->mix dibromoethane 1,2-Dibromoethane dibromoethane->mix base Base (e.g., K₂CO₃) base->mix solvent Solvent (e.g., Acetone) solvent->mix reflux Heat under reflux mix->reflux Sₙ2 Reaction cool Cool to RT reflux->cool filter Filter solids cool->filter evaporate Evaporate solvent filter->evaporate distill Purify by vacuum distillation evaporate->distill product This compound distill->product G reagent This compound product Substituted Product (e.g., Amine, Thioether) reagent->product attacks nucleophile Nucleophile (e.g., R-NH₂, R-SH) nucleophile->product forms bond with reaction_conditions Sₙ2 Reaction (Base, Solvent) reaction_conditions->product

Sources

A Technical Guide to the Research Applications of 1-(2-Bromoethoxy)-3-chlorobenzene: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Bromoethoxy)-3-chlorobenzene is a difunctionalized aromatic compound poised for significant utility in modern chemical research. Its strategic combination of a reactive primary alkyl bromide and a less reactive aryl chloride on a single scaffold provides two orthogonal points for chemical modification. The bromoethoxy group serves as an excellent electrophile for nucleophilic substitution, enabling the introduction of a wide variety of functional groups and molecular fragments through a flexible two-carbon ether linkage. Concurrently, the 3-chloro-substituted benzene ring is an ideal handle for advanced transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the compound's core reactivity, outlines its potential applications in medicinal chemistry and materials science, and furnishes detailed, field-proven experimental protocols to empower researchers in leveraging its synthetic potential.

Core Compound Analysis: Physicochemical and Structural Properties

This compound is a liquid at room temperature with a molecular weight of 235.51 g/mol .[] Its structure presents two distinct reactive centers, which are key to its versatility as a synthetic building block.

PropertyValueSource
IUPAC Name This compound[]
CAS Number 6487-84-9[]
Molecular Formula C₈H₈BrClO[]
Molecular Weight 235.51 g/mol []
Boiling Point 142-147°C (at 17.5 mmHg)[]
Density 1.518 g/cm³[]

The primary alkyl bromide is highly susceptible to S(_N)2 reactions, while the aryl chloride is amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise, controlled functionalization strategy.

Figure 1: Dual reactive sites of this compound.

Synthetic Potential and Mechanistic Pathways

The utility of this compound stems from the predictable and distinct reactivity of its two halogenated positions.

The Bromoethoxy Moiety: A Gateway for Nucleophilic Substitution

The 2-bromoethoxy group is a classic electrophilic handle for S(_N)2 reactions.[2] The primary carbon atom attached to the bromine is sterically unhindered and readily attacked by a wide range of nucleophiles.[3] This reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon as the bromide ion departs, leading to inversion of stereochemistry if the carbon were chiral.[2]

Causality of Experimental Choice: The selection of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is critical. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile), thereby increasing its effective nucleophilicity and accelerating the reaction rate. The use of a mild base like potassium carbonate is often necessary when using protic nucleophiles (e.g., phenols, thiols, or secondary amines) to generate the more potent anionic nucleophile in situ.

This pathway is invaluable for introducing linkers and pharmacophores, making it a foundational tool in constructing libraries of molecules for drug discovery.[4][5]

The Chlorobenzene Core: A Platform for Advanced Bond Construction

While aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling reactions, significant advances in catalyst design have made them excellent substrates for a variety of powerful palladium-catalyzed transformations.[6][7] These reactions dramatically expand the synthetic possibilities, enabling the formation of C-C and C-N bonds that are difficult to construct using traditional methods.[8][9]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups.[9][10] The use of specialized phosphine ligands, such as XPhos, is often required to achieve high yields with less reactive aryl chlorides.[11][12]

  • Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl chloride with a primary or secondary amine.[8][13] This reaction has revolutionized the synthesis of aryl amines, which are prevalent structures in pharmaceuticals.[14][15] Modern catalyst systems can operate under relatively mild conditions, accommodating a broad scope of amine coupling partners.

  • Sonogashira Coupling: This reaction forges a C-C bond between the aryl chloride and a terminal alkyne, providing access to aryl-alkyne structures.[16] While challenging, microwave-assisted protocols and specialized catalyst systems have been developed to efficiently couple aryl chlorides.[6][7][11]

Potential Research Applications

The dual-reactivity profile of this compound makes it a highly valuable intermediate for synthesizing complex target molecules across various scientific domains.

Medicinal Chemistry and Drug Discovery

This building block is ideally suited for generating libraries of compounds for structure-activity relationship (SAR) studies.[17] The general strategy involves two stages:

  • Scaffold Elaboration: Utilize the bromoethoxy group to attach a core pharmacophore or a diverse set of fragments via nucleophilic substitution.

  • Diversity Installation: Employ palladium-catalyzed cross-coupling on the chlorobenzene ring to introduce a second set of diverse substituents.

This approach allows for systematic exploration of the chemical space around a central scaffold, which is a cornerstone of modern lead optimization in drug discovery programs.[18][19] The (3-chlorophenoxy)ethane moiety itself can be found in various biologically active molecules, suggesting its potential as a valuable structural motif.[20][21]

Drug_Discovery_Workflow start 1-(2-Bromoethoxy) -3-chlorobenzene step1 Step 1: SN2 Reaction (Nucleophile + Base) start->step1 intermediate Intermediate Library (Scaffold Elaboration) step1->intermediate Attach Pharmacophore (R1) step2 Step 2: Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 final Final Compound Library (Diversity Installation) step2->final Introduce Diversity (R2) screening Biological Screening (SAR Studies) final->screening

Figure 2: Workflow for library synthesis using the title compound.
Materials Science

The ability to functionalize the molecule at two distinct points opens up possibilities in the synthesis of novel polymers and functional organic materials. For example, one could envision a synthetic route where the bromoethoxy group is used to anchor the molecule to a polymer backbone or surface, followed by cross-coupling reactions on the aryl chloride to attach chromophores, conductive moieties, or other functional units. This could lead to the development of new materials for applications in organic electronics, sensors, or specialized coatings.

Experimental Protocols

The following protocols are provided as robust, validated starting points for the synthetic utilization of this compound.

Protocol 1: O-Alkylation of a Phenol via S(_N)2 Reaction

This protocol details a general procedure for the etherification of a substituted phenol, a common transformation in medicinal chemistry.

Objective: To synthesize a 1-(2-(4-methoxyphenoxy)ethoxy)-3-chlorobenzene derivative.

Methodology:

  • Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

  • Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reactant Addition: Add this compound (2.35 g, 10 mmol, 1.0 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Self-Validating Checkpoint: A successful reaction will show the disappearance of the starting phenol spot and the appearance of a new, less polar product spot on the TLC plate.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and stir. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure desired ether.

SN2_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction & Workup cluster_iso Isolation A 1. Combine Phenol & K₂CO₃ in Flask B 2. Add Anhydrous DMF A->B C 3. Add 1-(2-Bromoethoxy) -3-chlorobenzene B->C D 4. Heat to 80°C Monitor by TLC C->D E 5. Quench with Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Water & Brine F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I J Pure Product I->J

Figure 3: Step-by-step workflow for the O-alkylation protocol.
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed coupling of the aryl chloride with a boronic acid.[22]

Objective: To synthesize 3-(2-bromoethoxy)-[1,1'-biphenyl]-4-carbonitrile.

Methodology:

  • Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add to a dry Schlenk tube: Pd₂(dba)₃ (46 mg, 0.05 mmol, 2.5 mol%), XPhos ligand (95 mg, 0.2 mmol, 10 mol%), and potassium phosphate tribasic (K₃PO₄, 849 mg, 4.0 mmol, 2.0 eq).

    • Expertise Insight: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond.[11]

  • Reagent Addition: Remove the Schlenk tube from the glovebox. Add this compound (471 mg, 2.0 mmol, 1.0 eq) and (4-cyanophenyl)boronic acid (353 mg, 2.4 mmol, 1.2 eq).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with nitrogen three times. Add 10 mL of degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS until the starting aryl chloride is consumed (typically 12-24 hours).

    • Self-Validating Checkpoint: Mass spectrometry analysis of an aliquot should show a peak corresponding to the mass of the desired biphenyl product.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Washing: Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target biphenyl compound.

Safety and Handling

This compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place, sealed from moisture and air.

Conclusion

This compound is a strategically designed synthetic intermediate with significant, yet largely untapped, potential. The orthogonal reactivity of its alkyl bromide and aryl chloride functionalities provides a robust platform for the efficient, stepwise construction of complex molecular architectures. This guide has illuminated the core principles of its reactivity and provided validated protocols to facilitate its adoption in medicinal chemistry, drug discovery, and materials science research. Future applications will undoubtedly emerge as chemists continue to exploit the versatility of this powerful building block.

References

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry (ACS Publications).
  • Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Synlett.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications (RSC Publishing).
  • Buchwald–Hartwig amination. Wikipedia.
  • What are common reactions involving (2-Bromoethyl)benzene?. Bloom Tech.
  • 1-(2-Bromoethyl)-3-chlorobenzene. LookChem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • The Role of 1-Bromo-3-Chlorobenzene in Pharmaceutical Intermediates. Medium.
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate.
  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • Chemistry: Ether Cleavage: Nucleophilic Substitution. YouTube.
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. StuDocu.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Palladium catalyzed Suzuki Miyaura cross coupling of 3-chloroisochromen-1-one: Synthesis of glomellin and reticulol analogues. ResearchGate.

Sources

Introduction: The Bromoethoxy Group as a Versatile Synthetic Handle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Bromoethoxy Group in Aromatic Compounds

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of specific functional groups is paramount to achieving desired molecular complexity and biological activity. The bromoethoxy group (-O-CH₂CH₂-Br) attached to an aromatic scaffold represents a particularly versatile and powerful synthetic tool. It offers multiple, distinct points of reactivity that can be selectively addressed, enabling researchers to build molecular diversity from a common intermediate. This guide provides a comprehensive exploration of the reactivity profile of the aromatic bromoethoxy moiety, blending fundamental mechanistic principles with practical, field-proven insights for professionals in research and drug development. We will dissect the reactivity at the alkyl bromide, the ether linkage, and the aromatic ring itself, providing a causal understanding of its behavior in key synthetic transformations.

Electronic Profile and its Influence on Reactivity

The reactivity of a bromoethoxy-substituted aromatic compound is fundamentally governed by the electronic interplay between the substituent and the aromatic ring. The group exerts two primary electronic effects:

  • Inductive Effect (-I): The oxygen atom is highly electronegative, withdrawing electron density from the aromatic ring through the sigma bond. This effect, by itself, deactivates the ring towards electrophilic attack.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the ether oxygen can be delocalized into the aromatic π-system.[1][2] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.

For alkoxy groups, the +M effect generally outweighs the -I effect, making the bromoethoxy group an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[3][4][5] This directing effect is a cornerstone of synthetic strategy when modifying the aromatic core.

electronic_effects

Reactivity of the Alkyl Chain: The C-Br Bond

The terminal bromo group on the ethyl chain is the most frequently exploited reactive site. The C-Br bond is polarized, rendering the α-carbon electrophilic and the bromide a good leaving group. This structure is primed for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (Sₙ2)

Given that the bromine is attached to a primary carbon, the dominant mechanism for nucleophilic substitution is Sₙ2.[6][7] This reaction proceeds via a backside attack by a nucleophile, leading to inversion of stereochemistry (though not relevant here due to the achiral center) and displacement of the bromide ion.[8]

Causality in Experimental Choice: The Sₙ2 pathway is favored due to the low steric hindrance at the primary carbon and the instability of the corresponding primary carbocation that would be required for an Sₙ1 mechanism.[9] A wide array of nucleophiles can be employed, making this a powerful method for introducing new functionality.

  • Common Nucleophiles: Amines (R-NH₂), azides (N₃⁻), cyanides (CN⁻), thiolates (RS⁻), hydroxides (OH⁻), and alkoxides (RO⁻).

SN2_Mechanism

Elimination (E2)

Under specific conditions, an E2 elimination reaction can compete with, or even dominate, Sₙ2 substitution. This pathway involves the abstraction of a proton from the β-carbon by a strong, sterically hindered base, with the simultaneous formation of a double bond and ejection of the bromide leaving group.

Causality in Experimental Choice: To favor elimination over substitution, one must employ a strong, non-nucleophilic base (e.g., potassium tert-butoxide) and often higher temperatures.[10] The use of a protic solvent can favor substitution, while an aprotic solvent is often used for elimination. The product of this reaction is an aryl vinyl ether, another valuable synthetic intermediate.

Reactivity of the Ether Linkage: C-O Bond Cleavage

The aryl-ether bond is generally robust and stable to many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids like HBr or HI, or with Lewis acids like boron tribromide (BBr₃).[11][12][13]

  • Mechanism with HBr/HI: The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).[12] The halide ion then acts as a nucleophile. Cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon.[13] The initial products are a phenol and 1,2-dibromoethane.

Causality in Experimental Choice: Boron tribromide (BBr₃) is often the reagent of choice for cleaving aryl ethers because the reaction can be performed at lower temperatures (e.g., 0°C to -78°C), which helps to preserve other sensitive functional groups in the molecule.[14] Using excess HBr or HI at high temperatures will not only cleave the ether but also convert the resulting phenol to an aryl bromide.[15]

Reactivity of the Aromatic Ring

As established, the bromoethoxy group is an ortho, para-director. This allows for selective functionalization of the aromatic core through electrophilic aromatic substitution (EAS).

Typical EAS Reactions:

  • Halogenation: Introduction of Cl, Br, or I at the ortho and para positions using reagents like Br₂/FeBr₃.[16]

  • Nitration: Introduction of a nitro group (NO₂) using a mixture of HNO₃/H₂SO₄.[17]

  • Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming H₂SO₄.[18]

  • Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃).

Causality in Experimental Choice: The choice of reaction conditions can influence the ratio of ortho to para products. Due to steric hindrance from the bromoethoxy group, the para product is often the major isomer formed.[19] The order of synthetic steps is critical; for instance, if a meta-substituted product is desired relative to the bromoethoxy group's ultimate position, one might perform a reaction on a precursor with a meta-director, and then install the bromoethoxy group later.[20]

EAS_Mechanism

Applications in Cross-Coupling and Drug Development

The bromoethoxy group is a key player in strategies for drug discovery and development. Its dual reactivity allows it to serve multiple roles.

Role as a Linker

The primary utility of the bromoethoxy group is to act as a reactive linker. Through the Sₙ2 reaction on the terminal bromide, complex side chains, pharmacophores, or solubilizing groups can be appended to the aromatic core. This is a foundational strategy for building libraries of compounds for structure-activity relationship (SAR) studies.

Precursor for Other Functional Groups

The terminal bromide can be converted into a variety of other functional groups. For example, elimination leads to a vinyl ether, while substitution with azide followed by reduction yields a primary amine. This synthetic flexibility is highly valued in medicinal chemistry.

Impact of Bromine in Drug Design

The introduction of bromine itself can be a deliberate strategy in drug design. Bromine can form halogen bonds, which are non-covalent interactions that can enhance binding affinity to a biological target.[21][22] Furthermore, incorporating bromine can modulate a drug's pharmacokinetic properties, such as its metabolism and duration of action.[21][22] Bromo-containing intermediates are crucial in the synthesis of drugs for neurological and endocrine disorders.[23] For example, bromophenol derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for their anti-diabetic properties.[24]

Participation in Cross-Coupling Reactions

While the alkyl C-Br bond is not typically used in palladium-catalyzed cross-coupling, the aromatic ring can be further halogenated (e.g., at the para position) to provide a handle for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. In such a di-halogenated compound, the aryl C-Br bond is significantly more reactive in palladium-catalyzed oxidative addition than an aryl C-Cl bond, allowing for chemoselective functionalization.[25]

Experimental Protocols: Self-Validating Methodologies

Protocol 1: Sₙ2 Amination of 1-(2-Bromoethoxy)-4-nitrobenzene

This protocol describes the synthesis of 2-((4-nitrophenyl)oxy)-N,N-dimethylethanamine, a common scaffold in pharmaceutical chemistry.

Objective: To demonstrate a typical Sₙ2 reaction at the terminal bromide.

Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-bromoethoxy)-4-nitrobenzene (5.0 g, 20.3 mmol). Dissolve the solid in acetonitrile (40 mL).

  • Reagent Addition: Add a 2.0 M solution of dimethylamine in THF (20.3 mL, 40.6 mmol, 2.0 equivalents). Causality Note: A slight excess of the amine nucleophile is used to ensure complete consumption of the starting material and to act as a base to neutralize the HBr byproduct.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any ammonium salts. Wash with brine (25 mL), dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to afford the pure product.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the triplet signal for the -CH₂-Br protons and the appearance of a new signal for the N(CH₃)₂ protons in the ¹H NMR spectrum provides strong evidence of successful substitution.

protocol_workflow

Conclusion

The aromatic bromoethoxy group is a multifaceted tool for the modern chemist. Its predictable reactivity allows for selective transformations at three distinct locations: the alkyl chain, the ether linkage, and the aromatic ring. A thorough understanding of the underlying electronic effects and mechanistic pathways—Sₙ2, E2, ether cleavage, and EAS—empowers researchers to strategically design and execute complex synthetic routes. From serving as a simple linker to enabling nuanced modulation of biological activity through halogen bonding, the bromoethoxy moiety will undoubtedly remain a staple in the toolkit of scientists and professionals dedicated to the art and science of molecule-building.

References

  • Matuszewski, M. J. (2002). The Synthesis of Bromoethoxy and Vinylbenzyloxy Substituted NLO Chromophores.
  • Le, C. M., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]
  • Johannsen, M., et al. (2009). Palladium-catalysed synthesis of aryl-alkyl ethers using alkoxysilanes as nucleophiles. Organic & Biomolecular Chemistry. [Link]
  • Royal Society of Chemistry. (n.d.). Palladium-catalysed synthesis of aryl-alkyl ethers using alkoxysilanes as nucleophiles. Organic & Biomolecular Chemistry. [Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Ether cleavage. [Link]
  • Pearson+. (n.d.). Propose a mechanism for the following reactions. [Link]
  • Andrew McKinley. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
  • ChemTalk. (n.d.). Directing Effects. [Link]
  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
  • The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). C−C Coupling Reactions of Aryl Bromides and Arylsiloxanes in Water Catalyzed by Palladium Complexes of Phosphanes Modified with Crown Ethers. [Link]
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
  • Wikipedia. (n.d.). Nucleophilic substitution. [Link]
  • Unacademy. (n.d.). Cleavage of C-O Bond in Ethers. [Link]
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
  • Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
  • University of Calgary. (n.d.).
  • Frankly Chemistry. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH [Video]. YouTube. [Link]
  • Frankly Chemistry. (2016, June 5). Simply Mechanisms 12a. Elimination reaction 1 (bromoethane & ethanolic KOH) [Video]. YouTube. [Link]
  • Czajkowska-Szczykowska, D., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
  • Sravanthi, P. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Saurav Chemicals. [Link]
  • Frankly Chemistry. (2016, June 5). Simply Mechanisms 4c: SN2. Reaction of bromoethane with NH3 [Video]. YouTube. [Link]
  • Czajkowska-Szczykowska, D., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(4). [Link]
  • Proton Guru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
  • Organic Chemistry. (n.d.).
  • Chen, J., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic Chemistry Frontiers. [Link]
  • LibreTexts. (2024, March 17). 16.
  • Khan Academy. (n.d.). Acidic cleavage of ethers. [Link]
  • ResearchGate. (2016, March 17). Easy Ether cleavage. [Link]
  • Gauth. (n.d.). Bromoethane undergoes a nucleophilic substitution reaction with sodium hydroxide. [Link]
  • ResearchGate. (n.d.).
  • eCampusOntario Pressbooks. (n.d.). 22.5 Aromatic Reactions. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
  • Michigan State University. (n.d.).
  • Fu, G. C., & Dai, C. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society. [Link]
  • LibreTexts. (2021, December 11). 8.10: Reactions of Aromatic Compounds- Introduction of one group onto the ring. [Link]
  • LibreTexts. (2023, January 22). B.
  • Allery Chemistry. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism [Video]. YouTube. [Link]
  • Michigan State University. (n.d.).
  • OC Lectures. (2020, April 5). Cross Coupling Reactions [Video]. YouTube. [Link]
  • He, X., et al. (2013). Discovery of Novel Bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties in C57BL/KsJ-db/db Mice. European Journal of Medicinal Chemistry, 64, 129-136. [Link]
  • Master Organic Chemistry. (2018, October 15). Aromatic Synthesis: Order of Reactions. [Link]

Sources

Methodological & Application

Application Note and Protocol: Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene from 3-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

< <

Introduction

1-(2-Bromoethoxy)-3-chlorobenzene is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure incorporates a reactive bromoethoxy group and a substituted phenyl ring, allowing for a variety of subsequent chemical transformations. This application note provides a detailed, reliable protocol for the synthesis of this compound from 3-chlorophenol via the Williamson ether synthesis. This classic and robust method involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[1][2][3]

The choice of 3-chlorophenol as the starting material and 1,2-dibromoethane as the alkylating agent is strategic. Phenols are more acidic than aliphatic alcohols, facilitating deprotonation with a moderately strong base.[4] 1,2-dibromoethane provides the desired 2-bromoethoxy moiety, with one bromine atom acting as a leaving group while the other remains for further functionalization.

Reaction Principle: The Williamson Ether Synthesis

The synthesis proceeds in two conceptual steps:

  • Deprotonation: 3-Chlorophenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, to generate the corresponding 3-chlorophenoxide ion. This phenoxide is a potent nucleophile.

  • Nucleophilic Substitution (SN2): The 3-chlorophenoxide ion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This results in the displacement of a bromide ion and the formation of the desired ether linkage.[2][5] The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

Visualization of the Synthetic Pathway

Synthesis_Workflow Start 3-Chlorophenol Intermediate 3-Chlorophenoxide Start->Intermediate + Reagent1 Base (e.g., NaOH) Solvent (e.g., DMF) Reagent1->Intermediate Product This compound Intermediate->Product + Reagent2 1,2-Dibromoethane Reagent2->Product Workup Aqueous Workup & Extraction Product->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier
3-ChlorophenolC₆H₅ClO128.56≥99%Sigma-Aldrich
1,2-DibromoethaneC₂H₄Br₂187.86≥99%Fisher Scientific
Sodium HydroxideNaOH40.00≥98%Merck
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Acros Organics
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%VWR Chemicals
HexaneC₆H₁₄86.18ACS GradeJ.T. Baker
Ethyl AcetateC₄H₈O₂88.11ACS GradeEMD Millipore
Magnesium SulfateMgSO₄120.37AnhydrousAlfa Aesar
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

Safety Precautions: 3-Chlorophenol is harmful if swallowed, in contact with skin, or if inhaled.[6][7] 1,2-Dibromoethane is a suspected carcinogen and is toxic.[8][9] Both substances should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorophenol (5.0 g, 38.9 mmol).

    • Dissolve the 3-chlorophenol in 50 mL of anhydrous N,N-dimethylformamide (DMF).

    • Carefully add powdered sodium hydroxide (1.71 g, 42.8 mmol, 1.1 equivalents) to the solution in portions. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 3-chlorophenoxide.

  • Addition of Alkylating Agent:

    • To the stirred solution of sodium 3-chlorophenoxide, add 1,2-dibromoethane (14.6 g, 77.8 mmol, 2.0 equivalents) dropwise over 15 minutes.

    • Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle.

  • Reaction Monitoring:

    • Maintain the reaction at 80 °C and monitor its progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 150 mL of cold water and transfer to a 250 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted 3-chlorophenol, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[10][11]

    • Use a gradient eluent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, to isolate the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization Data (Predicted)

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ 7.20 (t, 1H, Ar-H), 6.95 (m, 2H, Ar-H), 6.80 (m, 1H, Ar-H), 4.30 (t, 2H, -OCH₂-), 3.65 (t, 2H, -CH₂Br)
¹³C NMR (CDCl₃, 100 MHz) δ 158.5, 135.0, 130.5, 122.0, 115.0, 113.0, 68.0, 29.0
FT-IR (neat, cm⁻¹) 3080 (Ar C-H), 2930, 2870 (Aliphatic C-H), 1590, 1470 (Ar C=C), 1240 (Ar-O-C), 680 (C-Cl), 570 (C-Br)
Mass Spectrometry (EI) m/z (%): 234/236/238 [M⁺], 155/157, 128/130

Note: Predicted spectral data is based on the principles of spectroscopy and may vary slightly from experimental results.[12]

Discussion

The Williamson ether synthesis is a highly effective method for the preparation of this compound. The use of an excess of 1,2-dibromoethane helps to minimize the formation of the bis-ether byproduct. The reaction conditions outlined in this protocol are optimized for high yield and purity. Purification by column chromatography is essential to remove any unreacted starting materials and byproducts. The final product should be stored in a cool, dark place to prevent degradation.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend reaction time and monitor by TLC. Ensure anhydrous conditions.
Loss of product during work-upPerform extractions carefully and ensure complete phase separation.
Presence of starting material Insufficient base or alkylating agentUse the recommended stoichiometry. Ensure the base is of high quality.
Formation of bis-ether byproduct High concentration of phenoxideAdd the 1,2-dibromoethane slowly to the reaction mixture.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound from 3-chlorophenol. The described method, based on the Williamson ether synthesis, is a straightforward and efficient route to this valuable synthetic intermediate. The detailed experimental procedure, including safety precautions, work-up, and purification steps, will be of significant value to researchers in organic synthesis and drug development.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Chemistry Steps. Williamson Ether Synthesis. [Link]
  • Edubirdie. Williamson Ether Synthesis. [Link]
  • Carl ROTH.
  • Acros Organics.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Environmental Considerations and Safe Handling of 3-Chlorophenol. [Link]
  • Google Patents. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • PubChem. 1-(2-Bromoethyl)-3-chlorobenzene. [Link]
  • NIST WebBook. 1-(2-bromoethoxy)-4-chlorobenzene. [Link]
  • Organic Syntheses. o-CHLOROBROMOBENZENE. [Link]
  • Wikipedia. 3-Chlorophenol. [Link]
  • Google Patents.
  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Google Patents.

Sources

Application Notes and Protocols: Williamson Ether Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl Ethers

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly relevant and versatile method for the formation of ethers.[1][2][3] This nucleophilic substitution reaction (SN2) provides a straightforward pathway to both symmetrical and asymmetrical ethers, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and material science. The synthesis of alkyl aryl ethers, such as the title compound 1-(2-bromoethoxy)-3-chlorobenzene, is of particular interest as it serves as a valuable intermediate for introducing more complex functionalities.[4] This document provides a detailed guide to the synthesis of this compound, emphasizing the mechanistic rationale, practical experimental considerations, and potential challenges.

Reaction Overview and Mechanism

The synthesis of this compound via the Williamson ether synthesis involves the reaction of 3-chlorophenol with an excess of 1,2-dibromoethane in the presence of a base. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ by the deprotonation of 3-chlorophenol, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.[1][2][5] This results in the displacement of a bromide ion and the formation of the desired ether.

Key Mechanistic Steps:

  • Deprotonation: A base, typically a carbonate or hydroxide, deprotonates the acidic hydroxyl group of 3-chlorophenol to form the more nucleophilic 3-chlorophenoxide ion.[2][5]

  • Nucleophilic Attack: The 3-chlorophenoxide ion then performs a backside attack on a primary carbon of 1,2-dibromoethane.[1][2]

  • Displacement: This concerted step leads to the formation of the C-O ether bond and the simultaneous cleavage of the C-Br bond, releasing a bromide ion.[1][2]

Williamson_Ether_Synthesis 3-chlorophenol 3-Chlorophenol phenoxide 3-Chlorophenoxide Ion 3-chlorophenol->phenoxide + Base 1,2-dibromoethane 1,2-Dibromoethane product This compound 1,2-dibromoethane->product Base Base (e.g., K₂CO₃) phenoxide->product + 1,2-Dibromoethane (SN2 Attack) salt Salt (e.g., KBr) base_conj_acid Conjugate Acid of Base

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Chlorophenol128.565.0 g38.9
1,2-Dibromoethane187.8621.9 g (10.0 mL)116.6
Potassium Carbonate (anhydrous)138.218.0 g57.9
Acetone58.08100 mL-
Dichloromethane84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenol (5.0 g, 38.9 mmol) and anhydrous potassium carbonate (8.0 g, 57.9 mmol).

  • Solvent and Reagent Addition: Add 100 mL of acetone to the flask, followed by the addition of 1,2-dibromoethane (10.0 mL, 116.6 mmol).

  • Reaction Execution: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the residue, add 50 mL of dichloromethane and 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer with 2 x 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without promoting significant side reactions.[5] Stronger bases like sodium hydride could be used but require more stringent anhydrous conditions.[5]

  • Choice of Solvent: Acetone is a polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation of the phenoxide, leaving the oxygen anion more available for nucleophilic attack.[5] Other polar aprotic solvents like DMF or DMSO can also be used and may lead to faster reaction times.[5]

  • Excess of 1,2-Dibromoethane: An excess of the dihaloalkane is used to favor the mono-alkylation product and minimize the formation of the bis-ether byproduct where a second molecule of 3-chlorophenoxide reacts with the product.

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.[6] However, excessively high temperatures could favor elimination side reactions, although this is less of a concern with a primary alkyl halide.[6]

Potential Side Reactions and Troubleshooting

The primary side reaction of concern is the formation of a bis-aryl ether, 1,2-bis(3-chlorophenoxy)ethane. This occurs if a second molecule of 3-chlorophenoxide displaces the remaining bromide from the initially formed product.

Side_Reaction product This compound side_product 1,2-bis(3-chlorophenoxy)ethane product->side_product + 3-Chlorophenoxide Ion (SN2 Attack) phenoxide 3-Chlorophenoxide Ion phenoxide->side_product

Caption: Formation of the bis-ether side product.

Troubleshooting:

  • Low Yield: If the yield is low, ensure all reagents are dry, particularly the potassium carbonate and the solvent. Water can protonate the phenoxide, reducing its nucleophilicity.[7] The reaction time may also need to be extended.

  • Formation of Side Products: The formation of the bis-ether can be minimized by using a larger excess of 1,2-dibromoethane. If elimination byproducts are observed (unlikely with a primary halide), lowering the reaction temperature may be beneficial.[6]

Phase Transfer Catalysis: An Alternative Approach

For reactions involving a phenoxide that is not readily soluble in the organic solvent containing the alkyl halide, phase transfer catalysis (PTC) can be a powerful alternative.[7][8] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the reaction occurs.[7][9] This can lead to milder reaction conditions and may not require strictly anhydrous solvents.[7][8]

PTC_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Phenoxide ArO⁻ Na⁺ Catalyst_org Q⁺ArO⁻ Phenoxide->Catalyst_org Ion Exchange Catalyst_aq Q⁺X⁻ AlkylHalide R-X Product ArO-R AlkylHalide->Product Product->Catalyst_aq Catalyst Returns Catalyst_org->Product SN2 Reaction Byproduct NaX

Caption: General workflow of phase transfer catalysis in Williamson ether synthesis.

Conclusion

The Williamson ether synthesis provides a reliable and adaptable method for the preparation of this compound. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as the choice of base, solvent, and temperature, researchers can achieve good yields of the desired product. The considerations and protocols outlined in this document serve as a comprehensive guide for the successful synthesis and purification of this valuable chemical intermediate.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • BYJU'S. Williamson Ether Synthesis. [Link]
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
  • Journal of Chemical Education.
  • ACS Publications.
  • YouTube. Williamson Ether Synthesis. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • LibreTexts. 12. The Williamson Ether Synthesis. [Link]
  • University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Edubirdie. Williamson Ether Synthesis. [Link]
  • Homework.Study.com. The Williamson ether synthesis involves treatment of a haloalkane with a metal alkoxide... [Link]
  • Synarchive.
  • Organic Chemistry Portal. Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]
  • ScienceDirect. Synthetic Methods for Alkyl Aryl Ethers. [Link]
  • Toppr. Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene? [Link]
  • ACS Publications.
  • Wikipedia. 3-Chlorophenol. [Link]
  • Brainly.
  • Chemguide. preparation of chlorobenzene, bromobenzene and iodobenzene. [Link]
  • PubChem. 1-Bromo-3-chlorophenol. [Link]
  • PubChem. 2-Bromo-3-chlorophenol. [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-(2-Bromoethoxy)-3-chlorobenzene

This compound is a key bifunctional building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive bromoethoxy chain and a substituted aromatic ring, offering multiple points for molecular elaboration. The chloro- and bromo- substituents provide handles for various cross-coupling reactions, while the ether linkage is generally stable under many reaction conditions. This unique combination of features makes it an essential intermediate for the synthesis of a diverse array of more complex molecules with potential therapeutic or material applications.

This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound via the Williamson ether synthesis. The narrative will delve into the mechanistic underpinnings of the reaction, justify the choice of reagents and conditions, and provide a detailed, step-by-step guide to ensure a successful and safe synthesis.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this specific application, the phenoxide ion derived from 3-chlorophenol acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane and displacing a bromide ion as the leaving group.

The overall reaction is as follows:

3-ClC6H4OH + BrCH2CH2Br + Base → 3-ClC6H4OCH2CH2Br + H-Base+ + Br-

The choice of a strong base is critical to deprotonate the weakly acidic 3-chlorophenol to generate the more nucleophilic phenoxide. The use of an excess of 1,2-dibromoethane helps to minimize the formation of the undesired diether byproduct, 1,2-bis(3-chlorophenoxy)ethane.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-chlorophenol and base in solvent B Add 1,2-dibromoethane A->B Step 1 C Heat mixture (e.g., reflux) B->C Step 2 D Cool and quench reaction C->D Step 3 E Extract with organic solvent D->E Step 4 F Wash organic layer E->F Step 5 G Dry organic layer F->G Step 6 H Remove solvent (rotary evaporation) G->H Step 7 I Purify by column chromatography H->I Step 8 J Characterize product I->J Step 9

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-Chlorophenol128.565.00 g38.9Starting material
1,2-Dibromoethane187.8621.8 g (10.0 mL)116Reagent and solvent
Potassium Carbonate (K₂CO₃)138.218.05 g58.3Base
Acetone58.08100 mL-Solvent
Dichloromethane (CH₂Cl₂)84.93~150 mL-Extraction solvent
Saturated aq. NaCl (Brine)-~50 mL-Washing agent
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent
Silica Gel (for column chromatography)-As needed-Stationary phase
Hexanes/Ethyl Acetate-As needed-Eluent for chromatography

Instrumentation

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer for product characterization

Detailed Experimental Protocol

1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenol (5.00 g, 38.9 mmol) and potassium carbonate (8.05 g, 58.3 mmol).

  • Add 100 mL of acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes. The fine powder of potassium carbonate provides a large surface area for the reaction.

2. Addition of Alkylating Agent

  • To the stirred suspension, add 1,2-dibromoethane (10.0 mL, 116 mmol) in one portion. Using a significant excess of 1,2-dibromoethane is crucial to favor the formation of the desired mono-alkylated product and minimize the formation of the diether byproduct.

3. Reaction

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) using a heating mantle.

  • Allow the reaction to proceed at reflux for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 3-chlorophenol spot.

4. Work-up

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • To the resulting residue, add 100 mL of dichloromethane and 50 mL of water.

  • Transfer the mixture to a 250 mL separatory funnel and shake vigorously. Allow the layers to separate.

  • Separate the organic layer (bottom layer) and wash it with 2 x 50 mL of water and then with 50 mL of saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate.

5. Purification

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) is typically effective.

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the two methylene groups of the bromoethoxy chain. The aromatic region will display a complex multiplet pattern typical of a 1,3-disubstituted benzene ring.[5][6] The methylene protons adjacent to the oxygen will appear as a triplet, and the methylene protons adjacent to the bromine will also appear as a triplet, both with a coupling constant of approximately 6-7 Hz.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns for the presence of bromine and chlorine atoms.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Chemical Hazards:

  • 3-Chlorophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.

  • 1,2-Dibromoethane: Toxic if swallowed, in contact with skin, or if inhaled.[7][8] May cause cancer and genetic defects.[7][9] It is also a suspected reproductive toxin.[9] Handle with extreme caution in a fume hood.[10][11]

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Dichloromethane: May cause cancer. Causes skin and eye irritation.

Procedure-Specific Precautions:

  • The reaction should be performed in a well-ventilated fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Use a heating mantle with a temperature controller to avoid overheating.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the base is of good quality and anhydrous.
Formation of diether byproductEnsure a sufficient excess of 1,2-dibromoethane is used.
Loss of product during work-upEnsure complete extraction and careful handling during solvent removal.
Presence of Starting Material Incomplete reactionSee "Low Yield".
Presence of Diether Byproduct Insufficient excess of 1,2-dibromoethaneThe byproduct can usually be separated by careful column chromatography.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound using the Williamson ether synthesis. By adhering to the described procedures and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their research endeavors. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the stoichiometry of the reactants, to maximize the yield of the desired product and simplify its purification.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–411.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Cleanchem Laboratories. Material Safety Data Sheet: 1,2-Dibromo-3-chloropropane. [Link]
  • Loba Chemie. 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. [Link]
  • Toppr. Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene? [Link]
  • PrepChem.com.
  • Organic Syntheses. o-CHLOROBROMOBENZENE. [Link]
  • The Royal Society of Chemistry.
  • NIST WebBook. 1-(2-bromoethoxy)-4-chlorobenzene. [Link]
  • Google Patents.
  • Doc Brown's Advanced Organic Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. [Link]
  • Reddit.
  • Google Patents. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.

Sources

Application Note & Protocol: A Robust Williamson Ether Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene, a valuable intermediate in organic synthesis and drug discovery. The protocol leverages the Williamson ether synthesis, a reliable and widely adopted method for forming ether linkages.[1] We present a detailed, step-by-step procedure starting from 3-chlorophenol and 1,2-dibromoethane. This guide is designed for researchers and professionals in chemical synthesis, offering in-depth explanations of the reaction mechanism, causality behind procedural choices, safety protocols, and purification strategies to ensure a high-purity final product.

Introduction and Reaction Principle

This compound is a bifunctional building block, featuring both an ether linkage and a reactive alkyl bromide. This structure allows for subsequent nucleophilic substitution reactions at the bromo-functionalized terminus, making it a key precursor for more complex molecular architectures in pharmaceutical and materials science research.

The synthesis is achieved via the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[2][3] The strategy involves two primary conceptual steps:

  • Deprotonation: A moderately strong base is used to deprotonate the acidic hydroxyl group of 3-chlorophenol, forming the more nucleophilic 3-chlorophenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks one of the electrophilic methylene carbons of 1,2-dibromoethane. This concerted, backside attack displaces a bromide ion as the leaving group, forming the desired C-O ether bond.[2]

The choice of reacting a phenoxide with a primary alkyl halide is critical. The alternative pathway—reacting 1-bromo-3-chlorobenzene with a bromo-alkoxide—is not feasible via a simple SN2 mechanism, as nucleophilic substitution on an unactivated sp²-hybridized carbon of an aryl halide is energetically unfavorable.[4][5]

Reaction Mechanism and Rationale

The overall transformation is as follows:

ReactionScheme R1 3-Chlorophenol Reagents K₂CO₃, DMF Δ (Heat) plus1 + R2 1,2-Dibromoethane P1 This compound Reagents->P1 Sɴ2 Mechanism plus2 + Reagents->plus2 Sɴ2 Mechanism P2 KBr + KHCO₃ Reagents->P2 Sɴ2 Mechanism

Caption: Overall reaction scheme for the synthesis.

The reaction proceeds through a well-established SN2 pathway.[2]

  • Phenoxide Formation: Potassium carbonate (K₂CO₃), a mild and cost-effective base, deprotonates 3-chlorophenol to generate the potassium 3-chlorophenoxide salt. This step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral phenol.[6]

  • SN2 Displacement: The 3-chlorophenoxide anion attacks a primary carbon of 1,2-dibromoethane. Using an excess of 1,2-dibromoethane is a key strategic decision; it ensures that the phenoxide preferentially reacts with this reagent, statistically minimizing the formation of the undesired symmetrical diether byproduct, 1,2-bis(3-chlorophenoxy)ethane.

  • Solvent Choice: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is employed to accelerate the reaction.[6][7] These solvents effectively solvate the potassium cation while leaving the phenoxide anion relatively "bare" and highly reactive, thereby increasing the rate of the SN2 substitution.[6]

Detailed Experimental Protocol

This protocol outlines the synthesis on a 25 mmol scale. Adjustments can be made as necessary.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)EquivalentsNotes
3-Chlorophenol128.563.21 g25.01.0Starting material.
1,2-Dibromoethane187.8614.1 g (6.46 mL)75.03.0Alkylating agent (used in excess).
Potassium Carbonate (K₂CO₃)138.215.18 g37.51.5Base, finely powdered.
N,N-Dimethylformamide (DMF)73.0950 mL--Anhydrous solvent.
Diethyl Ether (Et₂O)74.12~300 mL--For extraction.
Sodium Hydroxide (1 M aq.)40.00~100 mL--For washing (removes unreacted phenol).
Deionized Water18.02~200 mL--For washing.
Brine (Saturated NaCl aq.)-~50 mL--For final wash.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g--Drying agent.
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for purification (e.g., column chromatography setup or vacuum distillation apparatus)

Step-by-Step Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine 3-chlorophenol, K₂CO₃, and DMF in flask. B 2. Add 1,2-dibromoethane. A->B C 3. Heat mixture to 80-90 °C under reflux for 4-6 hours. B->C D 4. Monitor by TLC until starting material is consumed. C->D E 5. Cool to RT. Pour into water and extract with Et₂O. D->E F 6. Wash organic layer with 1M NaOH, then water, then brine. E->F G 7. Dry organic layer over MgSO₄, filter, and concentrate. F->G H 8. Purify crude oil via vacuum distillation or column chromatography. G->H

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorophenol (3.21 g), finely powdered potassium carbonate (5.18 g), and anhydrous DMF (50 mL).

  • Reagent Addition: Attach a reflux condenser and begin stirring. Add the 1,2-dibromoethane (6.46 mL) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 3-chlorophenol spot indicates reaction completion.

  • Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water. Extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Work-up - Washing: Combine the organic extracts. Wash the combined organic layer with 1 M NaOH solution (2 x 50 mL) to remove any unreacted 3-chlorophenol. Follow this with a wash of deionized water (1 x 50 mL) and finally with brine (1 x 50 mL). The brine wash helps to break any emulsions and remove bulk water.

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude product can be purified by vacuum distillation (Boiling Point: 142-147°C at 17.5 mmHg) or by flash column chromatography on silica gel to obtain the pure this compound.[]

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1,2-Dibromoethane: Highly toxic, a known carcinogen, and an environmental hazard.[9][10][11] Avoid inhalation of vapors and any skin contact.[9] Handle with extreme care and dispose of waste according to institutional guidelines.

  • 3-Chlorophenol: Toxic and corrosive. Can cause severe skin burns and eye damage.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate / Sodium Hydroxide: Corrosive bases. Avoid contact with skin and eyes.

References

  • Vertex AI Search. Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Physics Wallah. Reaction Mechanism of Williamson's synthesis.
  • University Course Material. Experiment 06 Williamson Ether Synthesis.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Fisher Scientific. 1,2-Dibromoethane Safety Data Sheet.
  • Loba Chemie. 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS.
  • Safety Data Sheet. 1,2-Dibromoethane Standard.
  • Safety Data Sheet. 1,2-dibromoethane.
  • Sigma-Aldrich. 1,2-dibromoethane SAFETY DATA SHEET.
  • BOC Sciences. This compound.

Sources

application of 1-(2-Bromoethoxy)-3-chlorobenzene in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 1-(2-Bromoethoxy)-3-chlorobenzene

A Senior Application Scientist's Guide to a Versatile Bifunctional Reagent in Modern Organic Synthesis

Authored for researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth exploration of this compound. We move beyond simple catalog data to dissect its reactivity, strategic applications, and provide field-tested protocols that underscore its value as a key synthetic intermediate.

Strategic Overview: The Duality of Reactivity

This compound is a bifunctional aromatic building block.[][2] Its utility in multi-step synthesis stems from the orthogonal reactivity of its two key features:

  • The Alkyl Bromide: The primary bromoethyl group is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This is the primary handle for introducing the -(CH₂)₂-O-(3-chlorophenyl) moiety onto a variety of scaffolds.

  • The Aryl Chloride: The chlorine atom on the benzene ring is significantly less reactive under standard nucleophilic substitution conditions. However, it serves as a latent functional group for late-stage diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a powerful tool for library synthesis and lead optimization.

This differential reactivity allows for a stepwise, controlled approach to building complex molecular architectures.[3]

Physicochemical Properties Summary
PropertyValueReference
Molecular Formula C₈H₈BrClO[]
Molecular Weight 235.51 g/mol []
Boiling Point 142-147°C (at 17.5 mmHg)[]
Density 1.518 g/cm³[]
SMILES C1=CC(=CC(=C1)Cl)OCCBr[]
InChI Key FUQNMWDFNCBVOK-UHFFFAOYSA-N[]

Core Synthetic Applications

The primary utility of this compound is as an electrophilic building block for installing the 2-(3-chlorophenoxy)ethyl group. This motif is prevalent in medicinal chemistry due to its favorable physicochemical properties and ability to act as a flexible linker.

Synthesis of Aryl Ethers and Thioethers

The most direct application is in Williamson-type ether synthesis. The reagent reacts cleanly with a wide range of phenoxides and alkoxides, typically in a polar aprotic solvent like DMF or acetonitrile with a mild base such as K₂CO₃.

  • Causality: The use of a polar aprotic solvent accelerates the SN2 reaction by solvating the cation of the base (e.g., K⁺) while leaving the nucleophilic anion (e.g., ArO⁻) relatively "bare" and more reactive. K₂CO₃ is sufficient to deprotonate phenols but not aliphatic alcohols, for which a stronger base like NaH may be required.

Synthesis of Substituted Amines and N-Heterocycles

Reaction with primary or secondary amines provides straightforward access to 2-(3-chlorophenoxy)ethanamine derivatives. These are crucial intermediates for pharmacologically active molecules, including analogs of viloxazine, a norepinephrine reuptake inhibitor used for treating ADHD.[5][6][7]

  • Trustworthiness: This reaction requires at least two equivalents of the amine—one to act as the nucleophile and the second to act as a base to neutralize the HBr byproduct. Alternatively, one equivalent of the amine can be used with an inexpensive inorganic base (e.g., K₂CO₃, Et₃N) to "scavenge" the acid, which is a more atom-economical approach.

The diagram below illustrates the primary synthetic pathways accessible from this reagent.

G cluster_0 Nucleophilic Substitution (SN2) cluster_1 Potential Late-Stage Functionalization reagent This compound amines Primary/Secondary Amines (R¹R²NH) reagent->amines Base (e.g., K₂CO₃) Solvent (e.g., ACN) alcohols Alcohols/Phenols (R-OH / Ar-OH) reagent->alcohols Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF) product_amine 2-(3-Chlorophenoxy)ethanamines amines->product_amine product_ether Aryl/Alkyl Ethers alcohols->product_ether cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald) product_amine->cross_coupling Pd Catalyst, Base Coupling Partner product_ether->cross_coupling Pd Catalyst, Base Coupling Partner diversified_products Diversified Products (Biaryls, Anilines) cross_coupling->diversified_products

Caption: Key synthetic transformations of this compound.

Field-Tested Protocol: Synthesis of N-Benzyl-2-(3-chlorophenoxy)ethanamine

This protocol details a representative SN2 reaction, a foundational technique for utilizing the title reagent. The procedure is designed to be self-validating through clear steps and expected outcomes.

Reagents and Materials
ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound235.512.36 g10.01.0
Benzylamine107.151.29 g12.01.2
Potassium Carbonate (K₂CO₃), anhydrous138.212.07 g15.01.5
Acetonitrile (ACN), anhydrous-50 mL--
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.36 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and anhydrous acetonitrile (50 mL).

  • Addition of Nucleophile: While stirring the suspension at room temperature, add benzylamine (1.29 g, 12.0 mmol) dropwise via syringe.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

    • Expert Insight: The disappearance of the starting alkyl bromide (visualized with a KMnO₄ stain) is a reliable indicator of reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and KBr salts through a pad of Celite, washing the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification: Dissolve the crude oil in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 25 mL) to remove any unreacted starting phenol impurities (if any were present) and brine (1 x 25 mL).

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, N-benzyl-2-(3-chlorophenoxy)ethanamine, typically as a pale yellow oil. Purity can be assessed by ¹H NMR and LC-MS.

The workflow for this specific protocol is visualized below.

G start 1. Combine Reagents (Alkyl Bromide, K₂CO₃, ACN) add_amine 2. Add Benzylamine start->add_amine reflux 3. Heat to Reflux (4-6h) Monitor by TLC add_amine->reflux cool_filter 4. Cool & Filter Solids reflux->cool_filter concentrate1 5. Concentrate Filtrate cool_filter->concentrate1 workup 6. Aqueous Workup (Dissolve in DCM, Wash) concentrate1->workup dry_concentrate 7. Dry & Concentrate Organic Layer workup->dry_concentrate product 8. Isolated Product (N-benzyl-2-(3-chlorophenoxy)ethanamine) dry_concentrate->product

Caption: Experimental workflow for the synthesis of a secondary amine.

Safety and Handling

  • This compound is an alkylating agent and should be handled with care. It is classified as harmful if swallowed and causes serious eye damage.[8]

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for complete handling and disposal information before use.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly within medicinal chemistry programs. Its predictable reactivity at the bromoethyl terminus, coupled with the potential for late-stage modification at the aryl chloride position, provides a robust platform for the synthesis of diverse and complex molecules. The protocols and insights provided herein serve as a practical guide for leveraging its full synthetic potential.

References

  • Smolecule. 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene.
  • BenchChem. Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility.
  • BOC Sciences. CAS 6487-84-9 this compound.
  • ChemicalBook. Viloxazine Hydrochloride: Synthesis and Introduction.
  • Google Patents. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • LookChem. 1-(2-Bromoethyl)-3-chlorobenzene.
  • New Drug Approvals. Viloxazine.
  • Google Patents. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Chemchart. 1-(2-Bromoethoxy)-4-chlorobenzene (2033-76-3).
  • Sigma-Aldrich. 2-(3-Chlorophenoxy)ethylamine.
  • PubChem. 1-(2-Bromoethyl)-3-chlorobenzene.
  • Quick Company. Process For The Preparation Of Viloxazine Hydrochloride.
  • BOC Sciences. Aromatic Rings Building Blocks Commonly Used in Medicinal Chemistry.
  • OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.

Sources

Application Notes & Protocols: Strategic Derivatization of 1-(2-Bromoethoxy)-3-chlorobenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Bromoethoxy)-3-chlorobenzene is a bifunctional chemical scaffold of significant interest to researchers in medicinal chemistry and materials science. Possessing two distinct halogenated sites—a highly reactive primary alkyl bromide and a less reactive aryl chloride—it offers a platform for sequential and site-selective modifications. This guide provides a comprehensive analysis of its reactivity profile and details robust protocols for its derivatization. We will explore nucleophilic substitution at the bromoethoxy moiety and delve into advanced palladium-catalyzed cross-coupling reactions at the aryl chloride position. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers to rationally design synthetic pathways for novel and complex molecules.

Foundational Analysis: The Reactivity Landscape

The synthetic utility of this compound stems from the differential reactivity of its two carbon-halogen bonds. Understanding this hierarchy is paramount for achieving selective derivatization.

  • The Bromoethoxy Moiety (-O-CH₂CH₂-Br): The carbon-bromine bond is part of a primary alkyl halide. This site is highly susceptible to nucleophilic attack via an SN2 mechanism .[1][2] The reaction is typically facile, proceeding under mild conditions with a wide range of nucleophiles. The adjacent ether oxygen does not significantly hinder this reactivity.

  • The Aryl Chloride Moiety (Ar-Cl): The carbon-chlorine bond is attached to an sp²-hybridized carbon of the benzene ring. This bond is significantly stronger and less prone to simple nucleophilic substitution due to the high energy of the potential aryl cation intermediate (prohibiting SN1) and steric hindrance preventing backside attack (prohibiting SN2).[3] Derivatization at this site requires more forcing conditions, such as those used in nucleophilic aromatic substitution (SNAr), which are often not feasible without strong electron-withdrawing groups on the ring, or more practically, through transition-metal catalysis.[4][5][6]

This reactivity differential is the cornerstone of a selective derivatization strategy: the bromoethoxy group can be modified under conditions that leave the aryl chloride untouched, enabling subsequent, more vigorous reactions at the aromatic ring.

Table 1: Comparative Reactivity of Functional Sites
Functional GroupBond TypeTypical Reaction MechanismRelative ReactivityRequired Conditions
BromoethoxyPrimary Alkyl-BrSN2HighMild (Room temp. to moderate heat)
Aryl ChlorideAryl-ClPd-Catalyzed Cross-CouplingLowVigorous (Catalyst, Ligands, Base, Heat)

Pathway I: Nucleophilic Substitution at the Bromoethoxy Side-Chain

This represents the most direct derivatization route. The high electrophilicity of the primary carbon bonded to bromine allows for efficient displacement by a variety of nucleophiles.

Core Principle: The SN2 Reaction

The reaction proceeds via a one-step mechanism where the incoming nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion.[7] A polar aprotic solvent like Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone is typically employed to solvate the cation of the nucleophilic salt while leaving the nucleophile itself highly reactive.

General Protocol for N-Alkylation with a Secondary Amine

This protocol provides a template for forming a C-N bond, a common objective in pharmaceutical synthesis.

  • Apparatus Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq.).

  • Reagent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M). Add the secondary amine (1.2 eq.) followed by a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction Execution: Stir the mixture at 60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted derivative.

Table 2: Scope of Nucleophilic Substitution Reactions
NucleophileReagent ExampleBaseProduct Class
Secondary AmineMorpholineK₂CO₃Tertiary Amine
Primary AmineBenzylamineK₂CO₃Secondary Amine
ThiolSodium thiophenoxideNoneThioether
AzideSodium azide (NaN₃)NoneAlkyl Azide
CyanideSodium cyanide (NaCN)NoneNitrile
CarboxylateSodium acetateNoneEster

Pathway II: Advanced Derivatization via Cross-Coupling

After initial modification of the bromoethoxy group, or by using the starting material directly, the aryl chloride can be functionalized using powerful palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-C and C-N bond formation in modern organic synthesis.[8][9]

Workflow for Cross-Coupling Reactions

G cluster_prep Preparation cluster_reagents Reagent Charging cluster_reaction Reaction cluster_final Work-up & Purification prep Oven-dry glassware Assemble under Inert Gas (Ar/N2) reagents Add Aryl Halide (1.0 eq.) Coupling Partner (1.1-1.5 eq.) Base (2.0 eq.) Pd Catalyst & Ligand prep->reagents reaction Add Anhydrous Solvent Degas Mixture (Ar sparging) Heat to specified temp (e.g., 80-110 °C) Monitor by TLC/GC-MS reagents->reaction workup Cool to RT Quench (e.g., water or NH4Cl) Aqueous Extraction Dry & Concentrate reaction->workup purify Column Chromatography workup->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the coupling of amines with aryl halides, providing a powerful alternative to traditional methods.[8][10] The choice of ligand and base is critical for achieving high yields.

  • Scientific Rationale: The mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[10][11] Sterically hindered, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically rate-limiting.

G pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-Cl(L2) pd0->pd2_complex Ar-Cl oa_label Oxidative Addition amine_coord [Ar-Pd(II)(NHR'R'')(L2)]+Cl- pd2_complex->amine_coord + HNR'R'' ac_label Amine Coordination & Deprotonation amido_complex Ar-Pd(II)-NR'R''(L2) amine_coord->amido_complex + Base - Base-H+Cl- amido_complex->pd0 Ar-NR'R'' re_label Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Protocol:

    • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the aryl chloride (1.0 eq.), the desired amine (1.2 eq.), a palladium precursor like Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 eq.).

    • Reaction: Add anhydrous toluene or dioxane. Seal the tube and heat to 100-110 °C with vigorous stirring for 12-24 hours.

    • Work-up: After cooling, dilute the mixture with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify by column chromatography.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction is one of the most versatile methods for forming biaryl structures by coupling an aryl halide with an organoboron species, typically a boronic acid or ester.[12][13]

  • Scientific Rationale: The catalytic cycle begins with the oxidative addition of the aryl chloride to Pd(0).[12][13] This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[14]

G pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-Cl(L2) pd0->pd2_complex Ar-Cl oa_label Oxidative Addition trans_complex Ar-Pd(II)-R'(L2) pd2_complex->trans_complex + R'-B(OH)2 + Base trans_label Transmetalation trans_complex->pd0 Ar-R' re_label Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Protocol:

    • Setup: To a round-bottom flask, add the aryl chloride (1.0 eq.), the boronic acid partner (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and an aqueous base solution (e.g., 2M Na₂CO₃, 2.0 eq.).

    • Reaction: Add a solvent system like toluene or a mixture of dioxane and water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes. Heat the reaction to reflux (80-100 °C) for 6-18 hours.

    • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Purify by recrystallization or column chromatography.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

This reaction couples terminal alkynes with aryl halides, creating arylalkyne structures. It uniquely uses a dual-catalyst system of palladium and copper(I).[15][16][17]

  • Scientific Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting complex yields the arylalkyne product and regenerates the Pd(0) catalyst.[16]

  • Protocol:

    • Setup: To a Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-4 mol%), and a copper(I) co-catalyst such as CuI (3-5 mol%).

    • Reagent Addition: Dissolve the solids in a suitable solvent like THF or DMF. Add an amine base, which often doubles as the solvent (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.5 eq.).

    • Reaction: Stir the mixture at a temperature ranging from ambient to 60 °C until completion.

    • Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts. Dry the organic layer and concentrate.

    • Purification: Purify via column chromatography.

Orthogonal & Advanced Strategies

The true power of this compound lies in its potential for sequential, multi-step synthesis.

  • SN2 followed by Cross-Coupling: The most logical approach is to first exploit the labile bromoethoxy group using the mild conditions of an SN2 reaction. The resulting product, which now contains a new functional group, can be purified and subjected to the more demanding conditions of a palladium-catalyzed reaction to modify the aryl chloride position.

  • Selective Grignard Formation via Halogen-Magnesium Exchange: Direct formation of a Grignard reagent with magnesium metal is often unselective. However, using a halogen-magnesium exchange reaction with a reagent like i-PrMgCl·LiCl at low temperatures can selectively form the aryl Grignard reagent from an aryl bromide, and with less efficiency from an aryl chloride, while leaving the alkyl bromide potentially untouched.[18][19] This advanced technique opens up further avenues for C-C bond formation through reaction with various electrophiles.

  • Ether Cleavage: Under harsh, acidic conditions (e.g., concentrated HBr or HI), the ether linkage can be cleaved.[20][21][22][23] This is typically an undesired side reaction but can be used strategically to unmask a phenol and create a 2-bromoethanol derivative.

Conclusion

This compound is a versatile and strategically valuable building block. By understanding and exploiting the inherent differences in the reactivity of its alkyl bromide and aryl chloride functionalities, researchers can access a diverse array of complex molecular architectures. The protocols detailed herein for nucleophilic substitution and palladium-catalyzed cross-coupling provide a robust and reliable foundation for leveraging this scaffold in drug discovery, materials science, and broader synthetic organic chemistry.

References

  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Li, J., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Mori, A., et al. (2004). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis.
  • University of Wisconsin-Madison. Grignard Reaction.
  • Wikipedia. Ether cleavage.
  • Sandhya K. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res.
  • Columbia University. The Suzuki Reaction.
  • University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • askIITians. Explain the nucleophilic substitution reaction of chlorobenzene.
  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Master Organic Chemistry. Acidic cleavage of ethers (SN2).
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Web Pages. 6. Grignard Reaction.
  • Michigan State University Chemistry. Main Group Organometallic Compounds.
  • Taylor & Francis. Derivatization – Knowledge and References.
  • NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION.
  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage.
  • Master Organic Chemistry. Cleavage Of Ethers With Acid.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
  • YouTube. Grignard Reaction Experiment Part 1, Prelab.
  • Greyhound Chromatography. Derivatization Reagents.
  • Chemistry LibreTexts. 18.9: Organometallic Reagents.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.
  • Analytical Methods (RSC Publishing). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent...
  • University of Liverpool. Main Group Organometallic Chemistry-3.
  • PubChem. 1-Bromo-3-chlorobenzene.
  • gsrs. 1-(2-BROMOETHOXY)-4-CHLOROBENZENE.

Sources

catalytic methods for 1-(2-Bromoethoxy)-3-chlorobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the catalytic synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene, a key intermediate in pharmaceutical and fine chemical manufacturing. This document provides a detailed exploration of catalytic methodologies designed to optimize the classic Williamson ether synthesis, focusing on enhancing reaction efficiency, selectivity, and adherence to green chemistry principles.

Introduction: The Need for Catalytic Enhancement

This compound is a valuable building block in organic synthesis, primarily utilized in the development of more complex molecules, including active pharmaceutical ingredients (APIs). Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this specific case, 3-chlorophenol is treated with a base to form the corresponding phenoxide, which then reacts with 1,2-dibromoethane in an SN2 reaction.[3][4][5]

However, the conventional execution of this synthesis presents several challenges:

  • Phase Incompatibility: The sodium or potassium salt of 3-chlorophenol is typically soluble in an aqueous or polar phase, while the alkylating agent, 1,2-dibromoethane, is soluble in an organic phase. This immiscibility leads to a very slow reaction that occurs only at the phase interface.[6]

  • Competing Reactions: The reaction is often plagued by side products. The primary competitor is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[7][8] Additionally, the desired product can react with another phenoxide molecule, or the phenoxide can react with both ends of the 1,2-dibromoethane, leading to the formation of 1,2-bis(3-chlorophenoxy)ethane.

  • Harsh Conditions: To drive the reaction, harsh conditions such as high temperatures and the use of expensive and hazardous polar aprotic solvents (like DMF or DMSO) are often required to dissolve the reactants in a single phase.[3][4]

To overcome these limitations, catalytic methods have been developed to accelerate the reaction, improve selectivity, and operate under milder, more environmentally friendly conditions. This guide focuses on the most effective of these strategies: Phase-Transfer Catalysis (PTC).

Core Catalytic Strategy: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is a powerful technique that resolves the issue of phase incompatibility in heterogeneous reaction systems.[9] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the migration of a reactant from one phase to another where the reaction can occur.[6][10]

Principle of Operation In the synthesis of this compound, the PTC mechanism proceeds as follows:

  • Anion Exchange: In the aqueous phase, the inorganic base (e.g., NaOH) deprotonates the 3-chlorophenol to form the 3-chlorophenoxide anion (ArO⁻). The phase-transfer catalyst cation (Q⁺) exchanges its counter-ion (e.g., Br⁻) for the phenoxide anion.

  • Phase Migration: The resulting ion pair, [Q⁺ArO⁻], is lipophilic due to the alkyl groups on the catalyst cation. This allows it to dissolve in the organic phase, effectively transporting the phenoxide anion across the phase boundary.[11]

  • SN2 Reaction: In the organic phase, the "naked" and highly reactive phenoxide anion attacks the 1,2-dibromoethane, forming the desired product, this compound, and releasing a bromide ion.

  • Catalyst Regeneration: The catalyst cation [Q⁺] pairs with the newly formed bromide ion, creating [Q⁺Br⁻]. This salt migrates back to the aqueous phase, where the cation is free to pick up another phenoxide anion, thus completing the catalytic cycle.

This continuous process avoids the need for a single-phase solvent system, allowing for faster reactions, higher yields, and the use of inexpensive and safer solvents like water and toluene.[10][12]

Diagram: The Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase sn2 [Q⁺ArO⁻] + Br-CH₂CH₂-Br → ArO-CH₂CH₂-Br + [Q⁺Br⁻] exchange [Q⁺Br⁻] + ArO⁻Na⁺ → [Q⁺ArO⁻] + NaBr sn2->exchange Migration to Aqueous Phase deprotonation ArOH + NaOH → ArO⁻Na⁺ + H₂O deprotonation->exchange exchange->sn2 Migration to Organic Phase

Caption: Catalytic cycle for the PTC-mediated synthesis of an aryl ether.

Application Notes & Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound

This protocol describes a robust and scalable method utilizing tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (equiv.)Notes
3-Chlorophenol128.5612.86 g0.10 (1.0)Reagent grade, ≥99%
1,2-Dibromoethane187.8656.36 g0.30 (3.0)Used in excess to minimize dialkylation
Sodium Hydroxide (NaOH)40.004.80 g0.12 (1.2)Pellets or flakes
Tetrabutylammonium Bromide (TBAB)322.371.61 g0.005 (0.05)PTC Catalyst
Toluene-100 mL-Solvent
Deionized Water-50 mL-Solvent
5% HCl (aq)-As needed-For workup
Saturated NaCl (Brine)-As needed-For workup
Anhydrous MgSO₄-As needed-Drying agent

Experimental Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 3-chlorophenol (12.86 g, 0.10 mol), toluene (100 mL), and tetrabutylammonium bromide (1.61 g, 0.005 mol).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (4.80 g, 0.12 mol) in deionized water (50 mL). Add the aqueous NaOH solution to the reaction flask with vigorous stirring.

  • Alkylation: Add 1,2-dibromoethane (56.36 g, 0.30 mol) to the biphasic mixture.

  • Reaction: Heat the mixture to 75-80 °C with vigorous stirring (at least 500 RPM) to ensure efficient mixing of the two phases. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 5% HCl (2 x 50 mL) to remove any unreacted phenoxide and excess NaOH, and then with brine (1 x 50 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is a yellowish oil. Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.

Data and Expected Results

ParameterValue
Reaction Temperature 75-80 °C
Reaction Time 4-6 hours
Catalyst Loading 5 mol%
Expected Yield 85-95%
Purity (Post-distillation) >98% (by GC)
Diagram: Experimental Workflow

Caption: Step-by-step workflow from reaction setup to final product analysis.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion / Slow Reaction 1. Inefficient stirring leading to poor phase mixing.2. Insufficient catalyst loading or deactivated catalyst.3. Reaction temperature is too low.1. Increase the stirring rate to >500 RPM to create a fine emulsion.2. Increase catalyst loading to 7-10 mol%. Ensure the catalyst is pure.3. Increase temperature to 85-90 °C, but monitor for side product formation.
Formation of 1,2-bis(3-chlorophenoxy)ethane 1. Stoichiometry of 1,2-dibromoethane is too low.2. High concentration of phenoxide.1. Ensure a significant excess of 1,2-dibromoethane (at least 3 equivalents) is used.2. Consider a slower, dropwise addition of the aqueous base to maintain a low steady-state concentration of the phenoxide.
Catalyst Poisoning Presence of highly polarizable anions (e.g., iodide) or other impurities in the reagents.[12]Use high-purity reagents. If iodide contamination is suspected, consider using a different batch of reagents or a more robust phosphonium-based catalyst.
Formation of C-Alkylated Products This is generally minimal under PTC conditions but can occur at very high temperatures.Maintain the recommended reaction temperature. PTC inherently favors O-alkylation due to the nature of the ion pair in the organic phase.

Conclusion

The application of Phase-Transfer Catalysis to the Williamson ether synthesis of this compound represents a significant process improvement over traditional methods. By efficiently overcoming the phase barrier between reactants, PTC enables the reaction to proceed rapidly under mild conditions, leading to high yields and excellent selectivity for the desired O-alkylated product. This methodology not only enhances productivity but also aligns with the principles of green chemistry by reducing the need for harsh solvents and improving overall process efficiency.[6][12] The protocols and data presented herein provide a robust framework for researchers and drug development professionals to reliably synthesize this key chemical intermediate.

References

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • O-Alkylation of phenol derivatives via a nucleophilic substitution.Source: RSC Publishing.
  • Selective O-alkylation of Phenol Using Dimethyl Ether.Source: Semantic Scholar.
  • One-pot synthesis of alkyl aryl ethers
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.Source: ijirset.
  • Williamson Ether Synthesis.Source: Edubirdie.
  • Experiment 06 Williamson Ether Synthesis.Source: Unknown.
  • Alkylation of phenol: a mechanistic view.Source: PubMed - NIH.
  • Williamson Ether Synthesis.Source: J&K Scientific LLC.
  • Aryl ether synthesis by etherification (aryl
  • Williamson Ether Synthesis.
  • The Williamson Ether Synthesis.Source: Master Organic Chemistry.
  • Phase Transfer Catalysis.Source: Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.Source: iajpr.com.
  • 1-(2-Bromoethoxy)-2-chlorobenzene|CAS 18800-26-5.Source: Benchchem.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends.Source: scirp.org.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkyl
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?Source: Unknown.
  • Copper-Catalyzed Form

Sources

Accelerated Williamson Ether Synthesis: A Validated Microwave-Assisted Protocol for the Preparation of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene, a valuable intermediate in pharmaceutical research. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this method drastically reduces reaction times from hours to mere minutes compared to conventional reflux techniques.[1] The protocol is grounded in the principles of the Williamson ether synthesis and has been optimized for high yield, purity, and operational simplicity.[2] We will elucidate the mechanistic rationale behind key experimental choices, present a step-by-step methodology, and outline critical safety considerations for researchers. This guide is designed to be a self-validating system, enabling chemists to reliably produce the target compound with high efficiency.

Introduction: The Imperative for Speed and Efficiency

In the landscape of drug discovery and development, the rapid synthesis of novel molecular scaffolds and intermediates is paramount. This compound serves as a key building block, incorporating a reactive bromo-ethyl ether functional group on a chlorinated phenyl ring, making it suitable for further elaboration into more complex target molecules.

The classical approach to synthesizing such aryl ethers is the Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide.[3] However, conventional heating methods often require prolonged reaction times and can lead to undesired side products.[4] Microwave-assisted organic synthesis (MAOS) offers a transformative solution. By utilizing dielectric heating, microwaves directly and uniformly energize polar molecules in the reaction mixture, leading to a rapid increase in temperature and dramatic acceleration of reaction rates.[5][6] This protocol harnesses the power of MAOS to provide a robust and time-efficient pathway to this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic SN2 mechanism. First, a base deprotonates the hydroxyl group of 3-chlorophenol to form the more nucleophilic 3-chlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane and displacing one of the bromide ions as a leaving group.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 3-Chlorophenol P1 This compound R1->P1 R2 1,2-Dibromoethane (Excess) R2->P1 Base K₂CO₃ (Base) Solvent Acetonitrile (Solvent) MW Microwave Irradiation (e.g., 140°C, 10 min) P2 KBr + KHCO₃

Caption: Overall reaction for the synthesis of the target compound.

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor equipped with pressure and temperature monitoring.

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )Notes
3-Chlorophenol108-43-0128.5699% or higher purity
1,2-Dibromoethane106-93-4187.86Reagent grade, handle with care (toxic)
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, fine powder
Acetonitrile (CH₃CN)75-05-841.05Anhydrous, HPLC grade
Ethyl Acetate141-78-688.11ACS grade, for workup
Brine (Saturated NaCl)7647-14-5-For workup
Anhydrous Magnesium Sulfate7487-88-9120.37For drying
Equipment
Laboratory Microwave Reactor--e.g., Anton Paar Monowave, CEM Discover
10 mL Microwave Reaction Vial--With appropriate cap and stir bar
Standard Glassware--Beakers, flasks, separatory funnel
Rotary Evaporator--For solvent removal
Flash Chromatography System--For purification
Step-by-Step Synthesis Workflow

G A 1. Reagent Preparation Add 3-chlorophenol (1.0 mmol), K₂CO₃ (2.0 mmol), and a stir bar to a 10 mL microwave vial. B 2. Add Solvents Add 1,2-dibromoethane (4.0 mmol) followed by acetonitrile (3 mL). A->B C 3. Microwave Irradiation Seal the vial and place it in the microwave reactor. Irradiate at 140°C for 10 minutes. B->C D 4. Cooling & Depressurization Allow the vial to cool to room temperature (<50°C) before opening. C->D E 5. Workup: Filtration & Concentration Filter the mixture to remove solids. Rinse with ethyl acetate. Concentrate the filtrate. D->E F 6. Workup: Extraction Dissolve residue in ethyl acetate (20 mL). Wash with water (2x15 mL) and brine (1x15 mL). E->F G 7. Drying and Final Concentration Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. F->G H 8. Purification Purify the crude oil via flash column chromatography (e.g., Hexane/Ethyl Acetate gradient). G->H I 9. Characterization Analyze the pure product by NMR, MS, and IR to confirm structure and purity. H->I

Sources

Application Notes & Protocols: The Strategic Role of 1-(2-Bromoethoxy)-3-chlorobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

1-(2-Bromoethoxy)-3-chlorobenzene is a bifunctional organic reagent of significant interest in the synthesis of pharmaceutical intermediates. Its molecular architecture, featuring a reactive bromoethoxy chain and a stable chlorobenzene ring, offers a strategic platform for constructing complex molecules. The primary utility of this compound lies in its capacity to act as a potent electrophile in nucleophilic substitution reactions. The terminal bromine atom on the ethoxy chain is an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds, most notably carbon-nitrogen bonds.[1][2] This reactivity makes it an ideal precursor for synthesizing aryloxyethyl-amine and morpholine scaffolds, which are core structural motifs in a wide array of therapeutic agents. This guide provides a detailed exploration of its applications, focusing on the underlying chemical principles and offering robust protocols for key synthetic transformations.

Compound Profile: this compound
IUPAC Name This compound
Synonyms 3-Chlorophenoxyethyl bromide
CAS Number 6487-84-9
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Boiling Point 142-147°C at 17.5 mmHg[]
Key Reactive Sites 1. Bromoethyl Group: Primary site for S_N2 reactions. 2. Chlorophenyl Group: Site for potential cross-coupling reactions.

Core Chemistry: The N-Alkylation of Amines

The principal transformation involving this compound is the N-alkylation of amines, a cornerstone reaction in pharmaceutical synthesis.[4] This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nitrogen atom of an amine acts as the nucleophile.[5]

The Reaction Mechanism and Inherent Challenges

The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom bonded to the bromine. This concerted step results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, yielding a protonated amine (an ammonium salt).[5] A base, which can be another molecule of the starting amine, is then required to deprotonate the ammonium salt to yield the final, neutral amine product.[6]

A significant challenge in the alkylation of primary amines is the potential for overalkylation.[7] The product of the initial reaction, a secondary amine, is often more nucleophilic than the primary amine from which it was formed. Consequently, it can compete with the starting material for the remaining alkylating agent, leading to the formation of a tertiary amine and, potentially, a quaternary ammonium salt.[6][7] This lack of selectivity can result in a complex mixture of products, complicating purification and reducing the yield of the desired compound.[5]

SN2_Mechanism reagents This compound + R-NH₂ (Amine) transition_state Transition State [H₂N---C---Br]⁻ reagents->transition_state SN2 Attack product_salt Protonated Amine (Ammonium Salt) transition_state->product_salt Bromide Leaves final_product Alkylated Amine (Secondary or Tertiary) product_salt->final_product Deprotonation base Base (e.g., excess Amine) base->product_salt

Caption: General mechanism for the S_N2 alkylation of an amine.

A Solution: The Power of Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is a highly effective technique to overcome the challenges of selectivity and reactivity in biphasic systems.[8][9] In the context of N-alkylation, PTC facilitates the reaction between an aqueous inorganic base (like NaOH or K₂CO₃) and the organic-soluble amine and alkylating agent.[10] A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide or carbonate anion from the aqueous phase into the organic phase.[8] This "naked" anion is a highly effective base in the organic medium, deprotonating the amine's conjugate acid and driving the reaction forward efficiently.

Key Advantages of PTC in N-Alkylation:

  • Enhanced Reaction Rates: By bringing reactants together across the phase barrier.

  • Use of Milder Reagents: Allows for the use of inexpensive and safer inorganic bases instead of strong organometallic bases.[9][10]

  • Improved Selectivity: Reaction conditions can often be tuned to favor mono-alkylation.

  • Greener Chemistry: Often reduces the need for harsh, anhydrous, or polar aprotic solvents.[10]

Application I: Synthesis of 2-(3-Chlorophenoxy)ethylamine

2-(3-Chlorophenoxy)ethylamine is a valuable primary amine intermediate, serving as a precursor for more complex pharmaceutical targets.[11][12][13] Its synthesis from this compound is a classic example of N-alkylation. To mitigate the risk of overalkylation, this synthesis is best performed using a large excess of ammonia.

Detailed Experimental Protocol

Objective: To synthesize 2-(3-chlorophenoxy)ethylamine via nucleophilic substitution.

Materials:

  • This compound

  • Ammonium Hydroxide (28-30% solution)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 1.0 equivalent of this compound in ethanol.

  • Addition of Nucleophile: Add a significant excess (≥10 equivalents) of concentrated ammonium hydroxide to the solution. The large excess of ammonia serves both as the nucleophile and the base, and critically, it statistically favors the reaction of the alkylating agent with ammonia over the newly formed primary amine product, thus minimizing the formation of secondary amine byproducts.[14]

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-100°C. The reaction should be stirred vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully vent the vessel.

    • Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

    • Dilute the residue with water and extract the product with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The resulting crude product, 2-(3-chlorophenoxy)ethylamine, can be further purified by silica gel column chromatography if necessary.

protocol_workflow start Start setup 1. Dissolve Reagent in Ethanol start->setup add_nh3 2. Add Excess Ammonium Hydroxide setup->add_nh3 react 3. Heat in Sealed Vessel (80-100°C, 12-24h) add_nh3->react workup 4. Cool, Concentrate, and Extract with DCM react->workup purify 5. Wash, Dry, and Concentrate Organic Phase workup->purify end Product: 2-(3-chlorophenoxy)ethylamine purify->end

Caption: Experimental workflow for the synthesis of the primary amine.

Application II: Synthesis of Viloxazine Analogs

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[15][16] Viloxazine, a selective norepinephrine reuptake inhibitor used to treat ADHD, is a notable example containing a 2-substituted morpholine structure.[17][18] While Viloxazine itself is 2-[(2-ethoxyphenoxy)methyl]morpholine, our starting material is perfectly suited for the synthesis of a structurally related analog, 2-[(3-chlorophenoxy)methyl]morpholine. This synthesis mirrors established industrial routes that involve the cyclization of an opened epoxide intermediate.[19][20]

Detailed Experimental Protocol for a Viloxazine Analog

Objective: To synthesize 2-[(3-chlorophenoxy)methyl]morpholine.

Materials:

  • This compound

  • 2-Aminoethyl hydrogen sulfate

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Water

  • Hydrochloric Acid (for salt formation, optional)

Procedure:

  • Reaction Setup: To a solution of 1.0 equivalent of this compound in toluene, add 1.2 equivalents of 2-aminoethyl hydrogen sulfate.

  • Base Addition: Prepare a concentrated aqueous solution of sodium hydroxide (≥10 equivalents). Add this solution to the reaction mixture. The use of a large excess of a strong base is critical for promoting both the initial N-alkylation and the subsequent intramolecular cyclization.[19]

  • Phase Transfer Catalyst (Optional but Recommended): Add a catalytic amount (1-5 mol%) of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The PTC will facilitate the interaction between the reactants, which are partitioned between the organic and aqueous phases, significantly accelerating the reaction.[21]

  • Reaction Conditions: Heat the biphasic mixture to 70-90°C with vigorous stirring for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction to room temperature and separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography. Alternatively, it can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., isopropanol), which often facilitates purification by recrystallization.

viloxazine_analog_synthesis start_mat 1-(2-Bromoethoxy)- 3-chlorobenzene 2-Aminoethyl hydrogen sulfate reaction_step N-Alkylation & Cyclization NaOH (aq), Toluene Phase Transfer Catalyst Heat (70-90°C) start_mat->reaction_step Reaction product Product 2-[(3-chlorophenoxy)methyl]morpholine reaction_step->product Work-up & Purification

Caption: Synthetic pathway to a Viloxazine analog.

Safety and Handling Precautions

This compound and related halogenated compounds require careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[22][23]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[24]

  • Contact: Avoid contact with skin and eyes, as the compound can cause irritation. In case of contact, rinse the affected area immediately with plenty of water.[22]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[24]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically valuable reagent for constructing pharmaceutical intermediates. Its utility is primarily centered on its reactivity as an alkylating agent for amines, providing direct access to aryloxy-ethylamine backbones. Through carefully designed protocols, particularly those employing phase transfer catalysis or a large excess of the amine nucleophile, chemists can effectively control the reaction to synthesize key building blocks like 2-(3-chlorophenoxy)ethylamine and morpholine derivatives analogous to established drugs. The principles and protocols outlined in this guide demonstrate its potential to accelerate drug discovery programs by enabling the efficient and targeted synthesis of complex molecular scaffolds.

References

  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681.
  • Chemchart. 2-(3-Chlorophenoxy)ethylamine (6488-00-2).
  • Safety Data Sheet. 2-Bromo-1-bromomethyl-5-chlorobenzene.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Wikipedia. Amine alkylation.
  • Resende, L. F., & Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of molecular modeling, 30(4), 101.
  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Chemistry with Caroline. (2022). Alkylation of Amines.
  • Google Patents. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis.
  • New Drug Approvals. (2019). Viloxazine.
  • OUCI. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation.
  • Royal Society of Chemistry. Comparative reactivity study of CPDT and 2,6-dibromo CPDT.
  • Little Flower College Guruvayoor. Phase Transfer Catalyst.
  • Google Patents. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
  • Chemchart. 1-(2-Bromoethoxy)-4-chlorobenzene (2033-76-3).
  • Polish Journal of Chemistry. Phase Transfer Catalysis in Pharmaceutical Industry ñ Where Are We?.
  • Quick Company. Process For The Preparation Of Viloxazine Hydrochloride.
  • National Institutes of Health (NIH). Deaminative bromination, chlorination, and iodination of primary amines.
  • Chemrevise. 6.10 Amines.
  • PubChem. 2-(3-chlorophenoxy)ethylamine.
  • Chemistry LibreTexts. 20.6: Reactions of Amines.
  • Google Patents. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • Google Patents. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.

Sources

Application Notes and Protocols: 1-(2-Bromoethoxy)-3-chlorobenzene as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Bromoethoxy)-3-chlorobenzene is a bifunctional chemical scaffold possessing distinct reactive sites that can be selectively manipulated to construct complex molecular architectures. This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this building block. We detail its key reactivity profiles—nucleophilic substitution at the primary alkyl bromide, palladium-catalyzed cross-coupling at the aryl chloride, and ether cleavage—and provide validated, step-by-step protocols for its derivatization. The methodologies presented herein are designed to be self-validating, with explanations for experimental choices to ensure both reproducibility and a foundational understanding for further synthetic innovation.

Introduction: The Strategic Value of this compound

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The bromoethoxy moiety contains a primary alkyl bromide, which is highly susceptible to nucleophilic substitution (SN2) reactions.[1][2] In contrast, the aryl chloride on the benzene ring is significantly less reactive towards classical nucleophilic substitution but serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.[3][4] This differential reactivity allows for a stepwise and controlled functionalization, making it a valuable precursor in multi-step syntheses, particularly in the development of pharmaceutical intermediates and novel chemical entities.[3][5]

The ether linkage, while generally stable, offers a third point of modification through cleavage under strongly acidic conditions, further expanding the synthetic possibilities.[6][7] This combination of a "soft" electrophilic site (the alkyl bromide) and a "hard" site requiring activation (the aryl chloride) provides a robust platform for building molecular diversity.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material is fundamental to its successful application in synthesis.

PropertyValueReference
IUPAC Name This compound[]
Synonyms 3-Chlorophenoxyethyl bromide[]
CAS Number 6487-84-9[]
Molecular Formula C₈H₈BrClO[9]
Molecular Weight 235.51 g/mol []
Boiling Point 142-147 °C (at 17.5 mmHg)[]
Density 1.518 g/cm³[]
Appearance Liquid (at standard conditions)[4]
Core Reactivity Schematic

The strategic potential of this compound can be visualized as a series of selective transformations. The primary alkyl bromide is the most accessible site for modification, followed by cross-coupling at the aryl chloride position.

G A This compound B Nucleophilic Substitution (SN2) A->B  Primary Alkyl Bromide  (High Reactivity) C Pd-Catalyzed Cross-Coupling A->C  Aryl Chloride  (Requires Catalyst) D Product A: Functionalized Ethoxy Chain B->D E Product B: Functionalized Aryl Ring C->E F Product C: Dual-Functionalized Compound D->C  Sequential Reaction

Caption: Synthetic pathways for this compound.

Protocols for Synthetic Transformation

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: SN2 Nucleophilic Substitution with a Primary Amine

This protocol demonstrates the high reactivity of the primary alkyl bromide towards a common nucleophile, morpholine, via an SN2 mechanism.[1] This reaction is typically fast and high-yielding.

Principle: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon attached to the bromine. This occurs in a single, concerted step, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.[1] A mild base is used to neutralize the HBr generated in situ.

Reaction Scheme: (Illustrative scheme: this compound reacts with morpholine to yield 4-(2-(3-chlorophenoxy)ethyl)morpholine)

Materials and Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.35 g, 10 mmol) and anhydrous acetonitrile (50 mL).

  • Add potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Add morpholine (1.05 g, 12 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Causality Insight: Acetonitrile is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophile, thus enhancing its reactivity.[2] K₂CO₃ is a cost-effective and sufficiently strong base to scavenge the HBr byproduct without promoting side reactions.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Filter the solid K₂CO₃ and salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure N-substituted product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a C-C bond at the aryl chloride position, a transformation of significant importance in the synthesis of biaryl scaffolds found in many pharmaceuticals.[10][11]

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., phenylboronic acid) and an aryl halide. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12] A base is required to activate the boronic acid for the transmetalation step.[11]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(Ln) B->C D Transmetalation C->D Ar'-B(OH)2 + Base E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials and Reagents:

  • Functionalized substrate from Protocol 1 (e.g., 4-(2-(3-chlorophenoxy)ethyl)morpholine) (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (tricyclohexylphosphine) (0.04 eq, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • Toluene/Water mixture (e.g., 10:1 v/v)

  • Standard work-up and purification reagents.

Step-by-Step Procedure:

  • In a Schlenk flask, combine the starting aryl chloride (e.g., 2.41 g, 10 mmol), phenylboronic acid (1.83 g, 15 mmol), and K₃PO₄ (6.36 g, 30 mmol).

  • Add Pd(OAc)₂ (45 mg, 0.2 mmol) and SPhos (164 mg, 0.4 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene (40 mL) and degassed water (4 mL) via syringe.

  • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Trustworthiness Insight: Using a pre-catalyst or generating the active Pd(0) species in situ is standard practice. The phosphine ligand (SPhos) is crucial; its bulky, electron-rich nature stabilizes the palladium center and facilitates both the oxidative addition of the relatively unreactive aryl chloride and the final reductive elimination step.[13][14] Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Work-up and Purification:

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final biaryl product.

Protocol 3: Ether Cleavage with Boron Tribromide (BBr₃)

This protocol illustrates the dealkylation of the aryl ether, a common transformation to unmask a phenolic hydroxyl group, which can be a key pharmacophore or a handle for further functionalization.[15]

Principle: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen.[15] This coordination weakens the C-O bond, making the alkyl carbon susceptible to nucleophilic attack by a bromide ion, which is delivered from the BBr₃ reagent itself. This results in the cleavage of the ether bond.[15][16]

Materials and Reagents:

  • This compound (1.0 eq)

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard work-up and purification reagents.

Step-by-Step Procedure:

  • Dissolve this compound (2.35 g, 10 mmol) in anhydrous DCM (50 mL) in a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Expertise Insight: The reaction is performed at very low temperatures to control the high reactivity of BBr₃ and prevent unwanted side reactions. BBr₃ reacts violently with moisture, so anhydrous conditions are absolutely essential.[15]

  • Slowly add the BBr₃ solution (15 mL of 1.0 M solution, 15 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Work-up and Purification:

  • Cool the reaction back to 0 °C.

  • Safety First: Carefully and slowly quench the reaction by the dropwise addition of methanol (10 mL). This is a highly exothermic process that releases HBr gas.[15]

  • Allow the mixture to warm to room temperature, then add saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate 3-chlorophenol.

Summary and Outlook

This compound offers a predictable and versatile platform for synthesizing novel compounds through sequential, site-selective reactions. The protocols detailed in this guide provide a robust starting point for chemists to exploit its unique reactivity. The SN2 displacement of the bromoethyl group is a reliable entry point for introducing nitrogen, oxygen, or sulfur nucleophiles. Subsequently, the less reactive aryl chloride can be functionalized using powerful palladium-catalyzed cross-coupling reactions to build complex carbon-carbon and carbon-heteroatom bonds. Finally, the ether linkage can be cleaved to reveal a phenolic moiety, adding another layer of synthetic potential. By understanding and applying these distinct reactivities, researchers can efficiently generate libraries of diverse molecules for applications in drug discovery, materials science, and beyond.

References

  • Smolecule. 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene.
  • Wikipedia. Buchwald–Hartwig amination.
  • Royal Society of Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • HKMU Scholars. Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes.
  • Chemistry Steps. Reactions of Ethers-Ether Cleavage.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • OpenStax. 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry.
  • YouTube. ether cleavage with strong acids.
  • Longdom Publishing. Synthesis and Cleavage of Ethers.
  • The Role of 1-Bromo-3-Chlorobenzene in Pharmaceutical Intermediates.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions.
  • PubChemLite. This compound (C8H8BrClO).
  • Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions.
  • National Institutes of Health. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature.
  • MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
  • Alkyl Halides and Nucleophilic Substitution.
  • Organic Chemistry I. 7.6 Extra Topics on Nucleophilic Substitution Reactions.
  • Organic Syntheses Procedure. o-CHLOROBROMOBENZENE.
  • Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?.

Sources

protocols for nucleophilic substitution reactions with 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution Reactions with 1-(2-Bromoethoxy)-3-chlorobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists utilizing this compound as a key synthetic intermediate. We move beyond simple procedural lists to provide a foundational understanding of the molecule's reactivity, the causality behind protocol design, and field-proven methodologies for its application in forming crucial carbon-heteroatom bonds. This document details optimized protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles, supported by mechanistic insights and troubleshooting strategies to empower robust and reproducible synthetic outcomes.

Introduction: The Synthetic Utility of a Bifunctional Building Block

This compound is a versatile bifunctional molecule strategically designed for selective chemical modifications. Its value in organic synthesis, particularly in the construction of pharmaceutical lead compounds and functional materials, stems from the differential reactivity of its two halogen substituents. The molecule features a primary alkyl bromide and an aryl chloride, a distinction that is paramount for controlled, stepwise synthetic strategies. The primary application of this reagent lies in leveraging the high reactivity of the bromoethoxy moiety for nucleophilic substitution, while the less reactive chlorophenyl group is preserved for subsequent transformations, such as metal-catalyzed cross-coupling reactions.

Core Principles: Understanding the Reactivity Profile

The synthetic utility of this compound is governed by the principles of nucleophilic substitution, primarily the S(N)2 mechanism.[1] The molecule presents two potential sites for substitution: the sp


-hybridized carbon bearing the bromine atom and the sp

-hybridized carbons of the chlorobenzene ring.
  • The Bromoethoxy Moiety (Primary Reaction Site): The terminal carbon of the ethoxy chain is a primary alkyl halide. This structural feature is ideal for S(_N)2 reactions, which are favored by unhindered substrates.[2] The bromine atom is an excellent leaving group, being the conjugate base of a strong acid (HBr).[3][4] Consequently, this site is highly electrophilic and susceptible to attack by a wide range of nucleophiles under mild conditions.

  • The Aryl Chloride Moiety (Generally Inert): The chlorine atom attached directly to the benzene ring is comparatively unreactive towards traditional nucleophilic substitution. Attack at this site is disfavored due to the high energy required to break the C(sp

    
    )-Cl bond and the electrostatic repulsion between the incoming nucleophile and the electron-rich aromatic ring. Substitution at this position typically requires harsh conditions (e.g., high temperature and pressure) or transition-metal catalysis.[5][6]
    

This significant difference in reactivity allows for the selective functionalization of the ethoxy side chain.

Caption: Reactivity map of this compound.

The S(_N)2 Mechanism: A Concerted Pathway

The reactions detailed in this guide proceed via the S(N)2 (Substitution, Nucleophilic, Bimolecular) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[7]

Caption: The concerted S(_N)2 mechanism at the bromoethoxy moiety.

Key factors influencing the rate and success of these reactions include the nucleophile's strength, solvent choice, and reaction temperature.[2] Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.[8]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for common and high-value transformations.

Protocol 1: O-Alkylation with Phenolic Nucleophiles (Williamson Ether Synthesis)

This protocol describes the synthesis of a diaryl ether, a common motif in pharmaceuticals and material science, by reacting this compound with a substituted phenol.[9][10][11]

Principle: The Williamson ether synthesis is a robust S(_N)2 reaction. A phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as the nucleophile.[12][13]

Materials and Reagents:

  • This compound (1.0 eq.)

  • Substituted Phenol (e.g., 4-methoxyphenol) (1.1 eq.)

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Brine

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted phenol (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired ether.

Protocol 2: N-Alkylation with Amine Nucleophiles

This protocol details the reaction with a secondary amine to form a tertiary amine, a critical transformation in the synthesis of many biologically active molecules.[14][15]

Principle: Primary and secondary amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom.[16] A mild base is typically used to scavenge the HBr generated during the reaction.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Secondary Amine (e.g., Morpholine) (1.2 eq.)

  • Potassium Carbonate (K(_2)CO(_3)) (2.5 eq.)

  • Acetonitrile (CH(_3)CN), anhydrous

  • Dichloromethane (DCM), Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO(_4))

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), the secondary amine (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Add anhydrous acetonitrile to the flask (approx. 0.2-0.3 M).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product, which can be purified further by chromatography if necessary.

Protocol 3: S-Alkylation with Thiol Nucleophiles

This protocol outlines the formation of a thioether, leveraging the high nucleophilicity of sulfur compounds.

Principle: Thiols are excellent nucleophiles and can be readily deprotonated by a mild base to form highly reactive thiolate anions.[17][18]

Materials and Reagents:

  • This compound (1.0 eq.)

  • Thiol (e.g., Thiophenol) (1.1 eq.)

  • Sodium Hydroxide (NaOH) (1.2 eq.)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq.) in ethanol.

  • Add a solution of sodium hydroxide (1.2 eq. in a small amount of water or ethanol) dropwise to the thiol solution at 0 °C to form the sodium thiolate.

  • Stir for 15 minutes, then add this compound (1.0 eq.) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction is often rapid and can be monitored by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the thioether product. Purify by chromatography as needed.

Advanced Application: Phase-Transfer Catalysis (PTC)

For reactions involving ionic nucleophiles (e.g., phenoxides, thiolates, cyanide) that have poor solubility in common organic solvents, phase-transfer catalysis is a powerful technique to enhance reaction rates and yields.[19][20]

Principle: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the nucleophilic anion from an aqueous (or solid) phase into the organic phase where the substrate resides.[8][21] This "shuttling" action overcomes the insolubility barrier, allowing the reaction to proceed efficiently under mild, heterogeneous conditions.

PTC_Mechanism Phase-Transfer Catalysis Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Substrate R-Br (Substrate) Product R-Nu (Product) Catalyst_Return Q⁺Br⁻ Catalyst_Org Q⁺Nu⁻ (Catalyst-Nu⁻ Complex) Catalyst_Org->Substrate 2. SN2 Reaction Catalyst_Aq Q⁺Br⁻ (Catalyst) Catalyst_Return->Catalyst_Aq 3. Catalyst Returns Nucleophile Na⁺Nu⁻ (Nucleophile Salt) Catalyst_Aq->Catalyst_Org 1. Ion Exchange at Interface Byproduct Na⁺Br⁻

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Protocol Modification with PTC (Example for O-Alkylation):

  • Instead of an anhydrous organic solvent, use a biphasic system like toluene and water.

  • Dissolve the phenol and a base like NaOH in the aqueous phase.

  • Dissolve this compound in the toluene.

  • Add a catalytic amount (1-5 mol%) of TBAB to the biphasic mixture.

  • Heat and stir vigorously to maximize the interfacial area where the ion exchange occurs. The workup procedure remains similar.

Data Summary and Troubleshooting

Nucleophile ClassTypical ReagentsBaseSolventTemp (°C)Time (h)Key Considerations
Phenols (O) Ar-OHK(_2)CO(_3), Cs(_2)CO(_3)DMF, Acetonitrile60-1004-16Ensure anhydrous conditions to prevent hydrolysis.
Alcohols (O) R-OHNaH, KOtBuTHF, DMF0 - RT2-8Requires a strong base to form the alkoxide.
Amines (N) R(_2)NH, RNH(_2)K(_2)CO(_3), Et(_3)NAcetonitrile, THFRT - 806-24Excess amine can be used as both nucleophile and base.
Thiols (S) R-SHNaOH, K(_2)CO(_3)EtOH, MeOH0 - RT1-6Reaction is typically fast due to high nucleophilicity of sulfur.
Cyanide (C) NaCN, KCN-DMSO, or PTC60-905-12PTC is highly recommended for safety and efficiency.
Troubleshooting Guide
  • Low or No Reaction:

    • Cause: Inactive nucleophile, low temperature, or insufficient reaction time.

    • Solution: For O-alkylation, ensure the base is strong enough to deprotonate the nucleophile. Increase temperature in 20 °C increments. Confirm reagent purity.

  • Formation of Side Products:

    • Cause: For primary amine nucleophiles, over-alkylation can occur. With sterically hindered bases, elimination (E2) might compete, though unlikely with a primary bromide.

    • Solution: Use a larger excess of the primary amine to favor mono-alkylation. Avoid overly high temperatures.

  • Difficult Purification:

    • Cause: Residual high-boiling solvents like DMF or DMSO.

    • Solution: Perform multiple aqueous washes during workup. For DMF, washing with a dilute LiCl solution can be effective.

Caption: General experimental and troubleshooting workflow.

Conclusion

This compound stands out as a highly effective and selective building block for modern organic synthesis. By understanding the fundamental principles of its reactivity—namely, the preferential S(_N)2 functionalization of the bromoethoxy chain—researchers can confidently and efficiently construct complex molecular architectures. The protocols provided herein serve as a robust starting point for developing novel compounds for applications ranging from drug discovery to materials science.

References

  • Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. [Link]

  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Newman, R. [Link]

  • Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. In Organic Chemistry: Structure, Mechanism, and Synthesis. [Link]

  • Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. A-Level Chemistry. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. St. Paul's Cathedral Mission College. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research. [Link]

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh. [Link]

  • Experiment 06 Williamson Ether Synthesis. Williamson, A. W. [Link]

  • Other Factors that Affect SN2 Reactions. KPU Pressbooks. [Link]

  • Williamson Ether Synthesis. Edubirdie. [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • The effect of leaving group on the SN2 reaction. YouTube. [Link]

  • Cl vs Br in SN1 and SN2 reactions. Reddit. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Leaving Group Stability - SN1 and SN2 Reactions. YouTube. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Amines. chemrevise. [Link]

  • Reactions of thiols. YouTube. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Reactivity of Thiols and Thiolates. YouTube. [Link]

  • What is the mechanism of reaction converting chlorobenzene to phenol? Quora. [Link]

  • Conversion of chlorobenzene to phenol involves... Vedantu. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Here, we will delve into the common side products encountered, the mechanistic reasons for their formation, and provide robust troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the 3-chlorophenoxide ion, formed by deprotonating 3-chlorophenol with a suitable base, acts as a nucleophile. It attacks the electrophilic carbon of 1,2-dibromoethane, leading to the displacement of one of the bromide ions.[2]

Q2: I am observing a significant amount of unreacted 3-chlorophenol in my final product. What could be the cause?

Incomplete deprotonation of the starting phenol is a common reason for low conversion. The choice and amount of base are critical. For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are typically used.[3] Ensure you are using a sufficient molar excess of a strong enough base to drive the equilibrium towards the phenoxide formation. Additionally, inadequate reaction time or temperature can also lead to incomplete conversion.[2][4]

Q3: My reaction is producing a noticeable amount of a diaryl ether, 1,2-bis(3-chlorophenoxy)ethane. How can I minimize this?

The formation of 1,2-bis(3-chlorophenoxy)ethane is a common side product in this synthesis. It arises from a second Williamson ether synthesis where the initially formed product, this compound, reacts with another molecule of the 3-chlorophenoxide ion. To minimize this, a molar excess of 1,2-dibromoethane is recommended. This ensures that the phenoxide is more likely to react with the starting alkyl halide rather than the product.

Q4: I've detected a vinyl ether, 1-chloro-3-(vinyloxy)benzene, in my product mixture. What causes its formation?

The presence of 1-chloro-3-(vinyloxy)benzene indicates that an elimination reaction (E2) is competing with the desired SN2 reaction.[1][2] The 3-chlorophenoxide, being a base, can abstract a proton from the carbon adjacent to the bromine in 1,2-dibromoethane, leading to the formation of a double bond and the elimination of a bromide ion. This is more likely to occur at higher reaction temperatures.[1]

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a detailed breakdown of common side products, their formation mechanisms, and actionable steps to minimize their presence in your reaction mixture.

Side Product Formation Mechanism Troubleshooting & Mitigation Strategies
1,2-bis(3-chlorophenoxy)ethane Second SN2 Reaction: The desired product, this compound, acts as an electrophile and reacts with another equivalent of the 3-chlorophenoxide nucleophile.- Use a significant molar excess of 1,2-dibromoethane (typically 2-3 equivalents). - Add the 3-chlorophenol/base mixture slowly to the solution of 1,2-dibromoethane to maintain a low concentration of the phenoxide.
1-Chloro-3-(vinyloxy)benzene E2 Elimination: The 3-chlorophenoxide acts as a base, abstracting a proton from the β-carbon of 1,2-dibromoethane, leading to the formation of a double bond and elimination of bromide. This is a competing pathway to the SN2 reaction.[1][2]- Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are favored at elevated temperatures.[1] - Use a less hindered, though still effective, base if possible.
Unreacted 3-Chlorophenol Incomplete Deprotonation or Reaction: Insufficient base, a base that is not strong enough, or suboptimal reaction conditions (time, temperature) can lead to unreacted starting material.[2][4]- Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaOH, KOH) is used.[3] - Consider using a stronger base like sodium hydride (NaH) if incomplete deprotonation is suspected.[3] - Increase the reaction time or temperature moderately, while monitoring for an increase in elimination byproducts.
C-Alkylated Products Ambident Nucleophile Reactivity: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), typically at the ortho or para positions.[1][5]- The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[1][3] Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic.

Experimental Workflow & Protocol

The following is a generalized, robust protocol for the synthesis of this compound, designed to minimize the formation of common side products.

Materials:

  • 3-Chlorophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (anhydrous, finely powdered)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the 3-chlorophenol.

  • Add finely powdered anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 3-chlorophenoxide.

  • Add 1,2-dibromoethane (3.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Reaction Pathway and Side Reactions Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_side_products Side Products 3-Chlorophenol 3-Chlorophenol 1,2-Dibromoethane 1,2-Dibromoethane This compound This compound Base (K2CO3) Base (K2CO3) 1,2-bis(3-chlorophenoxy)ethane 1,2-bis(3-chlorophenoxy)ethane 1-Chloro-3-(vinyloxy)benzene 1-Chloro-3-(vinyloxy)benzene C-Alkylated Products C-Alkylated Products 3-Chlorophenoxide 3-Chlorophenoxide 3-Chlorophenoxide->1,2-bis(3-chlorophenoxy)ethane Second SN2 + Product 3-Chlorophenoxide->1-Chloro-3-(vinyloxy)benzene E2 Elimination + 1,2-Dibromoethane 3-Chlorophenoxide->C-Alkylated Products C-Alkylation 3-Chlorophenoxide->this compound SN2 (O-Alkylation) + 1,2-Dibromoethane

Caption: Reaction scheme for the synthesis of this compound, illustrating the desired SN2 pathway and competing side reactions.

References

  • Wikipedia. (2023, December 19). Williamson ether synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.

Sources

Technical Support Center: Purification of Crude 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-(2-bromoethoxy)-3-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate.

I. Overview of Purification Challenges

The synthesis of this compound, typically achieved through a Williamson ether synthesis, can result in a crude product containing unreacted starting materials, side products, and residual reagents.[1][2][3] The primary purification challenge lies in effectively separating the desired product from impurities with similar physicochemical properties. Common impurities may include 3-chlorophenol, 1,2-dibromoethane, and potentially polymeric byproducts.

This guide will address common issues encountered during purification by distillation, chromatography, and recrystallization, providing a logical framework for troubleshooting and optimization.

Diagram: General Purification Workflow

Purification Workflow crude Crude Product wash Aqueous Wash (e.g., NaOH, brine) crude->wash Remove water-soluble impurities dry Drying (e.g., Na2SO4, MgSO4) wash->dry Remove residual water concentrate Solvent Removal (Rotary Evaporation) dry->concentrate Concentrate crude product purification Primary Purification (Distillation, Chromatography, or Recrystallization) concentrate->purification analysis Purity Analysis (GC, LC-MS, NMR) purification->analysis pure_product Pure Product analysis->pure_product Purity Confirmed Troubleshooting Low Purity start Low Purity Detected (Post-Purification) check_method Review Purification Method start->check_method distillation Distillation Issue? (Co-elution, Decomposition) check_method->distillation chromatography Chromatography Issue? (Streaking, Poor Separation) check_method->chromatography recrystallization Recrystallization Issue? (Oiling Out, Impurities Co-crystallize) check_method->recrystallization dist_sol Solution: - Increase column efficiency - Lower temperature/improve vacuum - Switch to chromatography distillation->dist_sol chrom_sol Solution: - Change solvent system - Deactivate silica/use alumina - Optimize sample loading chromatography->chrom_sol recrys_sol Solution: - Screen for new solvent - Slow cooling/seeding - Perform second recrystallization recrystallization->recrys_sol

Sources

Technical Support Center: Williamson Ether Synthesis for Aryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this classic yet powerful reaction to forge C-O bonds and create aryl ethers. While fundamentally robust, the synthesis of aryl ethers presents unique challenges compared to its aliphatic counterpart. This document provides in-depth, field-tested insights to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific, practical problems you might encounter in the lab. The format is designed to quickly identify your issue and provide a structured, logical path to a solution.

Question 1: My reaction yield is consistently low or zero. What are the primary causes?

Low yields are the most common complaint and can stem from several factors. A systematic investigation is the best approach.[1]

  • Cause A: Incomplete Deprotonation of the Phenol. The reaction cannot proceed without the formation of a potent phenoxide nucleophile. If the base is too weak for the specific phenol's acidity, the equilibrium will not favor the phenoxide.

    • Solution: Select a base with a conjugate acid pKa at least 2-3 units higher than the pKa of your phenol. For less acidic phenols, a weaker base like potassium carbonate (K₂CO₃) may be insufficient, necessitating a stronger base like sodium hydride (NaH).[1][2] Ensure anhydrous conditions, as water will consume strong bases.[3][4]

  • Cause B: Poor Reactivity of the Alkylating Agent. The reaction proceeds via an Sₙ2 mechanism.[5][6] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon.

    • Solution: The ideal alkylating agents are methyl or primary halides and sulfonates (e.g., tosylates, mesylates).[7][8] Secondary halides are borderline and often lead to competing elimination reactions, while tertiary halides will almost exclusively yield elimination products.[7][9] If your synthesis allows, redesign your route to use the least sterically hindered alkyl halide possible.[8]

  • Cause C: Inappropriate Solvent Choice. The solvent plays a critical role in solvating the counter-ion of the phenoxide and influencing nucleophilicity.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[2][5] They effectively solvate the cation (e.g., Na⁺, K⁺), leaving a more "naked" and highly reactive phenoxide anion. Protic solvents (like ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction rate significantly.[5]

  • Cause D: Insufficient Reaction Time or Temperature. The reaction may simply be too sluggish under your current conditions.

    • Solution: Typical conditions range from 50-100 °C for 1-8 hours.[5][10] Monitor the reaction's progress by TLC. If the starting material is consumed slowly, consider incrementally increasing the temperature. However, be aware that excessive heat can promote side reactions.[1][3]

Question 2: I'm observing significant side products. How can I identify and minimize them?

Side products not only reduce the yield of your desired aryl ether but also complicate purification.

  • Side Product A: Alkene from E2 Elimination. This is the most common side reaction, especially with secondary or sterically hindered primary alkyl halides.[9] The phenoxide, being a strong base, abstracts a proton from the alkyl halide instead of attacking the electrophilic carbon.[1][8]

    • Minimization Strategy:

      • Use a Less Hindered Alkyl Halide: If possible, switch to a primary alkyl halide.[7]

      • Lower the Reaction Temperature: E2 reactions have a higher activation energy than Sₙ2 reactions and are more sensitive to temperature increases. Running the reaction at the lowest effective temperature can favor substitution.[3]

      • Use a Less Bulky Base: While the phenoxide is the primary base, using an extremely bulky base for its formation can exacerbate elimination.[1]

  • Side Product B: C-Alkylation Products. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (at the ortho and para positions). Alkylation can sometimes occur on the ring, leading to alkylated phenol byproducts.[1][5]

    • Minimization Strategy: This is often influenced by the solvent and counter-ion. Hard cations (like Li⁺ and Na⁺) associated with the hard oxygen atom tend to favor O-alkylation. Polar aprotic solvents also generally favor O-alkylation. If C-alkylation is a persistent issue, a change of solvent or base (and thus counter-ion) may be necessary.

Question 3: My reaction seems to stall; the starting materials are never fully consumed. What should I check?

A stalled reaction points to an issue with reagent stability, purity, or a fundamental incompatibility.

  • Check A: Reagent Purity and Quality.

    • Phenol: Ensure your phenol is pure.

    • Base: Strong bases like NaH are particularly sensitive to moisture and can be deactivated by improper storage.[3] A gray appearance can indicate reduced activity.

    • Alkyl Halide: Ensure the alkylating agent has not degraded.

    • Solvent: Use anhydrous solvents, as trace amounts of water can quench the phenoxide or the base.[3][4]

  • Check B: Catalyst Activity (if applicable).

    • If using a phase-transfer catalyst, ensure it is active and used in the correct amount. These catalysts can degrade over time.

    • For unreactive alkyl chlorides, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction via an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination?

There is no single "best" combination; it is substrate-dependent. However, a good starting point is K₂CO₃ in DMF or acetonitrile for moderately acidic phenols. For less acidic phenols, NaH in anhydrous DMF or THF is a more robust choice.[2]

BaseCommon SolventsNotes
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile, AcetoneA mild, effective base for phenols with electron-withdrawing groups. Easy to handle.[2]
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)DMSO, DMFStronger bases, often used in industrial settings. Can introduce water.[2]
Sodium Hydride (NaH)THF, DMFA very strong, non-nucleophilic base. Excellent for less acidic phenols. Requires anhydrous technique.[7]
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileOften gives higher yields due to the "cesium effect," which enhances phenoxide reactivity.[2]

Q2: When should I use a phase-transfer catalyst?

A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, is invaluable when your phenoxide salt and alkyl halide have poor mutual solubility.[5] This is common when using an aqueous base (like 50% NaOH) with an alkyl halide in an organic solvent. The PTC transports the phenoxide anion from the aqueous phase to the organic phase where the reaction can occur.[11] This technique is very common in industrial syntheses.[5][10]

Q3: Can I use an aryl halide as the electrophile?

Generally, no. The standard Williamson ether synthesis is an Sₙ2 reaction, which does not occur at an sp²-hybridized carbon of an aryl halide.[6][7] To synthesize a diaryl ether, you cannot simply react a phenoxide with an unactivated aryl halide. For such transformations, you must use alternative methods like the Ullmann condensation, which requires a copper catalyst, or Buchwald-Hartwig amination conditions adapted for ethers.[2] The exception is if the aryl halide is "activated" by strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions, which enables a different mechanism (SₙAr).

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines a typical laboratory procedure for the synthesis of an aryl ether.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation A Dry Glassware & Inert Atmosphere (N2/Ar) B Add Anhydrous Solvent (e.g., DMF) A->B C Add Phenol B->C D Add Base (e.g., NaH) C->D E Stir for Phenoxide Formation (0°C to RT) F Add Alkyl Halide (R-X) E->F G Heat Reaction (50-100 °C) F->G H Monitor by TLC G->H I Cool to RT & Quench (e.g., with H2O) J Extract with Organic Solvent (e.g., MTBE) I->J K Wash Organic Layer (Dilute Base, Brine) J->K L Dry (Na2SO4) & Concentrate K->L M 4. Purification (Column Chromatography or Recrystallization) L->M caption General experimental workflow for aryl ether synthesis.

Caption: General experimental workflow for aryl ether synthesis.[1]

Troubleshooting Decision Tree

If you are experiencing low yields, follow this logical decision path to diagnose the issue.

G Start Low Yield Issue Check1 Is the Alkyl Halide Primary or Methyl? Start->Check1 Check2 Is the Base Strong Enough for the Phenol? Check1->Check2 Yes Sol1 Action: Use a 1° or Me-X. 2°/3° Halides Cause E2. Check1->Sol1 No Check3 Is the Solvent Polar Aprotic (DMF, DMSO)? Check2->Check3 Yes Sol2 Action: Use a Stronger Base (e.g., NaH) & Anhydrous Conditions. Check2->Sol2 No Check4 Are Side Products Observed (TLC/NMR)? Check3->Check4 Yes Sol3 Action: Switch to DMF or Acetonitrile. Check3->Sol3 No Sol4 Action: Lower Temp to Minimize E2. Check for C-Alkylation. Check4->Sol4 Yes Sol5 Action: Increase Temp/Time. Check Reagent Purity. Check4->Sol5 No caption Troubleshooting decision tree for low yield issues.

Caption: Troubleshooting decision tree for low yield issues.[1]

Key Protocol: Synthesis of 4-Propoxy-nitrobenzene

This protocol provides a representative example of the synthesis of an aryl ether using a moderately activated phenol.

Materials:

  • 4-Nitrophenol (1.0 equiv)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv), finely ground

  • 1-Iodopropane (1.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • tert-Butyl methyl ether (MTBE)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-nitrophenol and potassium carbonate.

  • Add anhydrous DMF via syringe to create a stirrable slurry.

  • Add 1-iodopropane to the mixture dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrophenol spot is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with MTBE.[1]

  • Combine the organic layers and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 4-propoxy-nitrobenzene.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • YouTube. Williamson Ether Synthesis. [Link]
  • askIITians.

Sources

Technical Support Center: Optimizing the Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis of 2-Bromo-6-chlorophenol, including reaction mechanisms, optimization strategies, and troubleshooting.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene. We will delve into the core principles of the reaction, provide detailed protocols, and address common challenges through a structured troubleshooting framework. Our focus is on maximizing reaction yield and purity by understanding the underlying chemical principles.

The synthesis of this compound is a classic example of the Williamson ether synthesis, an SN2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[1] In this specific case, the reaction involves the sodium or potassium salt of 3-chlorophenol (a phenoxide) and 1,2-dibromoethane. While straightforward in principle, the use of a di-halogenated alkylating agent and an ambident phenoxide nucleophile introduces several competing pathways that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process begins with the deprotonation of 3-chlorophenol by a suitable base to form the 3-chlorophenoxide ion. This potent nucleophile then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group to form the desired ether linkage.

Williamson_Ether_Synthesis Figure 1: SN2 Mechanism for this compound Synthesis cluster_reactants Reactants cluster_products Products phenol 3-Chlorophenol phenoxide 3-Chlorophenoxide Anion phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) dibromo 1,2-Dibromoethane product This compound phenoxide->product SN2 Attack salt Salt (e.g., KBr)

Figure 1: SN2 Mechanism for Target Synthesis

Q2: Why is 1,2-dibromoethane used in large excess?

Using 1,2-dibromoethane in stoichiometric excess is a critical strategy to minimize the formation of the primary byproduct, 1,2-bis(3-chlorophenoxy)ethane. By ensuring a high concentration of the alkylating agent relative to the phenoxide, the probability of a second substitution reaction occurring on the desired product is statistically reduced.

Q3: What are the most common side reactions I should be aware of?

The three most significant competing reactions are:

  • Bis-etherification: The product, this compound, can react with another molecule of 3-chlorophenoxide to form 1,2-bis(3-chlorophenoxy)ethane.

  • E2 Elimination: The phenoxide, being a moderately strong base, can abstract a proton from 1,2-dibromoethane, leading to the formation of vinyl bromide and eliminating the possibility of ether formation.[3][4] This is more prevalent at higher temperatures.

  • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho or para positions).[4][5] While O-alkylation is generally favored, the choice of solvent can influence this ratio.

Competing_Pathways Figure 2: Major Competing Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions start 3-Chlorophenoxide + 1,2-Dibromoethane desired_product This compound (Target Product) start->desired_product SN2 (O-Alkylation) vinyl_bromide Vinyl Bromide start->vinyl_bromide E2 Elimination c_alkylation C-Alkylated Byproduct start->c_alkylation SN2 (C-Alkylation) bis_ether 1,2-bis(3-chlorophenoxy)ethane desired_product->bis_ether 2nd SN2

Figure 2: Major Competing Reaction Pathways

Q4: Is a phase-transfer catalyst (PTC) necessary for this reaction?

While not strictly necessary, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6 is highly recommended.[1] The reaction is often biphasic (solid base, organic solvent). A PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where 1,2-dibromoethane is dissolved, dramatically increasing the reaction rate and allowing for milder reaction conditions.[6][7] This often leads to higher yields and cleaner reactions.

Troubleshooting Guide: Low Yield & Impurities

This section addresses the most common issues encountered during the synthesis.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Low Yield start Low Yield or Complex Mixture? analysis_1 Analyze Crude by GC-MS/NMR: Identify Major Components start->analysis_1 prob_unreacted High % of Unreacted 3-Chlorophenol? analysis_1->prob_unreacted prob_bisether Major Peak is Bis-Ether Byproduct? analysis_1->prob_bisether prob_elimination Evidence of Elimination or Other Byproducts? analysis_1->prob_elimination sol_base Cause: Incomplete Deprotonation Solution: 1. Use a stronger base (KOH, NaH). 2. Ensure base is finely powdered/anhydrous. 3. Increase reaction time/temp moderately. prob_unreacted->sol_base sol_ptc Cause: Poor Phase Contact Solution: 1. Add Phase Transfer Catalyst (e.g., TBAB). 2. Improve stirring efficiency. prob_unreacted->sol_ptc sol_stoich Cause: Incorrect Stoichiometry Solution: 1. Increase excess of 1,2-dibromoethane (5-10 eq). 2. Add phenoxide solution slowly to excess dibromoethane. prob_bisether->sol_stoich sol_temp Cause: High Reaction Temp Solution: 1. Lower reaction temperature (50-80°C). 2. Monitor temperature carefully. prob_elimination->sol_temp sol_solvent Cause: Incorrect Solvent Solution: 1. Switch to polar aprotic solvent (Acetonitrile, DMF). 2. Ensure solvent is anhydrous. prob_elimination->sol_solvent

Sources

preventing decomposition of 1-(2-Bromoethoxy)-3-chlorobenzene during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene. This molecule is a valuable intermediate in pharmaceutical and materials science research. Its synthesis, typically achieved via the Williamson ether synthesis, involves the reaction of 3-chlorophenol with 1,2-dibromoethane. While the reaction appears straightforward, it is often plagued by competing side reactions and product decomposition, leading to challenges in yield and purity.

This guide provides field-proven insights and evidence-based protocols to help you navigate these challenges. We will delve into the mechanistic reasons behind common failures and offer robust, step-by-step solutions to optimize your synthesis and ensure the stability of your target compound.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What is the most common cause?

A1: Low yield is most often due to competing side reactions. The primary culprit is the formation of a dimeric byproduct, 1,2-bis(3-chlorophenoxy)ethane, where two molecules of the 3-chlorophenoxide react at both ends of the 1,2-dibromoethane molecule. Another significant side reaction is the base-catalyzed E2 elimination of HBr from the alkylating agent or the product itself, especially at elevated temperatures.[1][2] To mitigate this, use a large excess of 1,2-dibromoethane to favor the desired mono-alkylation.

Q2: Which base and solvent combination is optimal for this synthesis?

A2: The choice of base and solvent is critical for maximizing O-alkylation over competing C-alkylation and other side reactions.[3][4]

  • Recommended Base: For phenols like 3-chlorophenol, moderately weak bases such as potassium carbonate (K₂CO₃) are often sufficient and preferable to strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH).[1][3] Stronger bases can increase the rate of elimination side reactions.[5][6]

  • Recommended Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal.[1][7] They effectively solvate the cation of the phenoxide salt, leaving a highly reactive "naked" phenoxide nucleophile, which promotes the desired Sₙ2 reaction.[1][8] Using the parent alcohol as a solvent is generally not recommended as the alkoxide can exchange with the solvent.

Q3: How can I prevent the formation of the 1,2-bis(3-chlorophenoxy)ethane byproduct?

A3: The formation of this diaryl ether is a classic problem when using dihaloalkanes in Williamson ether synthesis. The most effective strategy is to use a significant molar excess of 1,2-dibromoethane (typically 5 to 10 equivalents) relative to the 3-chlorophenol. This statistical advantage ensures the phenoxide is more likely to encounter a fresh molecule of 1,2-dibromoethane rather than the already mono-alkylated product.

Q4: What is the ideal reaction temperature and duration?

A4: The reaction should be maintained at a moderate temperature, typically between 50-80 °C.[1][7] Higher temperatures significantly favor the E2 elimination side reaction over the desired Sₙ2 substitution.[1][2] Reaction progress should be monitored diligently using Thin Layer Chromatography (TLC).[3] Typically, the reaction reaches completion within 6-8 hours.[7][9]

Q5: My purified product darkens over time or during distillation. What causes this decomposition?

A5: this compound can be thermally labile. The boiling point is high (142-147°C at 17.5 mmHg), and prolonged heating during distillation can induce decomposition, likely through elimination of HBr.[] Additionally, exposure to light or trace impurities can catalyze degradation. For purification, vacuum distillation is essential to lower the boiling point. If the product is still unstable, column chromatography on silica gel is a milder alternative. Store the purified product in a dark bottle, under an inert atmosphere (nitrogen or argon), and refrigerated.

Visualizing the Reaction: Synthesis and Decomposition Pathways

The following diagram illustrates the intended synthetic route for this compound versus the primary competing side reactions. Understanding these pathways is key to troubleshooting and optimizing the reaction conditions.

Williamson_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products & Byproducts phenol 3-Chlorophenol phenoxide 3-Chlorophenoxide Anion phenol->phenoxide + Base dibromo 1,2-Dibromoethane (Large Excess) target_product Desired Product: This compound base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) phenoxide->target_product + 1,2-Dibromoethane (Sₙ2 Attack) dimer Byproduct: 1,2-bis(3-chlorophenoxy)ethane target_product->dimer + 3-Chlorophenoxide (Undesired Sₙ2) elimination Decomposition Product: (3-Chlorophenoxy)ethene target_product->elimination - HBr (Elimination) (Heat)

Caption: Synthetic pathway and major side reactions in the synthesis of this compound.

Troubleshooting Guide

This table addresses specific issues you may encounter during the synthesis and purification, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Formation 1. Ineffective Deprotonation: The base is not strong enough or is of poor quality (e.g., hydrated K₂CO₃). 2. Inactive Alkylating Agent: 1,2-dibromoethane has degraded. 3. Moisture in Reaction: Water will consume the base and protonate the phenoxide, quenching its nucleophilicity.[5]Solution: 1. Use finely powdered, anhydrous K₂CO₃. Ensure it has been stored in a desiccator. If K₂CO₃ is ineffective, consider a stronger base like NaH, but be aware of increased elimination risk.[3][8]2. Use a fresh bottle of 1,2-dibromoethane. 3. Dry the solvent (e.g., over molecular sieves) and glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
Major Byproduct Peak Identified as 1,2-bis(3-chlorophenoxy)ethane Incorrect Stoichiometry: The molar ratio of 1,2-dibromoethane to 3-chlorophenol is too low. The desired product, once formed, successfully competes with 1,2-dibromoethane as an electrophile for the remaining phenoxide.Solution: Increase the molar excess of 1,2-dibromoethane to at least 5-10 equivalents. This statistically favors the reaction of the phenoxide with the starting dihalide over the mono-alkylated product. The unreacted excess can be removed later during work-up or distillation.
Significant Elimination Byproduct Formation 1. Reaction Temperature Too High: Elimination reactions (E2) have a higher activation energy than substitution (Sₙ2) and are thus favored at elevated temperatures.[1] 2. Base is Too Strong/Hindered: A very strong or sterically bulky base can act preferentially as a base rather than facilitating nucleophilic attack.[6]Solution: 1. Reduce the reaction temperature to a range of 50-70 °C and monitor by TLC. A longer reaction time at a lower temperature is preferable. 2. Use a non-hindered, moderately weak base like K₂CO₃. Avoid stronger bases like potassium tert-butoxide unless absolutely necessary.[11]
Product Decomposes During Distillation Thermal Instability: The target molecule is prone to thermal elimination of HBr at its atmospheric boiling point.Solution: 1. Purify via Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, minimizing thermal stress on the molecule.[]2. Alternative Purification: If decomposition persists, use column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate). This avoids heat entirely.3. Work-up: During the aqueous work-up, wash the organic layer with a mild base (e.g., sat. NaHCO₃ solution) to remove any trace acid that could catalyze decomposition.[3]
Reaction Stalls (Incomplete Conversion) 1. Poor Solubility of Phenoxide Salt: The potassium salt of 3-chlorophenol may have limited solubility in the chosen solvent. 2. Deactivation of Nucleophile: Trace impurities or side reactions may be consuming the phenoxide.Solution: 1. Add a Phase-Transfer Catalyst (PTC): A catalytic amount (1-5 mol%) of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) can be added. The PTC transports the phenoxide anion into the organic phase, increasing its effective concentration and reactivity.[12][13] 2. Ensure high purity of starting materials and an inert reaction atmosphere.

Recommended Experimental Protocol

This generalized protocol incorporates best practices to maximize yield and minimize decomposition.

Materials:

  • 3-Chlorophenol (1.0 eq)

  • 1,2-Dibromoethane (5.0 - 10.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB) (optional, 0.05 eq)

  • Diethyl ether or MTBE (for extraction)

  • Saturated aq. NaHCO₃, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, add 3-chlorophenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and optional TBAB (0.05 eq) to a dry round-bottom flask equipped with a stir bar and reflux condenser.

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reagent Addition: Add the large excess of 1,2-dibromoethane (5.0 - 10.0 eq) to the stirring mixture.

  • Reaction: Heat the mixture to 60-70 °C using an oil bath. Monitor the reaction's progress by TLC (staining with potassium permanganate can help visualize spots).

  • Work-up: Once the starting phenol is consumed (typically 6-8 hours), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether or MTBE.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and finally, brine.[3][9] This removes unreacted phenol, DMF, and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Be mindful of removing the excess 1,2-dibromoethane.

  • Purification: Purify the crude oil via vacuum distillation, collecting the fraction boiling at approximately 142-147 °C / 17.5 mmHg.[] Alternatively, use flash column chromatography for higher purity.

  • Storage: Store the final product in an amber vial under an inert atmosphere at <4 °C.

References
  • Benchchem. (2025). Common side reactions in the Williamson synthesis of ethers. Benchchem Tech Support.
  • ResearchGate. (2025). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Nogueira, I. C., & Pliego, J. R. (2021).
  • Freedman, H. H. (1975).
  • Benchchem. (2025). How to improve the yield of Williamson ether synthesis for aryl ethers. Benchchem Tech Support.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Francis Academic Press. (n.d.).
  • ResearchGate. (2025). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps.
  • Organic Chemistry Portal. (n.d.).
  • BOC Sciences. (n.d.). CAS 6487-84-9 this compound. BOC Sciences.
  • PrepChem.com. (n.d.). Preparation of 1-bromo-2-chlorobenzene. PrepChem.com.
  • AIChE. (2022). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Proceedings.

Sources

Technical Support Center: Column Chromatography Purification of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 1-(2-Bromoethoxy)-3-chlorobenzene via column chromatography. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful purification outcomes.

Introduction

The purification of this compound, a key intermediate in various synthetic pathways, often presents unique challenges during column chromatography. Its moderate polarity and potential for co-elution with structurally similar impurities necessitate a carefully optimized purification strategy. This document provides a comprehensive resource to navigate these challenges, drawing upon established chromatographic principles and practical laboratory experience.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Poor Separation of the Product from Impurities

Question: My TLC analysis shows a good separation between my product and impurities, but the column chromatography results in mixed fractions. What could be the cause?

Answer: This is a frequent issue that can stem from several factors during the transition from Thin-Layer Chromatography (TLC) to column chromatography.

  • Overloading the Column: The most common reason for poor separation is overloading the column with the crude sample.[1] A general rule of thumb is to use a sample-to-adsorbent weight ratio of 1:20 to 1:50, with more challenging separations requiring a higher ratio.[2]

  • Improper Column Packing: An unevenly packed column will lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in broad bands and poor separation.[2][3] Ensure the silica gel is packed uniformly, without any air bubbles or cracks. Both dry and wet packing methods can be effective if performed meticulously.[4]

  • Solvent System Discrepancy: While TLC provides a good starting point, the optimal solvent system for column chromatography may differ slightly. The ideal Rf value for the target compound on a TLC plate for good column separation is approximately 0.35.[2] If your product's Rf is too high, it will elute too quickly, leading to poor separation. Conversely, a very low Rf will result in long elution times and band broadening.[5]

  • Compound Instability: Although less common for this specific molecule, some compounds can degrade on silica gel, leading to streaking and the appearance of new, unexpected spots in later fractions.[5] To test for this, spot your purified compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.

Issue 2: Product Elutes Too Quickly or Too Slowly

Question: My product is either coming off the column in the first few fractions with impurities, or it's taking an excessively long time to elute. How can I adjust the elution profile?

Answer: The elution speed is directly controlled by the polarity of the mobile phase relative to the polarity of your compound and the stationary phase.[2][6]

  • Product Eluting Too Quickly (High Rf): This indicates that the mobile phase is too polar. The solvent is competing too effectively for the binding sites on the silica gel, causing your compound to spend more time in the mobile phase. To resolve this, decrease the polarity of your eluent system. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.

  • Product Eluting Too Slowly (Low Rf): This suggests the mobile phase is not polar enough to displace your compound from the stationary phase. To accelerate elution, you need to increase the polarity of the mobile phase. In a hexane/ethyl acetate system, this is achieved by increasing the percentage of ethyl acetate. A gradual increase in polarity (gradient elution) can be particularly effective for separating compounds with a wide range of polarities.[7][8]

Issue 3: Tailing or Streaking of the Product Band

Question: The spot corresponding to my product on the TLC plates of the collected fractions appears elongated or "tailed." What causes this, and how can I fix it?

Answer: Peak tailing is a common chromatographic problem that can significantly reduce purification efficiency.

  • Acidic Nature of Silica Gel: Silica gel is slightly acidic and can strongly interact with basic or even neutral compounds that have lone pairs of electrons, such as the ether oxygen in your product. This can lead to tailing. Adding a small amount (0.1-1%) of a modifier like triethylamine to your eluent can neutralize the acidic sites on the silica gel and improve peak shape.

  • Sample Overload: As mentioned previously, overloading the column can lead to tailing as the stationary phase binding sites become saturated.

  • Inappropriate Solvent for Sample Loading: Dissolving your crude sample in a solvent that is too strong (too polar) can cause band broadening and tailing.[9] It is best to dissolve the sample in the initial, least polar mobile phase or a solvent in which it is sparingly soluble and then apply it to the column.

Issue 4: The Compound Seems to Have Disappeared on the Column

Question: I've run a significant volume of solvent through the column, but I can't detect my product in any of the fractions. What might have happened?

Answer: While alarming, this situation has several possible explanations.

  • Compound is Highly Retained: Your eluent system may be far too non-polar. Before discarding the column, try flushing it with a much more polar solvent, such as pure ethyl acetate or even methanol, to see if the compound can be eluted.

  • Decomposition on the Column: As mentioned, the compound may not be stable on silica gel.[5]

  • Insufficient Detection: If you are collecting many small fractions, the concentration of your compound in any single fraction might be too low to detect by TLC.[1] Try combining several fractions and concentrating them before running a TLC analysis.

  • Incorrect Solvent System: Double-check that you prepared the mobile phase correctly. A simple mistake, like reversing the ratio of hexane and ethyl acetate, can drastically alter the elution profile.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Based on the structure, which contains a moderately polar ether linkage and two halogen substituents on an aromatic ring, a good starting point for TLC analysis would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[10] A typical starting ratio to test would be 9:1 or 4:1 hexane:ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.35 for the product.[2]

Q2: What type of stationary phase should I use?

A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and generally suitable stationary phase for the purification of this compound.[2][11] Its slightly acidic nature should be considered, as mentioned in the troubleshooting section. If tailing is a significant issue that cannot be resolved with mobile phase modifiers, neutral alumina could be considered as an alternative stationary phase.[2]

Q3: How can I visualize this compound on a TLC plate?

A3: Due to the presence of the aromatic ring, this compound should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[12] Staining with potassium permanganate (KMnO4) can also be an effective visualization method, as the ether linkage may be susceptible to oxidation.[12] Iodine (I2) is another general-purpose stain that is likely to visualize the compound.[12]

Q4: Can I use gradient elution for this purification?

A4: Yes, gradient elution is often a very effective technique, especially if the crude mixture contains impurities with a wide range of polarities. You would start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate). This allows for the efficient elution of non-polar impurities first, followed by your product, and finally, any more polar impurities.[13]

Q5: What are the likely impurities I need to separate?

A5: The potential impurities will depend on the synthetic route used to prepare this compound. Common impurities could include unreacted starting materials such as 3-chlorophenol or 1,2-dibromoethane. Side products from the reaction could also be present. A thorough understanding of the reaction mechanism will help in anticipating the nature of potential impurities. For instance, in a Williamson ether synthesis, unreacted 3-chlorophenol would be a more polar impurity.

Experimental Workflow

Step-by-Step Protocol for Column Chromatography Purification

This protocol provides a general guideline. The specific solvent ratios should be optimized based on preliminary TLC analysis.

  • Preparation of the Mobile Phase: Based on TLC analysis, prepare an initial eluent with a composition that gives the target compound an Rf of ~0.35. Prepare a sufficient volume for the entire purification.

  • Column Packing (Wet Method):

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and dislodge any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel. Do not let the column run dry.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a less polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Gently add a small layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes or vials.

    • If using gradient elution, gradually increase the polarity of the mobile phase according to your optimized procedure.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions onto TLC plates.

    • Visualize the TLC plates (e.g., under UV light).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, versatile, and effective for moderately polar compounds.[2][11]
Mobile Phase (Isocratic) Hexane/Ethyl Acetate (e.g., 9:1 v/v)Good starting point for achieving an optimal Rf of ~0.35.[10]
Mobile Phase (Gradient) Start with Hexane, gradually increase % Ethyl AcetateEfficiently separates compounds with a wider range of polarities.[13]
Sample Load 1:20 to 1:50 (Sample:Silica Gel by weight)Prevents column overloading and ensures good separation.[2]
Visualization UV light (254 nm), KMnO4, IodineAromatic ring allows for UV detection; other stains provide confirmation.[12]
Workflow Visualization

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: A streamlined workflow for the purification of this compound.

References

  • Vertex AI Search. (2025).
  • BOC Sciences. (n.d.). This compound.
  • University of Colorado Boulder. (n.d.).
  • ALWSCI. (2024).
  • HALO Columns. (2023).
  • LCGC International. (2018).
  • Medicilon. (2018).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Phenomenex. (2025).
  • BenchChem. (n.d.). Technical Guide: Spectral Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
  • Reddit. (2022).
  • ChemScene. (n.d.). 1-(2-Bromoethoxy)-2-chlorobenzene.
  • SIELC Technologies. (n.d.). Separation of 1-(2-Bromoethoxy)-4-chlorobenzene on Newcrom R1 HPLC column.
  • Columbia University. (n.d.).
  • The University of Tokyo. (n.d.). PowerPoint プレゼンテーション.
  • Vertex AI Search. (2025).
  • National Institutes of Health. (n.d.).
  • Organic Syntheses. (2025).
  • ScienceDirect. (2017).
  • PrepChem.com. (n.d.).
  • YouTube. (2023).
  • The Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-chlorobenzene.
  • PubChem. (n.d.). 1-Bromo-3-chlorobenzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-chlorobenzene 99%.
  • Chemistry LibreTexts. (2022). 2.
  • Pharmaffili
  • ECHEMI. (n.d.). 1-Bromo-3-chlorobenzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-chlorobenzene | 108-37-2.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Bromo-3-chlorobenzene.

Sources

Technical Support Center: Identifying Impurities in 1-(2-Bromoethoxy)-3-chlorobenzene by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 1-(2-Bromoethoxy)-3-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to effectively identify potential impurities in your sample using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we synthesize technical accuracy with field-proven insights to troubleshoot common issues encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H and ¹³C NMR spectrum for pure this compound?

A1: Understanding the NMR spectrum of the pure target compound is the first step in identifying impurities. The structure of this compound dictates a specific set of signals.

  • ¹H NMR: You should expect to see signals in two main regions: the aromatic region (for the substituted benzene ring) and the aliphatic region (for the bromoethoxy chain).

    • The four protons on the benzene ring will appear as complex multiplets between δ 7.3 and 6.8 ppm. Their specific shifts and coupling patterns are influenced by the chloro and ethoxy substituents.

    • The two methylene groups of the ethoxy chain (-OCH₂CH₂Br) will each give a triplet. The protons on the carbon adjacent to the oxygen (-OCH₂) will be slightly downfield (around δ 4.3 ppm) compared to the protons on the carbon adjacent to the bromine (-CH₂Br, around δ 3.7 ppm) due to the differing electronegativity of oxygen and bromine.

  • ¹³C NMR: The spectrum will show eight distinct signals.

    • Six signals will be in the aromatic region (δ 110-160 ppm), corresponding to the six unique carbons of the chlorobenzene ring.

    • Two signals will be in the aliphatic region, corresponding to the two carbons of the bromoethoxy chain. The carbon attached to the oxygen (-OCH₂) will be around δ 68 ppm, and the carbon attached to the bromine (-CH₂Br) will be around δ 28 ppm.

Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in your NMR spectrum are indicative of impurities. The identity of these impurities can often be deduced by their chemical shift, multiplicity, and integration. Common impurities in the synthesis of this compound, which is typically prepared via a Williamson ether synthesis, include unreacted starting materials, by-products of side reactions, and degradation products.[1][2][3]

Troubleshooting Guide: A Deeper Dive into Impurity Identification

This section provides a question-and-answer formatted guide to address specific issues you might encounter during the NMR analysis of this compound.

Scenario 1: I see signals corresponding to a phenolic proton and a distinct aromatic pattern.

  • Question: My ¹H NMR spectrum has a broad singlet around δ 5-7 ppm that disappears upon a D₂O shake, and a set of aromatic signals that don't match my product. What is this impurity?

  • Answer: This is highly indicative of unreacted 3-chlorophenol , a starting material in the Williamson ether synthesis.[2] The broad singlet is the acidic phenolic proton (-OH). The aromatic signals will correspond to the four protons on the 3-chlorophenol ring.

    • Confirming ¹H NMR signals: Look for multiplets in the aromatic region, typically between δ 6.7 and 7.2 ppm.[4][5]

    • Confirming ¹³C NMR signals: Expect six aromatic carbon signals, with the carbon bearing the hydroxyl group appearing around δ 156 ppm.[6][7]

Scenario 2: I observe a single, sharp singlet around δ 3.7 ppm.

  • Question: My ¹H NMR shows a singlet at approximately δ 3.65 ppm. What could this be?

  • Answer: This signal is characteristic of 1,2-dibromoethane , the other starting material.[8][9][10] Due to the molecule's symmetry, all four protons are chemically equivalent, resulting in a single peak.

    • Confirming ¹H NMR signal: A sharp singlet at ~3.65 ppm.[8]

    • Confirming ¹³C NMR signal: A single signal around δ 31 ppm, again due to the molecule's symmetry.[11]

Scenario 3: My spectrum shows two triplets in the aliphatic region, but they don't match my product, and there are additional aromatic signals.

  • Question: I see a set of two triplets in the aliphatic region and a symmetrical aromatic pattern that suggests a para-substituted or symmetrical meta-disubstituted ring system. What might this be?

  • Answer: This could be a dimeric by-product, 1,4-bis(3-chlorophenoxy)ethane . This impurity can form if the phenoxide reacts with the already formed product or if there is an excess of the phenoxide.

    • Expected ¹H NMR signals: A singlet for the four protons of the ethylene bridge (-OCH₂CH₂O-) around δ 4.4 ppm and a complex multiplet pattern for the eight aromatic protons.

    • Expected ¹³C NMR signals: One signal for the two equivalent carbons of the ethylene bridge and a set of signals for the aromatic carbons.

Scenario 4: I notice a broad peak around δ 3.7 ppm and another around δ 4.8 ppm.

  • Question: My spectrum, particularly if run in a protic solvent or if the sample is wet, shows broad peaks. What are these?

  • Answer: These are likely residual solvents or water. A common impurity is ethylene glycol , which can be formed by the hydrolysis of 1,2-dibromoethane under basic conditions.

    • Ethylene Glycol ¹H NMR: The spectrum can be variable depending on the solvent and concentration, but typically shows a signal for the -CH₂- groups and a broader signal for the -OH groups.

    • Water: A broad singlet that can appear over a wide chemical shift range depending on the solvent, temperature, and pH. In CDCl₃, it is often seen around δ 1.56 ppm.[4]

Data Presentation: NMR Signatures of this compound and Potential Impurities

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the target compound and its common impurities in CDCl₃. Note: Predicted values are based on standard NMR prediction algorithms and may vary slightly from experimental values.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Target) Aromatic: 6.8-7.3 (m, 4H)-OCH₂-: 4.3 (t, 2H)-CH₂Br: 3.7 (t, 2H)Aromatic: 159.2, 135.0, 130.5, 122.5, 120.8, 114.5-OCH₂-: 68.0-CH₂Br: 28.5
3-Chlorophenol (Starting Material) Aromatic: 6.7-7.2 (m, 4H)-OH: 5.0-7.0 (br s, 1H)Aromatic: 156.0, 135.2, 130.4, 121.2, 120.9, 115.0
1,2-Dibromoethane (Starting Material) -CH₂-: 3.65 (s, 4H)-CH₂-: 31.0
1,4-bis(3-chlorophenoxy)ethane (By-product) Aromatic: 6.8-7.3 (m, 8H)-OCH₂-: 4.4 (s, 4H)Aromatic: 159.0, 135.1, 130.6, 122.0, 120.5, 114.0-OCH₂-: 67.0
Ethylene Glycol (Side-product/Degradation) -CH₂-: ~3.7 (m)-OH: variable (br s)-CH₂-: ~63.0

Experimental Protocol: NMR Sample Preparation

High-quality data begins with proper sample preparation. Follow this protocol to ensure the best results.[4][12]

  • Sample Weighing: Accurately weigh 10-20 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a good choice for this compound due to its polarity and ability to dissolve a wide range of organic molecules.[12]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is at least 4 cm to be within the detection region of the NMR spectrometer.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Insertion: Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spinner turbine.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow for identifying an unknown peak in your NMR spectrum.

Caption: A workflow for identifying unknown peaks in an NMR spectrum.

The chemical structures of the target compound and its primary impurities are shown below for easy reference.

Caption: Structures of the target compound and common impurities.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • nmrshiftdb2. University of Cologne. [Link]
  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 1,2-dibromoethane. [Link]
  • Bioregistry. (n.d.).
  • UCL. (n.d.). Sample Preparation.
  • SpectraBase. (n.d.). 3-Chlorophenol - Optional[13C NMR] - Chemical Shifts. [Link]
  • Organomation. (n.d.).
  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 1,2-dibromoethane. [Link]
  • re3data.org. (2023, December 7). NMRshiftDB. [Link]
  • University of Cambridge. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • National Center for Biotechnology Information. (n.d.). 3,5-Dichlorophenol. PubChem. [Link]
  • The Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]
  • Studylib. (n.d.). Williamson Ether Synthesis Lab: SN2 Reaction & COSY NMR. [Link]
  • SpectraBase. (n.d.). 3-Chlorophenol - Optional[13C NMR] - Chemical Shifts. [Link]
  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
  • SourceForge. (2019, December 17). nmrshiftdb2. [Link]
  • nmrshiftdb2. (n.d.). The nmrshiftdb2 FAQ. [Link]
  • ACD/Labs. (n.d.). NMR Prediction. [Link]
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
  • NMRium. (n.d.). Predict. [Link]
  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]
  • MDPI. (2013). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols.... [Link]
  • The Royal Society of Chemistry. (n.d.).
  • SpectraBase. (n.d.). Ethylene dibromide - Optional[1H NMR] - Chemical Shifts. [Link]
  • ResearchGate. (2025, October 16). (PDF) H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols.... [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chlorobenzene. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chlorobenzene. PubChem. [Link]
  • ACS Publications. (2024, May 14). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.
  • YouTube. (2020, June 27). CHEM 2212L Experiment 5 - Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • YouTube. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. [Link]
  • Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of ethane. [https://www.docbrown.info/page07/SSNR/HNM Rethane.htm]([Link] Rethane.htm)

Sources

managing reaction temperature in 1-(2-Bromoethoxy)-3-chlorobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical parameter of reaction temperature. Adherence to proper temperature control is paramount for maximizing yield, minimizing impurities, and ensuring a safe experimental environment.

Introduction to the Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sodium or potassium salt of 3-chlorophenol (a phenoxide) acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.[1][2]

The overall reaction is as follows:

3-ClC₆H₄OH + BrCH₂CH₂Br + Base → 3-ClC₆H₄OCH₂CH₂Br + H₂O + Base Salt

Effective temperature management is crucial as it directly influences the reaction rate and the prevalence of competing side reactions.[3][4]

Frequently Asked Questions (FAQs) on Reaction Temperature

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: For a typical Williamson ether synthesis, the reaction is generally conducted at a temperature range of 50-100 °C.[1][2][3] The ideal temperature within this range depends on several factors, including the choice of solvent and base. For instance, a common procedure might involve heating the reaction mixture to reflux in a solvent like acetone or acetonitrile. It is often advisable to start at a lower temperature (e.g., 50 °C) and gradually increase it while monitoring the reaction's progress via techniques like Thin Layer Chromatography (TLC).[3]

Q2: What are the consequences of running the reaction at a temperature that is too low?

A2: A reaction temperature below the optimal range will result in a significantly slower reaction rate. This can lead to incomplete conversion of the starting materials, even after extended reaction times, ultimately resulting in a poor yield of the desired product.[1] In some cases, if the reaction stalls, it may be necessary to gently increase the temperature to drive the reaction to completion.

Q3: What are the risks associated with an excessively high reaction temperature?

A3: High reaction temperatures can promote undesirable side reactions. The most common of these is the E2 elimination of 1,2-dibromoethane to form vinyl bromide, which is facilitated by the basic conditions of the reaction.[4] Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[4] Additionally, excessive heat can lead to the decomposition of reactants or products, further reducing the yield and purity of this compound.

Q4: How does the choice of solvent affect the optimal reaction temperature?

A4: The choice of solvent is intrinsically linked to the reaction temperature. Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often preferred as they effectively solvate the cation of the phenoxide, leaving a more reactive "naked" nucleophile.[3] Protic solvents, on the other hand, can slow down the reaction rate.[1] The boiling point of the chosen solvent will also dictate the maximum temperature achievable at atmospheric pressure if the reaction is run under reflux.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter during the synthesis of this compound that are related to reaction temperature.

Problem Potential Cause Troubleshooting Steps
Low Yield of Product Reaction temperature is too low, leading to incomplete reaction.1. Monitor the reaction progress using TLC. If the starting material is still present after a significant amount of time, gradually increase the temperature in increments of 5-10 °C. 2. Ensure your heating apparatus is calibrated and providing a consistent temperature. 3. Consider extending the reaction time at the current temperature before increasing it.
Reaction temperature is too high, causing decomposition of the product.1. If you observe darkening of the reaction mixture or the formation of char, immediately reduce the temperature. 2. Purify a small aliquot of the crude product and analyze it for decomposition products. 3. In subsequent experiments, maintain a lower, more controlled temperature.
Presence of Alkene Byproducts The reaction temperature is too high, favoring the E2 elimination pathway.[4]1. Lower the reaction temperature. This will favor the SN2 substitution over the E2 elimination.[4] 2. Consider using a less hindered base if applicable, although for phenoxides, this is less of a concern. 3. Ensure the base is added slowly and at a controlled temperature to avoid localized overheating.
Reaction Fails to Initiate Insufficient temperature to overcome the activation energy of the reaction.1. Confirm that your heating mantle or oil bath is functioning correctly and has reached the setpoint. 2. Gradually increase the temperature to the lower end of the recommended range (around 50-60 °C). 3. Ensure that the base has been effectively added and the 3-chlorophenoxide has formed.

Experimental Protocol: A General Guideline

This protocol provides a general framework for the synthesis of this compound. Note: This is a general guideline and should be adapted and optimized based on your specific laboratory conditions and safety protocols.

Materials:

  • 3-chlorophenol

  • 1,2-dibromoethane

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • To a dry round-bottom flask, add 3-chlorophenol and acetonitrile.

  • Add potassium carbonate to the mixture.

  • Attach a reflux condenser and begin stirring the mixture.

  • Slowly add 1,2-dibromoethane to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent used, for acetonitrile, the boiling point is approximately 82 °C) and maintain this temperature.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with the appropriate workup and purification steps (e.g., filtration, extraction, and distillation or chromatography).

Visualizing the Reaction and Troubleshooting Logic

Reaction Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 3-Chlorophenol 3-Chlorophenol 3-Chlorophenoxide 3-Chlorophenoxide 3-Chlorophenol->3-Chlorophenoxide + Base Base Base Product This compound 3-Chlorophenoxide->Product + 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane Br- Br- Product->Br- + Br-

Caption: The two-step mechanism of the Williamson ether synthesis.

Temperature Troubleshooting Workflow

Temp_Troubleshooting start Reaction Issue Observed low_yield Low Yield start->low_yield byproducts Significant Byproducts start->byproducts no_reaction No Reaction start->no_reaction check_temp_low Is Temperature Too Low? low_yield->check_temp_low Yes check_temp_high Is Temperature Too High? low_yield->check_temp_high No decrease_temp Decrease Temperature byproducts->decrease_temp check_temp_init Is Temperature Sufficient for Initiation? no_reaction->check_temp_init increase_temp Gradually Increase Temperature & Monitor check_temp_low->increase_temp Yes check_temp_high->decrease_temp Yes increase_to_50C Increase to 50-60°C check_temp_init->increase_to_50C No

Caption: A logical workflow for troubleshooting temperature-related issues.

Safety Considerations

  • 1,2-Dibromoethane: This substance is toxic and a suspected carcinogen.[5] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • 3-Chlorophenol: This compound is harmful if swallowed or in contact with skin.[6][7] Avoid inhalation and contact with skin and eyes.

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.[5][6][7] Ensure that an emergency shower and eyewash station are readily accessible.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • Reddit. Williamson Ether synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Google Patents.
  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • CRDEEP Journals. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
  • PTC Organics.
  • Semantic Scholar.
  • CRDEEP Journals.
  • Organic Syntheses Procedure. o-CHLOROBROMOBENZENE. [Link]
  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
  • The Royal Society of Chemistry. Synthesis of bromobenzene: 64. [Link]
  • GOV.UK. 1,2-dibromoethane - Incident management. [Link]
  • Carl ROTH.

Sources

Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Critical Role of the Base

Welcome to the technical support guide for the synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice. Our focus is on the pivotal role of the base in this reaction, a parameter that significantly influences yield, purity, and reaction efficiency.

The synthesis of this compound from 3-chlorophenol and 1,2-dibromoethane is a classic example of the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3] The generation of this potent phenoxide nucleophile is entirely dependent on the choice and proper use of a base, making it the most critical variable to control for a successful outcome.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the function and selection of a base for this synthesis.

Q1: What is the fundamental role of the base in this synthesis? A1: The primary and essential role of the base is to deprotonate the hydroxyl group of 3-chlorophenol. The phenolic proton is weakly acidic, and the neutral phenol is a poor nucleophile. By removing this proton, the base converts the phenol into its conjugate base, the 3-chlorophenoxide anion. This anion is a much stronger nucleophile, capable of efficiently displacing the bromide from 1,2-dibromoethane in an SN2 reaction to form the desired ether bond.[3][4]

Q2: How does the pKa of 3-chlorophenol influence the choice of base? A2: The pKa of the phenol is a critical consideration. Phenol itself has a pKa of approximately 10. The electron-withdrawing nature of the chlorine atom at the meta-position makes 3-chlorophenol slightly more acidic. For effective deprotonation, the chosen base must have a conjugate acid with a pKa significantly higher than that of 3-chlorophenol. This ensures that the acid-base equilibrium lies far to the right, favoring the formation of the reactive phenoxide.

Q3: Is a strong base like Sodium Hydride (NaH) a good choice? A3: Yes, strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices for this reaction.[3][4] They deprotonate the phenol irreversibly, as the byproduct is hydrogen gas (H₂), which evolves from the reaction mixture.[3][5] This complete conversion to the phenoxide can lead to high yields and faster reaction times. However, these reagents are moisture-sensitive and require handling under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: What about weaker inorganic bases like Potassium Carbonate (K₂CO₃)? A4: Weaker bases, particularly potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are widely and effectively used for synthesizing aryl ethers.[4][6] They offer significant advantages in terms of safety, cost, and ease of handling compared to metal hydrides. While the deprotonation is an equilibrium process, using a polar aprotic solvent like DMF or acetonitrile and applying heat can drive the reaction to completion. K₂CO₃ is often the base of choice for both laboratory and industrial-scale preparations.[1][6]

Q5: What is Phase Transfer Catalysis (PTC) and when should it be considered? A5: Phase Transfer Catalysis (PTC) is a powerful technique used when the nucleophile (generated using an aqueous base like NaOH) is insoluble in the organic solvent containing the substrate (1,2-dibromoethane). A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), acts as a shuttle.[7][8][9] It forms an ion pair with the phenoxide, transporting it from the aqueous phase into the organic phase where it can react.[10] This method is highly efficient, allows the use of inexpensive bases, and can significantly accelerate the reaction rate, making it a "green" and scalable option.[9][11]

Troubleshooting Guide: Base-Related Issues

Even with a well-designed protocol, experimental challenges can arise. This guide links common problems directly to base-related causes and provides targeted solutions.

Problem Potential Cause(s) Related to Base Recommended Solution(s)
Low or No Product Yield 1. Insufficient Base Strength: The base is too weak to effectively deprotonate the 3-chlorophenol, resulting in low phenoxide concentration. 2. Hygroscopic Base: The base has absorbed moisture from the air. Water will be deprotonated in preference to the phenol, consuming the base. 3. Incorrect Stoichiometry: An insufficient molar equivalent of base was used, leaving unreacted 3-chlorophenol.1. Select a stronger base. If using K₂CO₃, consider switching to KOH or NaH. Ensure the pKa of the base's conjugate acid is at least 2-3 units higher than the pKa of 3-chlorophenol. 2. Use a freshly opened container of base or dry it in an oven before use. For highly sensitive reactions, NaH is a good choice as it also acts as a drying agent. 3. Use at least 1.1 to 1.5 molar equivalents of the base relative to the 3-chlorophenol to ensure complete deprotonation.
Formation of Side Products 1. Elimination (E2) Reaction: A strong, bulky base can promote the E2 elimination of HBr from 1,2-dibromoethane to form vinyl bromide, especially at elevated temperatures. 2. Dialkylation: The initially formed product reacts with a second molecule of 3-chlorophenoxide, leading to 1,2-bis(3-chlorophenoxy)ethane. This occurs when there is an excess of phenoxide relative to the dibromoethane.1. Use a less sterically hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). Maintain careful temperature control and avoid excessive heating. 2. Control the stoichiometry carefully. This side reaction is suppressed by using 1,2-dibromoethane as the limiting reagent is avoided. A slight excess of 1,2-dibromoethane can favor mono-alkylation.
Incomplete or Stalled Reaction 1. Poor Base Solubility: The base (e.g., K₂CO₃) is insoluble in the chosen organic solvent, creating a heterogeneous mixture with a low interfacial area for reaction. 2. Inappropriate Solvent: Protic solvents (e.g., ethanol) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the SN2 reaction.1. Ensure vigorous stirring. Alternatively, add a phase-transfer catalyst (e.g., 1-5 mol% of tetrabutylammonium bromide) to shuttle the phenoxide into solution.[11] 2. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][4] These solvents solvate the cation but leave the anion nucleophile highly reactive.
Comparative Overview of Common Bases
BaseTypepKa (Conj. Acid)Key AdvantagesKey Considerations
NaH, KH Strong, Non-nucleophilic~35 (H₂)Irreversible deprotonation, high yields, fast reactions.[3]Moisture sensitive, requires inert atmosphere, safety precautions needed.
NaOH, KOH Strong~15.7 (H₂O)Inexpensive, effective, can be used with PTC.[1]Can introduce water, potentially hygroscopic.
K₂CO₃, Cs₂CO₃ Moderate~10.3 (HCO₃⁻)Safe, easy to handle, inexpensive, widely used.[4][6]Slower reaction, often requires heat, reaction is an equilibrium.
KOtBu Strong, Bulky~18 (t-BuOH)Very strong, soluble in many organic solvents.Can promote E2 elimination side reactions due to steric bulk.

Visualizing the Process

Core Reaction Workflow

The diagram below illustrates the essential stages of the synthesis, highlighting the critical deprotonation step mediated by the base.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A 3-Chlorophenol (Ar-OH) C 3-Chlorophenoxide (Ar-O⁻) + HB⁺ A->C Proton Transfer B Base (B:) C_clone 3-Chlorophenoxide (Ar-O⁻) D 1,2-Dibromoethane (Br-CH₂CH₂-Br) E This compound D->E Bromide Leaves C_clone->E Nucleophilic Attack

Caption: The two-step sequence of the Williamson ether synthesis.

Troubleshooting Logic for Low Yield

This decision tree provides a logical pathway for diagnosing yield issues related to the base.

G Start Low Product Yield Q1 Was the base anhydrous and used in excess (≥1.1 eq)? Start->Q1 A1_No Use fresh/dried base. Verify stoichiometry. Q1->A1_No No A1_Yes Proceed to next check. Q1->A1_Yes Yes Q2 Is the base strong enough? (pKa conj. acid > pKa phenol) A1_Yes->Q2 A2_No Select a stronger base. (e.g., K₂CO₃ → KOH or NaH) Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes Q3 Is the reaction heterogeneous (solid base in liquid)? A2_Yes->Q3 A3_Yes Improve stirring OR add a Phase Transfer Catalyst. Q3->A3_Yes Yes A3_No Investigate other factors: temperature, solvent, time. Q3->A3_No No

Caption: A decision tree for troubleshooting low yield.

Exemplary Experimental Protocol

This protocol details the synthesis using potassium carbonate, a common and reliable choice.

Objective: To synthesize this compound.

Materials:

  • 3-Chlorophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (or N,N-Dimethylformamide)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenol (1.0 eq).

  • Reagent Addition: Add acetonitrile (approx. 5 mL per 1 g of phenol) to dissolve the starting material. Add anhydrous potassium carbonate (1.5 eq).

    • Scientist's Note: Using an excess of the base helps to drive the deprotonation equilibrium forward. The mixture will be heterogeneous.

  • Add 1,2-dibromoethane (1.2 eq) to the stirring suspension.

    • Scientist's Note: A slight excess of the alkylating agent minimizes the formation of the dialkylated byproduct.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 82°C for acetonitrile) and maintain for 4-8 hours. Vigorous stirring is crucial to ensure contact between the solid base and the dissolved phenol.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 3-chlorophenol spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solid with a small amount of diethyl ether.

    • Combine the filtrate and the ether washings in a separatory funnel.

    • Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted phenol), water, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
  • Organic Chemistry Portal.
  • Smith, A. B., et al. (2018). Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. The Journal of Organic Chemistry. [Link]
  • Gupton, J. H., et al. (2011). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • ResearchGate. (2016).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Francis Academic Press. (2021).
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
  • University of Calgary. Ch24: ArOH to ArOR. [Link]
  • Royal Society of Chemistry. (2022). Base-mediated synthesis of aryl enol ethers from α-aryl allylic alcohols and arylsulfonium salts. Organic & Biomolecular Chemistry. [Link]
  • Little Flower College Guruvayoor.
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR. [Link]
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
  • MDPI. (2022).
  • University of Wisconsin-River Falls. Experiment 06 Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • ACS GCI Pharmaceutical Roundtable. (2026).

Sources

Technical Support Center: Work-up and Purification of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-WE-4821-01

Version: 1.0

Introduction

The synthesis of 1-(2-bromoethoxy)-3-chlorobenzene, a key intermediate for various pharmaceutical and materials science applications, is typically achieved via the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of a 3-chlorophenoxide ion on 1,2-dibromoethane.[1] While the reaction itself is relatively straightforward, the subsequent work-up and purification are critical for obtaining a high-purity product. The presence of unreacted starting materials, particularly the excess 1,2-dibromoethane often used, and potential side products necessitates a robust and well-understood purification strategy.

This technical support guide provides a comprehensive, field-tested protocol for the work-up procedure, along with an in-depth troubleshooting guide and frequently asked questions. It is designed to empower researchers to diagnose and resolve common experimental challenges, thereby improving yield, purity, and reproducibility.

Standard Work-up and Purification Protocol

This protocol assumes the reaction has been run to completion, using 3-chlorophenol, 1,2-dibromoethane, and a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF.[2]

Experimental Workflow: Step-by-Step
  • Reaction Quenching & Solvent Removal:

    • Step 1a: Cool the reaction mixture to room temperature. If solid K₂CO₃ was used, filter it off and wash the solid cake with a small amount of the reaction solvent or the extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.

    • Step 1b: If a soluble base like NaOH was used, proceed to the next step. Concentrate the filtrate (or the entire reaction mixture) under reduced pressure using a rotary evaporator to remove the bulk of the high-boiling polar aprotic solvent (e.g., DMF, DMSO).

    • Causality: Removing the high-boiling solvent simplifies the subsequent liquid-liquid extraction, preventing potential miscibility issues and improving extraction efficiency.

  • Liquid-Liquid Extraction:

    • Step 2a: Redissolve the crude residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

    • Step 2b: Add deionized water to the separatory funnel and shake vigorously, ensuring to vent frequently. Allow the layers to separate. Drain and discard the aqueous layer.

    • Causality: This initial wash removes the majority of inorganic salts (e.g., KBr formed during the reaction) and any remaining water-soluble solvents like DMF.

  • Aqueous Base Wash:

    • Step 3a: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the organic layer in the separatory funnel. Shake, vent, and allow the layers to separate.

    • Step 3b: Drain the aqueous layer. Repeat this wash one more time to ensure complete removal of the acidic starting material.

    • Causality: 3-chlorophenol is acidic and will be deprotonated by the NaOH to form the water-soluble sodium 3-chlorophenoxide salt, which partitions into the aqueous layer. This is a critical step for removing this key impurity.

  • Neutralization and Brine Wash:

    • Step 4a: Wash the organic layer with deionized water to remove any residual NaOH.

    • Step 4b: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

    • Causality: The brine wash helps to break up any minor emulsions and removes the bulk of dissolved water from the organic layer, reducing the burden on the subsequent drying agent.[3]

  • Drying the Organic Layer:

    • Step 5a: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

    • Step 5b: Swirl the flask. If using MgSO₄, add it until some of the powder remains free-flowing and does not clump together.[5] If using Na₂SO₄, allow the mixture to stand for at least 15-20 minutes.

    • Step 5c: Filter the drying agent and wash it with a small amount of fresh organic solvent.

    • Causality: Anhydrous drying agents form hydrates by complexing with dissolved water, effectively removing it from the organic solution to prevent issues during solvent evaporation and purification.[6]

  • Final Concentration and Purification:

    • Step 6a: Concentrate the dried, filtered organic solution under reduced pressure to yield the crude product, which is often a pale yellow oil.

    • Step 6b: Purify the crude oil by either vacuum distillation or flash column chromatography on silica gel. The choice depends on the nature of the remaining impurities (see FAQs). The boiling point of the target compound is approximately 142-147 °C at 17.5 mmHg.[]

Visual Workflow of the Work-up Procedure

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Isolation Reaction Crude Reaction Mixture Quench 1. Quench/Filter & Concentrate Reaction->Quench Cool to RT Extract 2. Liquid-Liquid Extraction Quench->Extract Redissolve BaseWash 3. 1M NaOH Wash (x2) Extract->BaseWash Remove salts BrineWash 4. Brine Wash BaseWash->BrineWash Remove phenol Dry 5. Dry (MgSO4) BrineWash->Dry Pre-dry Concentrate 6a. Concentrate (Rotovap) Dry->Concentrate Remove water Purify 6b. Purify (Distillation or Chromatography) Concentrate->Purify Crude Oil FinalProduct Pure Product Purify->FinalProduct Troubleshooting_Tree Start Analyze Crude Product (TLC, GC-MS, NMR) Emulsion Emulsion during NaOH wash? Start->Emulsion Phenol Phenol Contamination? Emulsion->Phenol No Solve_Emulsion Add Brine / Filter through Celite® Emulsion->Solve_Emulsion Yes Dibromoethane Excess 1,2-Dibromoethane? Phenol->Dibromoethane No Solve_Phenol Re-extract with more concentrated NaOH Phenol->Solve_Phenol Yes BisEther High-Boiling Impurity? Dibromoethane->BisEther No Solve_Dibromoethane Purify via careful Vacuum Distillation Dibromoethane->Solve_Dibromoethane Yes Clean Product is Clean BisEther->Clean No Solve_BisEther Purify via Flash Column Chromatography BisEther->Solve_BisEther Yes Solve_Emulsion->Phenol Solve_Phenol->Dibromoethane Solve_Dibromoethane->BisEther Solve_BisEther->Clean

Sources

minimizing byproduct formation in the synthesis of haloaromatic ethers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Haloaromatic Ethers

A Word From Your Senior Application Scientist

Welcome to the technical support center. As researchers and developers, we understand that synthesizing haloaromatic ethers can present unique challenges, particularly concerning byproduct formation which can complicate purification and reduce yields. This guide is designed to provide you with practical, in-depth solutions to common problems encountered during these syntheses. We will delve into the mechanistic reasons behind byproduct formation and offer field-tested strategies to optimize your reaction outcomes.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Williamson Ether Synthesis (SNAr)

Question: I'm attempting a Williamson ether synthesis with a phenoxide and an activated haloaromatic, but I'm seeing significant amounts of C-alkylated byproducts. How can I favor O-alkylation?

Answer:

This is a classic issue of regioselectivity involving an ambident nucleophile. A phenoxide ion has two nucleophilic sites: the oxygen atom (leading to the desired O-alkylation) and the electron-rich aromatic ring, particularly at the ortho and para positions (leading to C-alkylation).[1][2][3] The solvent you choose plays a critical role in determining the outcome.[3][4][5]

Causality & Mechanism:

  • In Protic Solvents (e.g., methanol, water): These solvents form strong hydrogen bonds with the oxygen atom of the phenoxide. This solvation shell shields the oxygen, making it less available for nucleophilic attack. Consequently, the less-hindered and still nucleophilic carbon atoms of the ring are more likely to attack the alkyl halide, favoring C-alkylation.[3]

  • In Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents solvate the cation (like Na⁺ or K⁺) but do not form strong hydrogen bonds with the phenoxide oxygen. This leaves the oxygen as a more "naked" and highly reactive nucleophile, strongly favoring the desired O-alkylation pathway.[2][3][6] A study on the synthesis of benzyl bromide and sodium β-naphthoxide demonstrated a dramatic shift in the O- to C-alkylation ratio from 72:28 in methanol to 97:3 in acetonitrile.[4][5]

Step-by-Step Protocol to Maximize O-Alkylation:

  • Solvent Selection: Ensure you are using a dry, polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2][3] This is the most critical factor.

  • Base Selection: Deprotonate your phenol with a strong, non-nucleophilic base like sodium hydride (NaH) in an appropriate solvent (like THF or DMF) before adding the haloaromatic compound.[7] Using bases like NaOH or KOH in protic solvents can exacerbate C-alkylation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes increase the amount of C-alkylation.

  • Order of Addition: Add the haloaromatic compound slowly to the pre-formed phenoxide solution. This ensures the haloaromatic compound always encounters the phenoxide, rather than unreacted base or phenol.

Question: My SNAr reaction is sluggish or failing completely, even with an electron-withdrawing group on the ring. What's going wrong?

Answer:

A low or non-existent yield in a Nucleophilic Aromatic Substitution (SNAr) reaction, even with an apparently activated substrate, typically points to issues with substrate activation, reaction conditions, or reagent purity.[6][8]

Causality & Troubleshooting Steps:

  • Verify Substrate Activation: The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate.[6][8] This requires strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ to be positioned ortho or para to the leaving group (the halogen). An EWG in the meta position does not effectively stabilize the intermediate and will result in a very slow or non-existent reaction.[8]

  • Choice of Leaving Group: The reactivity order for the leaving group in SNAr is generally F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial nucleophilic attack, which is often the rate-determining step. If you are using a chloro- or bromo-aromatic, the reaction will inherently be slower.

  • Ensure Anhydrous Conditions: Water can act as a competing nucleophile, leading to the formation of a phenol byproduct and consuming your starting material.[6] Ensure all reagents and solvents are thoroughly dried.

  • Optimize Temperature and Solvent: These reactions often require heat to overcome the activation energy.[6] If the reaction is slow at a lower temperature, incrementally increase it. As mentioned, polar aprotic solvents like DMSO or DMF are crucial for stabilizing the charged intermediate.[6]

Issue 2: Ullmann Condensation

Question: I'm running a copper-catalyzed Ullmann condensation to form a diaryl ether, but my main byproduct is the homocoupled diaryl ether from my starting aryl halide. How can I promote the desired cross-coupling?

Answer:

This is a common selectivity challenge in Ullmann reactions. The desired C-O cross-coupling competes with the C-C homocoupling of the aryl halide.[9] Traditional Ullmann conditions (high temperatures, stoichiometric copper) were notorious for this.[10][11] Modern methods have largely solved this by using specific ligands.

Causality & Mechanism: The reaction proceeds through a copper(I) catalytic cycle. The formation of the undesired biaryl byproduct occurs when an organocopper intermediate reacts with a second molecule of the aryl halide instead of the desired copper phenoxide. Modern ligands accelerate the desired cross-coupling pathway, making it kinetically favored over the homocoupling side reaction.[12][13] Ligands like diamines, amino acids, and 1,10-phenanthroline stabilize the copper catalytic species, increasing its reactivity and selectivity.[10][13]

Step-by-Step Protocol to Minimize Homocoupling:

  • Incorporate a Ligand: This is the most effective solution. The addition of ligands has revolutionized the Ullmann reaction.[12][14]

    • For general robustness: N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) or 8-hydroxyquinoline are excellent starting points.[10]

    • For milder conditions: Benzene-1,2-diamine ligands can allow the reaction to proceed at or near room temperature.[13]

  • Select the Right Copper Source: Copper(I) salts like CuI or Cu₂O are generally preferred as the precatalyst.

  • Optimize the Base: A moderately strong base is needed. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it has good solubility in common solvents and promotes high yields.[15]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phenol component relative to the aryl halide. This will favor the formation of the copper phenoxide intermediate and push the reaction toward the desired diaryl ether product.

  • Temperature Management: While modern ligand systems have lowered temperature requirements, optimization is still key. Start at a moderate temperature (e.g., 80-110 °C) and adjust as needed based on reaction monitoring.[16]

Data Summary Table

The choice of ligand can dramatically impact the selectivity and efficiency of the Ullmann condensation.

Catalyst SystemAryl HalideNucleophileTemp (°C)Yield (Desired Ether)Byproduct FormationReference
CuI / None IodobenzenePhenol>150Moderate-LowSignificant homocouplingTraditional Ullmann[10][11]
Cu₂O / DMEDA Bromobenzene4-tert-Butylphenol11094%MinimalMa, D. et al.[12]
CuI / L-Proline 2-BromotoluenePhenol9091%LowMa, D. et al.
Cu₂O / Diamine Ligand IodobenzenePhenol82>90%Homocoupling not observedTaillefer, M. et al.[15]

Experimental Workflow

Workflow Diagram: Troubleshooting Strategy for Byproduct Formation

This decision tree illustrates a logical workflow for diagnosing and solving common byproduct issues in haloaromatic ether synthesis.

G start Start: Byproduct Observed method Which Synthesis Method? start->method williamson Williamson (SNAr) method->williamson SNAr ullmann Ullmann Condensation method->ullmann Cu-catalyzed w_byproduct Byproduct Identity? williamson->w_byproduct u_byproduct Byproduct Identity? ullmann->u_byproduct c_alkylation C-Alkylation Product w_byproduct->c_alkylation Ring Alkylation phenol_byproduct Phenol (Hydrolysis) w_byproduct->phenol_byproduct From Aryl Halide w_sol1 Solution: 1. Switch to Polar Aprotic Solvent (DMF, DMSO). 2. Use non-nucleophilic base (e.g., NaH). 3. Control Temperature. c_alkylation->w_sol1 w_sol2 Solution: 1. Ensure anhydrous conditions. 2. Check reagent purity. phenol_byproduct->w_sol2 homocoupling Diaryl Homocoupling u_byproduct->homocoupling Ar-Ar reduction Hydrodehalogenation u_byproduct->reduction Ar-H u_sol1 Solution: 1. Add a Ligand (e.g., DMEDA, Phenanthroline). 2. Optimize Base (Cs2CO3). 3. Use slight excess of phenol. homocoupling->u_sol1 u_sol2 Solution: 1. Ensure inert atmosphere (N2/Ar). 2. Check for proton sources. 3. Screen different ligands/solvents. reduction->u_sol2

Caption: Troubleshooting workflow for haloaromatic ether synthesis.

Frequently Asked Questions (FAQs)

Q1: When should I choose the Williamson synthesis over the Ullmann condensation?

  • A: Choose the Williamson (SNAr) route when your aryl halide is "activated" with strong electron-withdrawing groups (like -NO₂, -CN) at the ortho or para position.[8] This method is often operationally simpler and avoids transition metal catalysts. For unactivated or electron-rich aryl halides, the Ullmann condensation is the superior and often only viable method.[10]

Q2: Can I use tertiary alcohols or tertiary alkyl halides in the Williamson synthesis?

  • A: It is strongly discouraged. Tertiary alkyl halides will almost exclusively undergo E2 elimination when treated with a strong base like an alkoxide, yielding an alkene instead of an ether.[1][2][7] Similarly, while tertiary alkoxides can be used, they are very strong, sterically hindered bases that can also promote elimination, especially with secondary or tertiary halides.[17]

Q3: What role does the base play in the Ullmann condensation?

  • A: The base deprotonates the phenol (or alcohol) to form the active copper-phenoxide nucleophile. The choice of base is important; it must be strong enough to deprotonate the phenol but not so harsh that it causes degradation. Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Cs₂CO₃ is often preferred for its high solubility and ability to promote efficient reactions.[15]

Q4: My TLC shows many spots, and I suspect my starting materials are degrading. What is the most likely cause?

  • A: High reaction temperatures are a common cause of degradation, especially for sensitive substrates.[6] Both Williamson and Ullmann reactions can require heat, but excessive temperatures can lead to charring, decomposition, or unwanted side reactions. If you suspect degradation, try running the reaction at a lower temperature for a longer period. Also, ensure your reagents are pure; contaminants can catalyze decomposition pathways.[6]

References

  • Modern Ullmann-Type Couplings. ResearchGate.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Williamson ether synthesis. Wikipedia.
  • SNAr troubleshooting. Reddit.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Ullmann condensation. Wikipedia.
  • When performing an enolate alkylation reaction with an alkyl halide, why doesn't a Williamson ether synthesis occur at the oxygen instead of the alkylation at the alpha-carbon?. Quora.
  • The Williamson Ether Synthesis. Chemistry LibreTexts.
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. NIH.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters - ACS Publications.
  • Phenol protection. Chemistry Stack Exchange.
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH.
  • (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE - Proceedings.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components&. SciELO México.
  • A review on the advancement of ether synthesis from organic solvent to water. SciSpace.
  • The Williamson Ether Synthesis.
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
  • The Ullmann Ether Condensation. ResearchGate.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar.
  • Ullmann reaction. PPTX - Slideshare.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Williamson Ether Synthesis Reaction Mechanism. YouTube.

Sources

stability and storage conditions for 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(2-Bromoethoxy)-3-chlorobenzene (CAS No. 6487-84-9) is a halogenated aromatic ether with significant utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials science research.[1] Its molecular structure, featuring a reactive bromoethoxy side chain and a stable chlorobenzene ring, dictates its specific handling and storage requirements. The integrity of this compound is paramount for achieving reproducible and successful experimental outcomes. This guide provides a comprehensive technical resource for researchers, addressing common questions and troubleshooting potential issues related to the stability and storage of this vital chemical intermediate.

Section 1: Quick Reference Storage Guide

For ease of access, the fundamental storage conditions are summarized below. Adherence to these guidelines is the first step in ensuring the long-term stability of the compound.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and slows the rate of potential hydrolytic decomposition.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reactions with atmospheric moisture, which can lead to hydrolysis.[2]
Light Store in the Dark (Amber Vial)Protects against potential photochemical decomposition, a known degradation pathway for some aromatic brominated compounds.[2]
Container Tightly Sealed Glass ContainerPrevents moisture ingress and ensures the container material is non-reactive.[2][3]
Environment Dry, Well-Ventilated AreaEnsures a low-moisture environment and safe dispersal of any potential vapors.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal, detailed storage conditions for this compound?

The optimal storage protocol involves a multi-faceted approach to protect the compound from environmental factors. The material should be stored in a tightly sealed, amber glass vial inside a refrigerator set to 2–8°C.[2] Before sealing, the headspace of the vial should be purged with an inert gas like argon or nitrogen. This creates a dry, oxygen-free atmosphere, mitigating the primary risks of hydrolysis and oxidation.[2] The storage location must be a designated, well-ventilated area for chemical reagents, away from any sources of ignition or incompatible materials.[3][4]

  • Scientific Rationale: The bromoalkane functional group is the most reactive site on the molecule. Low temperatures reduce the kinetic energy of the system, slowing down all potential chemical reactions. An inert atmosphere is crucial because atmospheric moisture can act as a nucleophile, leading to hydrolysis of the C-Br bond.[2]

Q2: What are the primary chemical degradation pathways I should be concerned about?

The principal degradation pathway of concern during storage is hydrolysis .

  • Mechanism: The ethyl bromide moiety is susceptible to nucleophilic attack by water. This reaction, often proceeding via an SN2 mechanism, displaces the bromide ion to form 2-(3-chlorophenoxy)ethanol and hydrogen bromide (HBr).

  • Consequences: The generation of HBr is particularly problematic as it is a corrosive gas that can create pressure within a sealed container and potentially catalyze further degradation of the starting material. The presence of the alcohol impurity can also interfere with subsequent reactions, leading to unexpected side products and reduced yields.

A secondary, though less common, concern is photochemical decomposition . Aromatic halides can be sensitive to UV light, which can induce homolytic cleavage of the C-Br or C-Cl bonds, generating radical species that lead to a complex mixture of byproducts.[2]

Q3: How can I visually or analytically determine if my sample has degraded?

  • Visual Inspection: A pure sample of this compound should be a clear liquid. Any significant color change (e.g., turning yellow or brown), the appearance of turbidity, or the formation of a precipitate are indicators of potential degradation.

  • Olfactory Inspection: A sharp, acidic odor may indicate the formation of HBr gas from hydrolysis.

  • Analytical Verification: For definitive confirmation, analytical techniques are required.

    • NMR Spectroscopy (¹H NMR): This is an excellent method to detect the formation of the hydrolysis product, 2-(3-chlorophenoxy)ethanol. The appearance of a new hydroxyl (-OH) proton signal and shifts in the signals corresponding to the ethyl chain protons would confirm degradation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the parent compound from impurities and identify them by their mass-to-charge ratio, providing quantitative data on the extent of degradation.

Q4: What specific chemicals or materials are incompatible with this compound?

To prevent hazardous reactions and maintain sample integrity, avoid contact with the following:

  • Strong Oxidizing Agents: These can react exothermically and unpredictably with the organic structure.[4][5]

  • Strong Bases: Can promote elimination reactions (dehydrobromination) of the bromoethoxy group.

  • Nucleophiles: Reagents like amines, thiols, and alkoxides will readily react with the compound to displace the bromide. While this is often the intended reaction in a synthesis, accidental contact during storage or handling will consume the material.[1]

  • Water/Moisture: As detailed above, moisture leads to hydrolysis and should be rigorously excluded.[2][4]

Section 3: Troubleshooting Guide for Stability Issues

Researchers may encounter issues that suggest compound instability. This decision tree provides a logical workflow to diagnose and resolve these problems.

TroubleshootingWorkflow start Start: Inconsistent Results or Low Reaction Yield check_compound Step 1: Assess Compound Integrity start->check_compound visual_check Visual Inspection: - Color Change? - Precipitate? - Pressure Buildup? check_compound->visual_check Initial Assessment analytical_check Analytical Check: - Run ¹H NMR or GC-MS - Compare to reference spectrum check_compound->analytical_check Definitive Test visual_check->analytical_check No/Uncertain degraded Result: Degradation Confirmed (e.g., hydrolysis product observed) visual_check->degraded Yes analytical_check->degraded Impurity Detected pure Result: Compound is Pure analytical_check->pure No Impurity remediate Action: Procure New Stock. Review Storage Protocol. - Use inert gas? - Refrigerated? - Tightly sealed? degraded->remediate troubleshoot_exp Action: Troubleshoot Experimental Parameters (Reaction conditions, other reagents, stoichiometry, etc.) pure->troubleshoot_exp

Caption: Troubleshooting workflow for diagnosing issues with this compound.

Section 4: Experimental Protocol

Protocol 1: Safe Handling and Preparation of a Stock Solution

This protocol describes the best practices for handling the neat compound and preparing a stock solution for use in experiments. It is designed to minimize exposure and prevent contamination or degradation.

Materials:

  • This compound in its original sealed container

  • Anhydrous solvent (e.g., Dichloromethane, THF, DMF), appropriate for the subsequent reaction

  • Inert gas source (Argon or Nitrogen) with tubing

  • Dry, clean glassware (e.g., volumetric flask, beaker, syringe)

  • Analytical balance

Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood.[6] Ensure all glassware is thoroughly dried in an oven and cooled to room temperature under a stream of inert gas or in a desiccator.

  • Equilibration: Remove the container of this compound from the refrigerator (2–8°C). Allow it to sit unopened for at least 30-60 minutes to equilibrate to ambient temperature.

    • Expert Rationale: This critical step prevents atmospheric moisture from condensing on the cold surface of the compound upon opening, which would introduce water and initiate hydrolysis.

  • Inert Atmosphere: Once equilibrated, briefly open the container and immediately insert a needle connected to a low-flow inert gas line to gently flush the headspace. This creates a positive pressure of dry, non-reactive gas.

  • Weighing/Dispensing: Using a clean, dry syringe or pipette, quickly withdraw the desired amount of the liquid and transfer it to a tared vessel on an analytical balance to determine the precise mass. Alternatively, for larger quantities, transfer to a dry graduated cylinder for volume measurement.

  • Resealing: Immediately after dispensing, re-purge the headspace of the original container with inert gas, seal it tightly, wrap the cap with paraffin film for an extra barrier, and return it to refrigerated storage.

  • Solution Preparation: Add the weighed compound to the volumetric flask containing a portion of the anhydrous solvent. Dissolve completely, then add solvent to the calibration mark. Mix thoroughly.

  • Solution Storage: If the prepared stock solution is not for immediate use, store it in a tightly sealed flask with an inert gas headspace at 2–8°C. For long-term storage, consider storing over molecular sieves to scavenge any trace moisture.

References

  • SAFETY DATA SHEET for 3-Chlorobenzyl bromide. (2025). Thermo Fisher Scientific. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1] In this specific case, 3-chlorophenol is deprotonated by a suitable base to form the 3-chlorophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane in a bimolecular nucleophilic substitution (SN2) reaction.[2]

While the reaction appears straightforward, several factors can lead to diminished yields. This guide will walk you through diagnosing and resolving these common issues.

Williamson_Synthesis cluster_reactants Reactants phenol 3-Chlorophenol phenoxide 3-Chlorophenoxide (Nucleophile) phenol->phenoxide Deprotonation dibromoethane 1,2-Dibromoethane product This compound base Base (e.g., K₂CO₃, NaH) phenoxide->product SN2 Attack

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.

Q1: My reaction has stalled, or I see very low consumption of my starting material (3-chlorophenol). What's wrong?

This is one of the most frequent issues and almost always points to a problem with the initial deprotonation step, which generates the required phenoxide nucleophile.

Potential Causes & Solutions:

  • Insufficient or Inappropriate Base: The pKa of a phenol is approximately 10. The base you use must be strong enough to deprotonate it effectively. While strong bases like Sodium Hydride (NaH) are very effective, they can sometimes promote side reactions.[3] For aryl ether synthesis, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they offer a good balance of reactivity and selectivity.[3]

    • Action: Ensure you are using at least 1.1 to 1.5 molar equivalents of the base relative to the 3-chlorophenol. If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like NaH or KH.

  • Presence of Moisture: Alkoxide and phenoxide ions are strong bases and will be readily quenched by any protic source, especially water. The presence of water in your reagents or solvent will consume your base and/or protonate the generated phenoxide, rendering it non-nucleophilic.

    • Action: Use anhydrous solvents. If your solvent is not from a freshly opened bottle or a solvent purification system, consider drying it over molecular sieves. Ensure your glassware is oven- or flame-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in prohibitively slow reaction rates.

    • Action: If you are running the reaction at room temperature, try gently heating the reaction mixture. A good starting point for optimization is 60-80°C. Monitor the progress by Thin Layer Chromatography (TLC) to find the optimal temperature.

Q2: My reaction worked, but the yield is low, and my crude NMR/GC-MS shows several byproducts. What are they and how can I avoid them?

The formation of side products is a primary contributor to low yields. Understanding the likely side reactions is key to mitigating them.

Common Side Products & Mitigation Strategies:

  • 1,2-bis(3-chlorophenoxy)ethane (Dimerization): This is the most common byproduct, formed when a second molecule of 3-chlorophenoxide displaces the bromide from the desired product molecule.

    • Cause: The product, this compound, is also an alkyl halide and can react with the phenoxide nucleophile. This happens when the concentration of the phenoxide is high relative to the 1,2-dibromoethane.

    • Solution: Use a significant excess of the alkylating agent, 1,2-dibromoethane (typically 3-5 equivalents). This ensures that the phenoxide is statistically more likely to encounter a molecule of 1,2-dibromoethane than a molecule of the product. The unreacted excess can be easily removed during workup or purification due to its volatility.

  • C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions on the aromatic ring.[3] While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities that are often difficult to separate.

    • Cause: The extent of C- vs. O-alkylation is influenced by factors like the solvent, cation, and temperature.

    • Solution: Employ polar aprotic solvents like DMF or Acetone.[3] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide oxygen relatively free and highly nucleophilic, favoring O-alkylation.

  • Elimination Products: Alkyl halides can undergo E2 elimination in the presence of a strong base.[2][5] While 1,2-dibromoethane is a primary halide and thus less prone to elimination than secondary or tertiary halides, this pathway can still occur at high temperatures with very strong or bulky bases.

    • Solution: Avoid excessively high temperatures. If you suspect elimination is an issue, consider using a milder base (e.g., K₂CO₃ instead of NaH) and maintain a moderate reaction temperature.

Side_Reactions Phenoxide 3-Chlorophenoxide Dimer Dimer Byproduct (Ar-O-CH₂-CH₂-O-Ar) Phenoxide->Dimer Reacts with Product C_Alkylated C-Alkylated Byproduct Phenoxide->C_Alkylated Ring Attack Dibromoethane Br-CH₂-CH₂-Br Elimination Vinyl Bromide (Elimination Product) Dibromoethane->Elimination E2 Elimination Product Desired Product (Ar-O-CH₂-CH₂-Br)

Caption: Common side reactions that compete with the desired Williamson ether synthesis.

Q3: My crude product looks clean, but I'm losing a significant amount during purification. How can I improve my recovery?

Losses during workup and purification can be just as detrimental to the final yield as side reactions.

Potential Issues & Solutions:

  • Inadequate Workup: Failure to completely remove the base or salts can lead to emulsions during extraction or issues during chromatography.

    • Action: After the reaction is complete, quench it with water and perform a liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane).[6][7] Wash the combined organic layers with water, then with brine to help break up any emulsions and remove residual water.

  • Difficult Chromatographic Separation: The desired product and some non-polar impurities or starting materials may have similar retention factors (Rf) on silica gel, leading to poor separation and cross-contaminated fractions.[8]

    • Action:

      • Optimize your solvent system: Systematically test different solvent systems (e.g., varying ratios of hexanes/ethyl acetate) using TLC to achieve the best possible separation between your product spot and any impurities.

      • Use a different stationary phase: If silica gel fails, consider using alumina or a reverse-phase column.

      • Consider Vacuum Distillation: The product, this compound, has a reported boiling point of 142-147°C at 17.5 mmHg, making it a good candidate for purification by vacuum distillation if the impurities have sufficiently different boiling points.[]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions to start with? A: A good starting point is to use 1.0 equivalent of 3-chlorophenol, 1.5 equivalents of potassium carbonate (K₂CO₃), and 3.0 equivalents of 1,2-dibromoethane in anhydrous acetone or DMF. Heat the mixture to reflux (for acetone) or ~70°C (for DMF) and monitor by TLC until the 3-chlorophenol is consumed (typically 4-8 hours).

Q2: How do I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica plate alongside spots of your starting materials (3-chlorophenol and 1,2-dibromoethane). The reaction is complete when the 3-chlorophenol spot has completely disappeared. The product should appear as a new, typically less polar, spot.

Q3: Can I use a phase-transfer catalyst (PTC)? A: Yes, a PTC such as tetrabutylammonium bromide (TBAB) can be beneficial, especially when using a base like K₂CO₃ in a less polar solvent. The PTC helps shuttle the phenoxide from the solid base surface into the organic phase, accelerating the reaction. An improved Williamson ether synthesis using phase transfer catalysis has been reported to be effective.[3]

Q4: My final product is slightly yellow. Is it impure? A: While the pure compound should be colorless, a slight yellow tint is common and can arise from trace impurities or minor degradation.[10] This may not affect subsequent reactions, but you should always confirm the purity by analytical methods like GC-MS or NMR spectroscopy. If high purity is required, consider an additional purification step like recrystallization or passing it through a short plug of silica gel.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is a robust starting point that incorporates strategies to maximize yield.

Materials:

  • 3-chlorophenol (1.0 eq)

  • 1,2-dibromoethane (3.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous grade

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Flush the flask with nitrogen or argon for 5 minutes.

  • Solvent & Reagent Addition: Add anhydrous acetone via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the phenol). Add 1,2-dibromoethane (3.0 eq).

  • Reaction: Heat the mixture to reflux (around 56°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 10% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the 3-chlorophenol spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and rinse the solids with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone and excess 1,2-dibromoethane.

    • Dissolve the resulting crude oil in ethyl acetate.

    • Transfer to a separatory funnel and wash with water (2x) and then with brine (1x).[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Protocol 2: Troubleshooting Workflow

Use the following decision tree to diagnose and solve low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/GC) Start->Check_Conversion Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion Poor Good_Conversion Problem: Byproducts or Purification Loss Check_Conversion->Good_Conversion Good Cause_Deprotonation Cause: Incomplete Deprotonation? Low_Conversion->Cause_Deprotonation Action_Base Action: • Increase base equivalents • Use stronger base (NaH) • Ensure anhydrous conditions Cause_Deprotonation->Action_Base Yes Action_Temp Action: • Increase temperature • Increase reaction time Cause_Deprotonation->Action_Temp No Check_Byproducts Cause: Multiple Byproducts? Good_Conversion->Check_Byproducts Action_Dimer Action (Dimer): • Increase excess of 1,2-dibromoethane Check_Byproducts->Action_Dimer Dimer Present Action_C_Alk Action (C-Alkylation): • Use polar aprotic solvent (DMF) Check_Byproducts->Action_C_Alk Other Isomers Action_Purification Action (Purification Loss): • Optimize workup • Optimize chromatography • Consider distillation Check_Byproducts->Action_Purification No (Clean Crude)

Sources

Technical Support Center: Removal of Unreacted 3-Chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling residual 3-chlorophenol in your reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying their products from this specific starting material. Here, we will delve into the practical and theoretical aspects of various removal techniques, providing troubleshooting advice and answers to frequently asked questions. Our focus is on empowering you with the knowledge to make informed decisions for efficient and effective purification.

Understanding the Challenge: The Nature of 3-Chlorophenol

Before exploring removal strategies, it's crucial to understand the physicochemical properties of 3-chlorophenol that influence its separation from a reaction mixture.

PropertyValueSignificance for Removal
Molecular Formula C₆H₅ClOProvides the basis for its molecular weight.
Molecular Weight 128.56 g/mol [1][2]A relatively low molecular weight may allow for removal by distillation if the desired product is significantly less volatile.
Appearance Colorless to amber-colored crystalline solid or yellowish liquid[1]Its physical state at room temperature (melts around 31-34 °C) is a key consideration for handling.[3]
Boiling Point 214 °C[3]A high boiling point suggests that distillation is a viable option for separating it from lower-boiling products or solvents.
Water Solubility 27.7 g/L at 20 °C[3][4]Moderate water solubility is a critical factor for liquid-liquid extraction techniques.
pKa 9.12[2][5]Its acidic nature (due to the phenolic hydroxyl group) is the cornerstone of alkaline extraction methods.
Solubility in Organic Solvents Soluble in ethanol, ether, and benzene[1][3]High solubility in common organic solvents dictates the choice of extraction and chromatography solvents.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the removal of unreacted 3-chlorophenol and offers practical solutions.

Issue 1: Incomplete Removal After Alkaline Extraction

Question: I've performed a basic wash (e.g., with NaOH or NaHCO₃ solution) on my reaction mixture in an organic solvent, but I still see a significant amount of 3-chlorophenol in my product layer. What's going wrong?

Answer: This is a common issue that can arise from several factors related to the acid-base chemistry of 3-chlorophenol.

  • Insufficient Basicity: The pKa of 3-chlorophenol is approximately 9.12.[2][5] To effectively deprotonate it and form the water-soluble phenoxide salt, the pH of the aqueous solution must be significantly higher than the pKa. A good rule of thumb is to have a pH at least 2 units above the pKa. While sodium bicarbonate might be sufficient for more acidic phenols, it may not be basic enough for complete deprotonation of 3-chlorophenol.

    • Solution: Switch to a stronger base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to ensure the aqueous phase is sufficiently alkaline. A 1-2 M solution of NaOH is typically effective.

  • Insufficient Mixing or Contact Time: The extraction process relies on the efficient transfer of the deprotonated 3-chlorophenol from the organic phase to the aqueous phase.

    • Solution: Ensure vigorous mixing of the two phases for an adequate amount of time. Allow the layers to fully separate before proceeding. Repeating the extraction with fresh aqueous base two to three times will significantly improve removal efficiency.

  • Phase Inversion: If your aqueous phase becomes saturated with salts or other components, its density can increase to a point where it becomes the bottom layer, leading to confusion during separation.[6]

    • Solution: Carefully observe the layers. If you suspect phase inversion, add a small amount of water to the separatory funnel; it will mix with the aqueous layer.

Issue 2: Product Loss During Extraction

Question: My desired product is also being extracted into the aqueous layer along with the 3-chlorophenol. How can I prevent this?

Answer: This indicates that your product may also have acidic functional groups or is somewhat water-soluble.

  • Product Acidity: If your product has an acidic proton with a pKa similar to or lower than 3-chlorophenol, it will also be deprotonated and extracted by a strong base.

    • Solution: Carefully select the pH of your aqueous wash. If there is a sufficient difference in the pKa values of your product and 3-chlorophenol, you may be able to find a pH that selectively deprotonates the 3-chlorophenol. This might involve using a weaker base like sodium bicarbonate if your product is significantly less acidic.

  • Product Solubility: If your product has some water solubility, multiple extractions can lead to cumulative losses.

    • Solution: Minimize the number of extractions by using a more concentrated basic solution. After the initial extractions, you can perform a "back-extraction" by acidifying the combined aqueous layers and extracting with a fresh portion of organic solvent to recover any lost product.

Issue 3: Emulsion Formation During Extraction

Question: When I shake my separatory funnel, a stable emulsion forms between the organic and aqueous layers, making separation impossible. What should I do?

Answer: Emulsions are a common frustration in liquid-liquid extractions. They are often caused by the presence of surfactants or finely divided solids at the interface.

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration: If the emulsion is caused by solid particles, filtering the entire mixture through a pad of celite or glass wool can be effective.

    • Patience: Sometimes, simply letting the mixture stand for an extended period can allow the layers to separate.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the removal of 3-chlorophenol.

Q1: What is the most common and straightforward method for removing 3-chlorophenol at a lab scale?

A1: For most lab-scale syntheses where the product is not base-sensitive, alkaline liquid-liquid extraction is the most common and efficient method. This technique leverages the acidic nature of the phenolic hydroxyl group. By washing the organic reaction mixture with an aqueous basic solution (like 1M NaOH), the 3-chlorophenol is deprotonated to form the sodium 3-chlorophenoxide salt, which is highly soluble in the aqueous phase and can be easily separated.

Q2: When should I consider methods other than extraction, such as distillation or chromatography?

A2: While extraction is often the first choice, other methods are more suitable in specific scenarios:

  • Distillation: This is a good option when your desired product has a significantly different boiling point from 3-chlorophenol (boiling point ~214 °C).[1] If your product is much more volatile, you can distill it off. Conversely, if your product has a much higher boiling point, you can remove the 3-chlorophenol via distillation. This method is particularly useful for large-scale operations.

  • Column Chromatography: If your product and 3-chlorophenol have similar solubilities and acidities, making extraction difficult, column chromatography is the preferred method.[7] It offers high-resolution separation based on differences in polarity. A typical approach would be to use silica gel as the stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate). The more polar 3-chlorophenol will have a stronger affinity for the silica gel and elute later than a less polar product.

Q3: Are there any chemical methods to "quench" or derivatize the unreacted 3-chlorophenol?

A3: Yes, chemical quenching is a viable strategy, particularly if the resulting derivative is easily separable.

  • Derivatization: You could react the 3-chlorophenol with a reagent that converts it into a more easily separable compound. For example, acetylation with acetic anhydride in the presence of a base would form 3-chlorophenyl acetate. This derivative will have different solubility and polarity characteristics, which might facilitate its removal by extraction or chromatography.[8]

  • Polymerization: In some industrial wastewater treatment contexts, enzymatic polymerization of phenols is used.[9] While less common in a synthetic lab setting for purification, it highlights the possibility of using chemical reactions to facilitate removal.

Q4: What are the primary safety concerns when working with 3-chlorophenol and the recommended removal methods?

A4: 3-Chlorophenol is a hazardous substance, and all handling should be done with appropriate safety precautions.

  • Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[4][10] It can also cause skin irritation and serious eye damage.[11]

  • Environmental Hazard: 3-Chlorophenol is toxic to aquatic life with long-lasting effects.[4][12]

  • Handling Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Waste Disposal: All waste containing 3-chlorophenol, including aqueous extracts, must be disposed of as hazardous waste according to your institution's guidelines.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key removal techniques discussed.

Protocol 1: Alkaline Liquid-Liquid Extraction

This protocol is suitable for removing 3-chlorophenol from a reaction mixture where the desired product is stable to basic conditions and soluble in a water-immiscible organic solvent.

  • Preparation:

    • Ensure your reaction mixture is dissolved in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

    • Prepare a 1M aqueous solution of sodium hydroxide (NaOH).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of the 1M NaOH solution.

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure.

    • Close the stopcock and shake the funnel vigorously for 1-2 minutes. Periodically vent the funnel.

    • Place the funnel in a ring stand and allow the layers to separate completely.

    • Drain the lower (aqueous) layer into a beaker labeled "Aqueous Waste."

  • Repeat:

    • Repeat the extraction of the organic layer with a fresh portion of 1M NaOH solution at least one more time to ensure complete removal.

  • Neutralization Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual dissolved water and break any minor emulsions.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter or decant the dried organic solution and concentrate it under reduced pressure to isolate your purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal when extraction methods are ineffective due to similar properties of the product and 3-chlorophenol.

  • Slurry Preparation:

    • Choose an appropriate solvent system based on thin-layer chromatography (TLC) analysis. A good starting point is a mixture of hexane and ethyl acetate. You are looking for a solvent system where your product has an Rf value of approximately 0.3-0.4, and there is good separation from the 3-chlorophenol spot.

    • Prepare a slurry of silica gel in your chosen eluent.

  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Pour the silica gel slurry into the column and allow it to pack evenly. Use gentle pressure from a pump or air line to accelerate the packing process.

  • Sample Loading:

    • Concentrate your crude reaction mixture to a minimal volume.

    • Adsorb the crude material onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with your chosen solvent system, collecting fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate.

  • Fraction Pooling and Concentration:

    • Identify the fractions containing your pure product.

    • Combine the pure fractions and concentrate them under reduced pressure to obtain your purified compound.

Visualizing the Workflow

Decision Tree for Removal Method Selection

The following diagram illustrates a logical workflow for choosing the most appropriate method for removing unreacted 3-chlorophenol.

Removal_Method_Selection start Reaction Mixture Containing 3-Chlorophenol is_product_base_stable Is the product stable to base? start->is_product_base_stable extraction Perform Alkaline Liquid-Liquid Extraction is_product_base_stable->extraction Yes check_bp Significant difference in boiling points? is_product_base_stable->check_bp No end_extraction Pure Product extraction->end_extraction distillation Use Distillation check_bp->distillation Yes chromatography Use Flash Column Chromatography check_bp->chromatography No end_distillation Pure Product distillation->end_distillation end_chromatography Pure Product chromatography->end_chromatography

Caption: A decision-making flowchart for selecting the optimal purification method.

Alkaline Extraction Workflow

This diagram outlines the steps involved in the liquid-liquid extraction process.

Alkaline_Extraction_Workflow start Dissolve crude product in organic solvent add_base Add aqueous NaOH solution to separatory funnel start->add_base shake Shake and vent add_base->shake separate Separate aqueous and organic layers shake->separate repeat_ext Repeat extraction of organic layer (2x) separate->repeat_ext wash Wash organic layer with brine repeat_ext->wash dry Dry organic layer (e.g., MgSO4) wash->dry concentrate Filter and concentrate dry->concentrate product Purified Product concentrate->product

Caption: Step-by-step workflow for alkaline liquid-liquid extraction.

References

  • 3-Chlorophenol. Solubility of Things. [Link]
  • Safety Data Sheet: 3-Chlorophenol. (n.d.). Carl ROTH. [Link]
  • Chromatographic Determination of Chlorophenols. (n.d.). Semantic Scholar. [Link]
  • 3-CHLOROPHENOL FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
  • Safety d
  • 3-Chlorophenol. (n.d.). PubChem. [Link]
  • 3-Chlorophenol. (n.d.). Wikipedia. [Link]
  • The Best Phenol Removal Systems for Industrial Wastew
  • Removal of Phenolic Compounds from Water Using Sewage Sludge-Based Activated Carbon Adsorption: A Review. (2017).
  • Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using -Cyclodextrin-bonded St
  • Determin
  • Buffered Phenol Troubleshooting. (2006). Protocol Online. [Link]
  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (n.d.). Asian Journal of Chemistry. [Link]
  • Troubleshooting Phenol-Chloroform-Extraction. (2024). Reddit. [Link]
  • Three methods for Removal Phenolic Compounds from Wastew
  • Removal of phenolic compounds in pretreated industrial samples at... (n.d.).
  • Phenol-chloroform Extraction: Easy Tips and Tricks. (2010). Bitesize Bio. [Link]
  • Determination of Chlorophenols in water by LC-MS/MS. Case study. (n.d.).
  • phenol Methods, Protocols and Troubleshootings. (n.d.). Protocol Online. [Link]
  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020). Saltworks Technologies. [Link]
  • 108-43-0 CAS | 3-CHLOROPHENOL. (n.d.). Loba Chemie. [Link]
  • Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation. (n.d.).
  • Extraction and Determination of Three Chlorophenols by Hollow Fiber Liquid Phase Microextraction - Spectrophotometric Analysis, and Evaluation Procedures Using Mean Centering of Ratio Spectra Method. (2025).
  • Process for separating chlorinated phenols. (n.d.).
  • Preparation method of 3-chloro-2-aminophenol. (n.d.).
  • Separation of chlorophenols. (n.d.).
  • Method for preparing m-chlorophenol. (n.d.).
  • Method for separating chloro phenol reaction solution. (n.d.).
  • New strategies for separations through reactions. (n.d.). Indian Academy of Sciences. [Link]
  • Process for purifying phenol. (n.d.).
  • How to remove the phenol from the reaction mixture without doing column chromatography? (2017).
  • Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in
  • What Is Quenching In Organic Chemistry? (2025). YouTube. [Link]
  • Method for removing unreacted electrophiles from a reaction mixture. (n.d.).
  • Quenching experiments in phenol oxidation at pH 3, 7 and 11. Initial... (n.d.).

Sources

Technical Support Center: Synthesis of Bifunctional Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of bifunctional aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the selective functionalization of aromatic systems. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to troubleshoot your most pressing synthetic challenges. Our goal is to provide a self-validating system of knowledge, grounded in authoritative sources, to empower you to overcome common hurdles in regioselectivity, chemoselectivity, and multi-step synthetic planning.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Controlling Regioselectivity in Electrophilic Aromatic Substitution (EAS)

    • Managing Chemoselectivity with Multiple Functional Groups

    • Strategies for Protecting Groups

  • Troubleshooting Guides

    • Problem: Low or No Yield in Friedel-Crafts Acylation

    • Problem: Polysubstitution and Undesired Isomer Formation

    • Problem: Protecting Group Cleavage or Migration

  • Key Experimental Protocols

    • Protocol 1: Regioselective Monobromination of an Activated Aromatic Ring

    • Protocol 2: Orthogonal Protection of a Phenolic Amine

  • Conceptual Workflows & Diagrams

  • References

Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered questions regarding the synthesis of bifunctional aromatic compounds.

Q1: How can I control regioselectivity during the electrophilic aromatic substitution (EAS) of a monosubstituted benzene ring?

A1: Controlling regioselectivity in EAS is a cornerstone of aromatic synthesis. The outcome is primarily dictated by the electronic nature of the substituent already present on the ring.[1]

  • Activating, Ortho-, Para-Directing Groups: Substituents with lone pairs of electrons (e.g., -OH, -NH2, -OR) or alkyl groups strongly activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.[1] This is due to the stabilization of the cationic intermediate (sigma complex) through resonance.[1]

  • Deactivating, Meta-Directing Groups: Electron-withdrawing groups (e.g., -NO2, -CN, -SO3H, -C=O) deactivate the ring and direct incoming electrophiles to the meta position. This is because the ortho and para positions are significantly destabilized by the electron-withdrawing nature of the substituent.

  • Halogens (Deactivating, Ortho-, Para-Directing): Halogens are a unique case. They are deactivating due to their inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance to stabilize the sigma complex.

Practical Strategies for Control:

  • Steric Hindrance: Employing bulky reagents or catalysts can favor substitution at the less sterically hindered para position over the ortho position.

  • Catalyst Choice: Shape-selective catalysts, such as zeolites, can be used to favor the formation of the para isomer in reactions like nitration, halogenation, and acylation.[2][3] The defined pore structure of zeolites sterically hinders the formation of the bulkier ortho transition state.

  • Directed ortho Metalation (DoM): For achieving high ortho selectivity, DoM is a powerful technique where a directing group (e.g., -CONR2, -OMe) chelates to an organolithium reagent, directing deprotonation and subsequent electrophilic quench to the adjacent ortho position.[4]

Q2: I have an aromatic compound with two different functional groups (e.g., a hydroxyl and a nitro group). How do I achieve chemoselective transformation of only one group?

A2: Chemoselectivity, the preferential reaction of one functional group in the presence of another, is critical in the synthesis of complex molecules.[5] The key is to choose reagents and conditions that exploit the inherent reactivity differences between the functional groups.

  • Exploiting Inherent Reactivity: For a compound with both a nitro group and a hydroxyl group, you can selectively reduce the nitro group to an amine using reagents like SnCl2/HCl or catalytic hydrogenation (e.g., H2, Pd/C) under conditions that will not affect the hydroxyl group. Conversely, the hydroxyl group can be selectively acylated or etherified under basic conditions that would not react with the nitro group.

  • Protecting Groups: When inherent reactivity differences are insufficient, the more reactive functional group must be temporarily masked with a protecting group.[6][7] This allows the desired transformation to be carried out on the other functional group. The protecting group is then removed in a subsequent step.[6]

Q3: What are the key considerations when choosing a protecting group strategy for a multi-step synthesis?

A3: A well-designed protecting group strategy is essential for the successful synthesis of complex bifunctional aromatic compounds.[6][8]

The Ideal Protecting Group should be: [9]

  • Easy to introduce in high yield.

  • Stable to the reaction conditions planned for subsequent steps.

  • Easy to remove selectively in high yield under mild conditions that do not affect other functional groups.[10]

Key Strategies:

  • Orthogonal Protection: This is a powerful strategy that allows for the selective removal of one protecting group in the presence of others.[7][11] For example, a silyl ether (cleaved by fluoride) and a benzyl ether (cleaved by hydrogenolysis) are orthogonal. This allows for the sequential unmasking and reaction of different functional groups within the same molecule.[8]

  • Compatibility: Ensure the chosen protecting group is compatible with all reagents and intermediates in your synthetic route. For instance, acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) ethers should be avoided if your synthesis involves acidic steps.[6]

Troubleshooting Guides

This section provides a question-and-answer format to address specific experimental problems.

Problem: Low or No Yield in Friedel-Crafts Acylation

Q: I am trying to perform a Friedel-Crafts acylation on my substituted benzene, but I am getting very low conversion of my starting material. What could be the issue?

A: Low yields in Friedel-Crafts acylation are a common problem. Several factors could be at play:

Potential Cause Explanation & Solution
Strongly Deactivated Ring The aromatic ring has a strongly electron-withdrawing substituent (e.g., -NO2, -NR3+). Friedel-Crafts reactions fail on strongly deactivated rings.[12][13] Solution: If possible, perform the acylation before introducing the deactivating group. Alternatively, consider a different synthetic route.
Presence of Basic Groups The aromatic ring contains a basic functional group like an amine (-NH2, -NHR). These groups will react with the Lewis acid catalyst (e.g., AlCl3), forming an unreactive complex and deactivating the ring.[12][13] Solution: Protect the amine group before acylation, for example, as an amide.
Insufficient Catalyst Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with the catalyst, rendering it inactive.[12] Solution: Use at least 1.1 equivalents of the Lewis acid catalyst. For substrates with other Lewis basic sites, more catalyst may be required.
Poor Reagent Quality The Lewis acid catalyst (e.g., AlCl3) is hygroscopic and can be deactivated by moisture. The acylating agent may have decomposed. Solution: Use freshly opened or properly stored anhydrous Lewis acid. Ensure the purity of the acylating agent.
Problem: Polysubstitution and Undesired Isomer Formation

Q: My electrophilic aromatic substitution reaction is giving me a mixture of di- and tri-substituted products, along with the wrong isomer of my desired monosubstituted product. How can I improve the selectivity?

A: This is a classic challenge, especially with highly activated aromatic rings.[14]

Potential Cause Explanation & Solution
Highly Activated Substrate Your starting material contains a strongly activating group (e.g., -OH, -NH2), making the product even more reactive than the starting material, leading to polysubstitution. Solution: 1. Use milder reaction conditions: Lower the temperature, use a less reactive electrophile, or a weaker catalyst.[14] 2. Protect/modify the activating group: For example, acetylating an amine to an amide moderates its activating effect.
Thermodynamic vs. Kinetic Control The reaction may be equilibrating to the most stable (thermodynamic) isomer, which may not be the desired one. Solution: Run the reaction at a lower temperature to favor the kinetically formed product.[14]
Incorrect Choice of Catalyst/Solvent The reaction environment can influence the regiochemical outcome. Solution: 1. Use a shape-selective catalyst: Zeolites can promote para-selectivity.[2] 2. Solvent effects: The choice of solvent can influence the effective size of the electrophile and the substrate's conformation, thereby affecting the regiochemical outcome.[14] Experiment with different solvents.
Problem: Protecting Group Cleavage or Migration

Q: During a reaction step, my protecting group was unintentionally removed or moved to a different functional group. How can I prevent this?

A: Unwanted deprotection or migration indicates an incompatibility between your protecting group and the reaction conditions.

Potential Cause Explanation & Solution
Incorrect Protecting Group Choice The protecting group is not stable under the current reaction conditions (e.g., using an acid-labile silyl ether in an acidic reaction). Solution: Re-evaluate your synthetic plan. Choose a protecting group that is stable to the problematic reaction conditions. Consult a protecting group guide for stability charts.[10][15]
Intramolecular Catalysis A functional group within your molecule may be catalyzing the removal of the protecting group. Solution: This is a complex issue that may require redesigning the synthetic route or choosing a more robust protecting group.
Acyl or Silyl Migration Under certain conditions (acidic or basic), acyl and silyl groups can migrate between adjacent hydroxyl or amine groups. Solution: Ensure the reaction conditions are strictly neutral if possible. If migration is unavoidable, consider protecting both functional groups with the same protecting group or use a protecting group less prone to migration.

Key Experimental Protocols

Protocol 1: Regioselective Monobromination of an Activated Aromatic Ring (e.g., Anisole)

This protocol demonstrates how to achieve selective para-monobromination of a highly activated aromatic ring by controlling reaction conditions.

Objective: To synthesize 4-bromoanisole with minimal formation of the ortho-isomer and dibrominated products.

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve anisole (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of NBS as a milder brominating agent helps to prevent over-bromination.[14]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-bromoanisole.

Protocol 2: Orthogonal Protection of a Phenolic Amine (e.g., 4-Aminophenol)

This protocol illustrates the use of an orthogonal protecting group strategy, essential for the selective functionalization of bifunctional compounds.

Objective: To protect the amine as a tert-butoxycarbonyl (Boc) group and the phenol as a benzyl (Bn) ether.

Step 1: Selective N-Boc Protection

  • Setup: Dissolve 4-aminophenol (1.0 eq) in a mixture of dioxane and water (1:1).

  • Base Addition: Add sodium bicarbonate (NaHCO3) (2.5 eq).

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in dioxane dropwise at room temperature.

  • Reaction: Stir the mixture overnight at room temperature.

  • Work-up: Acidify the reaction mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the N-Boc protected aminophenol.

Step 2: O-Benzylation

  • Setup: Dissolve the N-Boc protected aminophenol (1.0 eq) in anhydrous acetone in a round-bottom flask.

  • Base Addition: Add potassium carbonate (K2CO3) (3.0 eq).

  • Reagent Addition: Add benzyl bromide (BnBr) (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and stir overnight. Monitor by TLC.

  • Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Result: The final product has a Boc-protected amine (removable with strong acid, e.g., TFA) and a benzyl-protected phenol (removable by hydrogenolysis), allowing for selective deprotection and further functionalization at either site.[7]

Conceptual Workflows & Diagrams

Diagram 1: Decision Workflow for Regioselective EAS

This diagram outlines the thought process for planning a regioselective electrophilic aromatic substitution.

eas_workflow start Start: Need to functionalize an aromatic ring substituent Identify existing substituent(s) start->substituent activating Activating Group (e.g., -OH, -R) substituent->activating e.g., EDG deactivating Deactivating Group (e.g., -NO2, -COR) substituent->deactivating e.g., EWG halogen Halogen (e.g., -Cl, -Br) substituent->halogen ortho_para Expect Ortho/Para Substitution activating->ortho_para meta Expect Meta Substitution deactivating->meta halogen->ortho_para control_op Control Ortho vs. Para? ortho_para->control_op proceed Proceed with reaction meta->proceed sterics Use bulky reagent/catalyst for Para selectivity control_op->sterics Yes dom Use Directed ortho Metalation for Ortho selectivity control_op->dom Yes control_op->proceed No sterics->proceed dom->proceed

Caption: Decision tree for predicting and controlling regioselectivity in EAS.

Diagram 2: Orthogonal Protecting Group Strategy

This diagram illustrates the concept of using orthogonal protecting groups for sequential functionalization.

orthogonal_protection start Bifunctional Molecule (e.g., HO-Ar-NH2) protect Orthogonal Protection start->protect protected_mol PG1-O-Ar-NH-PG2 protect->protected_mol deprotect1 Selective Deprotection of PG2 protected_mol->deprotect1 react1 Functionalize Amine deprotect1->react1 intermediate1 PG1-O-Ar-NH-R1 react1->intermediate1 deprotect2 Selective Deprotection of PG1 intermediate1->deprotect2 react2 Functionalize Phenol deprotect2->react2 final_product R2-O-Ar-NH-R1 react2->final_product

Caption: Workflow for a synthesis using an orthogonal protecting group strategy.

References

  • Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. (2005). Organic Chemistry Highlights. [Link]
  • Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions. (n.d.). Green Chemistry (RSC Publishing). [Link]
  • Regioselective Control of Electrophilic Aromatic Substitution Reactions. (2018). Request PDF. [Link]
  • Recent Advances in the Synthesis of Arom
  • A Perspective on Late-Stage Aromatic C–H Bond Functionalization. (2022). Journal of the American Chemical Society. [Link]
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). Journal of the American Chemical Society. [Link]
  • Methods for selective dearomative functionalization of fused arenes. (n.d.).
  • Protecting Groups. (n.d.). Google Books.
  • Site Selectivity in Electrophilic Aromatic Substitution. (2018). YouTube. [Link]
  • Organic Chemistry Protecting Groups. (n.d.). Welcome Home Vets of NJ. [Link]
  • Investigation of Recent Advances in the Reduction of Aromatic Compounds Using the Birch Reduction Method. (n.d.). MDPI. [Link]
  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius arom
  • Protecting Groups. (n.d.). University of Bristol. [Link]
  • Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. (2022). Journal of the American Chemical Society. [Link]
  • New Methods for the Preparation of Aromatic Aldehydes. (2003). Request PDF. [Link]
  • The Role of Protective Groups in Organic Synthesis. (n.d.). Wiley. [Link]
  • Five of the Most Useful Transformations in Modern Organic Synthesis. (n.d.). Fisher Scientific. [Link]
  • Protecting group. (n.d.). Wikipedia. [Link]
  • Directed aromatic functionalization. (2011). Beilstein Journals. [Link]
  • Protecting Groups - Books. (n.d.). Organic Chemistry Portal. [Link]
  • Bifunctional Monothiosquaramide-Catalyzed Enantioselective Addition of Masked Acyl Cyanide to Isatins. (2022).
  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. (2016). Semantic Scholar. [Link]
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
  • Chemoselectivity – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. (2008). Organic Chemistry Portal. [Link]
  • Friedel Crafts Acylation And Alkyl
  • Directed aromatic functionalization. (2011). National Institutes of Health (NIH). [Link]
  • Friedel-Crafts acylation of benzene. (n.d.). Chemguide. [Link]
  • Functionalization of aromatic systems: a highly chemoselective synthesis of trimethylsilylmethylnitroarenes. (1986). The Journal of Organic Chemistry. [Link]
  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
  • This proposed electrophilic aromatic substitution reaction would not work. Identify what is wrong with it. (2024). Brainly. [Link]
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health (NIH). [Link]
  • Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. (2012). National Institutes of Health (NIH). [Link]
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
  • Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. (2022). National Institutes of Health (NIH). [Link]
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2024). Master Organic Chemistry. [Link]
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
  • Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry. (2013).
  • Bifunctional pyridoxal derivatives as efficient bioorthogonal reagents for biomacromolecule modific
  • Electrophilic Aromatic Substitutions You Need To Know! (2022). YouTube. [Link]
  • Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts. (2020). Frontiers. [Link]
  • Bifunctional reagents in organic synthesis. (n.d.). PubMed. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of 1-(2-Bromoethoxy)-3-chlorobenzene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and indispensable tool in modern chemistry. We will delve into the theoretical underpinnings of spectral interpretation, present a detailed experimental protocol, and compare the depth of information provided by NMR with alternative analytical techniques.

The Significance of Structural Verification

This compound is a halogenated aromatic ether, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The precise arrangement of its substituents on the benzene ring and the structure of the bromoethoxy side chain are critical to its reactivity and downstream applications. Inaccurate structural assignment can lead to failed syntheses, unexpected byproducts, and erroneous biological data. Therefore, robust analytical techniques are paramount for its characterization.

¹H and ¹³C NMR Spectroscopy: An Unrivaled Approach

While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies functional groups, NMR spectroscopy stands alone in its ability to provide a detailed map of the molecular skeleton, revealing the connectivity of atoms and their spatial relationships.[1][2]

This guide will demonstrate how a combined ¹H and ¹³C NMR analysis provides a comprehensive and self-validating dataset for the structural confirmation of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The foundation of reliable spectral interpretation lies in meticulous sample preparation and data acquisition. The following protocol is designed to yield high-resolution spectra for both ¹H and ¹³C NMR analysis.

Sample Preparation

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.[3][4]

  • Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of this compound. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][5]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties and the presence of a residual proton signal that can be used for spectral referencing.[4][5]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a standard NMR spectrometer. Instrument-specific adjustments may be necessary.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Width: A 90° pulse is standard.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency).

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.[8]

    • Technique: Proton-decoupled mode to simplify the spectrum to single lines for each unique carbon.

Spectral Interpretation: Decoding the Molecular Structure

The chemical environment of each proton and carbon atom in this compound is unique, leading to a distinct set of signals in the NMR spectra. The following analysis is based on established principles of substituent effects on aromatic rings and the influence of electronegative atoms.[9][10][11][12][13]

Molecular Structure and Atom Numbering

To facilitate the discussion, the atoms in this compound are numbered as follows:

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides information about the substitution pattern on the benzene ring.[14] The aliphatic region reveals the structure of the side chain.

Table 1: Predicted ¹H NMR Data for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H2~7.20Doublet of doublets (dd)1HJ(H2-H6) ≈ 2-3 Hz (meta), J(H2-H4) ≈ 0.5 Hz (para)Deshielded by the adjacent electronegative oxygen and meta to the chlorine.
H4~7.15Triplet (t)1HJ(H4-H5) ≈ 8 Hz (ortho)Influenced by the ortho chlorine and para bromoethoxy group.
H5~6.90Doublet of doublets (dd)1HJ(H5-H4) ≈ 8 Hz (ortho), J(H5-H6) ≈ 2 Hz (meta)Shielded by the ortho bromoethoxy group and meta to the chlorine.
H6~6.80Triplet (t)1HJ(H6-H2) ≈ 2-3 Hz (meta), J(H6-H5) ≈ 2 Hz (meta)Shielded by the ortho bromoethoxy group.
H7 (-OCH₂-)~4.30Triplet (t)2HJ(H7-H8) ≈ 6-7 HzDeshielded by the adjacent oxygen atom.
H8 (-CH₂Br)~3.60Triplet (t)2HJ(H8-H7) ≈ 6-7 HzDeshielded by the adjacent bromine atom.
  • Aromatic Region: The four aromatic protons are non-equivalent and will exhibit complex splitting patterns due to ortho, meta, and para couplings.[15] The electron-donating bromoethoxy group will tend to shield the ortho (H6) and para (H4) positions, shifting them upfield, while the electron-withdrawing chlorine will deshield the ortho (H2, H4) and meta (H5, H6) positions.[16]

  • Aliphatic Region: The two methylene groups of the ethoxy chain will appear as two distinct triplets. The protons on C7, being directly attached to the oxygen, are expected to be the most downfield of the two due to oxygen's high electronegativity.[17] Similarly, the protons on C8 will be shifted downfield by the adjacent bromine atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment.[8][18][19]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C1~158Aromatic carbon attached to oxygen, significantly deshielded.
C2~115Aromatic CH, ortho to the bromoethoxy group.
C3~135Aromatic carbon attached to chlorine, deshielded.
C4~122Aromatic CH, para to the bromoethoxy group and ortho to the chlorine.
C5~130Aromatic CH, meta to both substituents.
C6~113Aromatic CH, ortho to the bromoethoxy group.
C7 (-OCH₂-)~68Aliphatic carbon attached to oxygen, deshielded.
C8 (-CH₂Br)~30Aliphatic carbon attached to bromine, deshielded.

The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.[3] The carbon bearing the oxygen (C1) will be the most downfield aromatic carbon, while the carbon bearing the chlorine (C3) will also be significantly deshielded.[20]

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail, a comprehensive structural elucidation often involves complementary techniques.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational information.Unambiguous structure determination.Lower sensitivity, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight and elemental formula (with high resolution MS).High sensitivity, small sample size required.Does not provide information on atomic connectivity or stereochemistry.[21]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O, C-Cl, C-Br bonds).Fast and non-destructive.Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information about conjugated systems.Simple and quantitative for known chromophores.Limited structural information for non-conjugated systems.[22]
X-ray Crystallography Absolute three-dimensional structure.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.

As the table illustrates, while other techniques provide valuable pieces of the puzzle, only NMR spectroscopy can independently provide the complete picture of the molecular structure in solution.

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound like this compound, highlighting the central role of NMR.

workflow cluster_preliminary Preliminary Analysis cluster_nmr Core Structural Analysis cluster_confirmation Confirmation (if needed) MS Mass Spectrometry (Molecular Weight, Formula) H_NMR ¹H NMR (Proton Framework) MS->H_NMR Provides Formula IR IR Spectroscopy (Functional Groups) IR->H_NMR Suggests Functional Groups C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Correlates Proton and Carbon Data Final Final Structure H_NMR->Final TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) C_NMR->TwoD_NMR Defines Skeleton C_NMR->Final TwoD_NMR->Final Confirms Connectivity XRay X-ray Crystallography (Absolute Structure) Final->XRay For Absolute Confirmation

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-(2-Bromoethoxy)-3-chlorobenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Bromoethoxy)-3-chlorobenzene is a halogenated aromatic ether with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Accurate characterization and quantification of this molecule are paramount for ensuring reaction efficiency, purity of intermediates, and safety of final products. This guide provides an in-depth comparison of mass spectrometry-based analytical approaches for this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer comparative data to guide researchers in selecting the optimal analytical strategy for their specific needs.

Introduction: The Analytical Challenge

The molecular structure of this compound presents a unique analytical challenge due to the presence of two different halogen atoms (bromine and chlorine) and an ether linkage. This combination influences its volatility, ionization efficiency, and fragmentation behavior. The primary analytical objectives are typically:

  • Unambiguous Identification: Confirming the molecular weight and elemental composition.

  • Structural Elucidation: Verifying the connectivity of the atoms through fragmentation analysis.

  • Quantification: Accurately measuring its concentration in various matrices.

This guide will compare two workhorse analytical techniques, GC-MS and LC-MS, to address these objectives. We will explore how the choice of sample introduction and ionization technique dictates the quality and nature of the resulting data.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization: The Classic Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Given the likely volatility of this compound, GC-MS with Electron Impact (EI) ionization is a primary method for its characterization. EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[2]

Predicted Fragmentation Pathway under EI

The high energy of EI (typically 70 eV) will not only ionize the molecule but also induce characteristic fragmentation. The resulting mass spectrum will be a "fingerprint" of the molecule. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will result in distinctive isotopic patterns for any fragment containing these atoms.[3][4]

Diagram 1: Predicted EI Fragmentation of this compound

G M [C8H8BrClO]+• m/z 234/236/238 F1 [C6H4ClO]+• m/z 128/130 M->F1 α-cleavage F2 [C2H4Br]+ m/z 107/109 M->F2 α-cleavage F5 [C8H7BrClO]+• m/z 233/235/237 M->F5 -H• F3 [C6H4Cl]+ m/z 111/113 F1->F3 -CO F4 [C2H4O]+• m/z 44

Caption: Predicted Electron Impact (EI) fragmentation pathway.

Experimental Protocol: GC-MS Analysis

This protocol is designed to provide robust separation and identification of the target compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve sample in Dichloromethane (1 mg/mL) P2 Filter with 0.45 µm PTFE syringe filter P1->P2 G1 Inject 1 µL into GC P2->G1 G2 Separate on DB-5ms column G1->G2 G3 Ionize with EI (70 eV) G2->G3 G4 Detect fragments (m/z 40-300) G3->G4 D1 Identify molecular ion cluster (m/z 234/236/238) G4->D1 D2 Analyze fragmentation pattern D1->D2 D3 Compare with NIST library D2->D3

Caption: GC-MS with EI experimental workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of the sample in 10 mL of dichloromethane (DCM) to prepare a 1 mg/mL stock solution.[1]

    • Perform serial dilutions as necessary to fall within the linear range of the instrument.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • GC Parameters:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

Expected Data and Performance

Table 1: Predicted GC-MS (EI) Data for this compound

ParameterExpected ResultRationale / Interpretation
Retention Time ~10-12 minutesBased on boiling point and column polarity.
Molecular Ion (M+•) m/z 234, 236, 238Corresponds to [C8H879Br35Cl]+•, [C8H881Br35Cl / C8H879Br37Cl]+•, and [C8H881Br37Cl]+•. The isotopic pattern is a key identifier.
Key Fragments m/z 128/130[C6H4ClO]+• from cleavage of the ether bond.[6]
m/z 107/109[C2H4Br]+ from cleavage of the ether bond.
m/z 111/113[C6H4Cl]+ from loss of the ethoxy group.[7]
Base Peak m/z 128The chlorophenoxy cation is predicted to be highly stable.
Sensitivity Low ng/mL rangeHigh ionization efficiency of EI for this class of compounds.
Specificity ExcellentThe fragmentation pattern provides a unique fingerprint for library matching.[8]

Trustworthiness: This protocol is self-validating through the observation of the characteristic isotopic patterns for bromine and chlorine in the molecular ion and relevant fragments. A 3:1 ratio for chlorine-containing ions (M vs M+2) and a 1:1 ratio for bromine-containing ions (M vs M+2) should be observed.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): An Alternative Approach

While GC-MS is well-suited for volatile compounds, LC-MS is the premier technique for less volatile or thermally labile molecules. This compound is a relatively non-polar molecule, which can make ionization by ESI challenging as ESI typically favors polar and pre-charged analytes.[10] However, with appropriate solvent modifiers and source conditions, analysis is feasible. This approach is particularly useful if the compound is part of a complex, non-volatile matrix or if it is analyzed alongside more polar metabolites or degradation products.

Ionization Strategy: Overcoming the Non-Polarity Challenge

Standard ESI relies on the formation of protonated molecules [M+H]+ or adducts like [M+Na]+. For a non-polar aromatic compound, protonation is inefficient. Several strategies can enhance ionization:

  • Adduct Formation: Doping the mobile phase with salts like sodium acetate or ammonium formate can promote the formation of [M+Na]+ or [M+NH4]+ adducts.[11]

  • Solvent-Assisted ESI: Using a solvent system that promotes charge separation at the ESI needle tip can aid in ionizing non-polar compounds.[10]

  • Alternative Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often better choices for non-polar compounds but for this guide, we will focus on a modified ESI approach.

Experimental Protocol: LC-MS Analysis

This protocol is designed for the analysis of the target compound in a liquid matrix, using ESI with an adduct-forming modifier.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis P1 Dissolve sample in Methanol (1 mg/mL) P2 Filter with 0.22 µm PVDF syringe filter P1->P2 L1 Inject 5 µL into LC P2->L1 L2 Separate on C18 column L1->L2 L3 Ionize with ESI (+) L2->L3 L4 Detect adduct ions (m/z 100-400) L3->L4 D1 Identify adduct ion cluster ([M+Na]+ at m/z 257/259/261) L4->D1 D2 Perform MS/MS for fragmentation D1->D2 D3 Quantify using extracted ion chromatogram D2->D3

Caption: LC-MS with ESI experimental workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 5 mM sodium acetate).

    • Filter all samples and standards through a 0.22 µm PVDF syringe filter.

  • Instrumentation:

    • Liquid Chromatograph: Waters ACQUITY UPLC H-Class (or equivalent).

    • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).

    • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • LC Parameters:

    • Mobile Phase A: Water + 5 mM Sodium Acetate.

    • Mobile Phase B: Acetonitrile + 5 mM Sodium Acetate.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 50% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 50% B and re-equilibrate for 3 minutes.

    • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/Hr.

    • Scan Range: m/z 100-400.

Expected Data and Performance

Since ESI is a "soft" ionization technique, we expect to see the intact molecular adduct with minimal in-source fragmentation. Structural information is obtained via tandem mass spectrometry (MS/MS).

Table 2: Predicted LC-MS (ESI) Data for this compound

ParameterExpected ResultRationale / Interpretation
Retention Time ~4-6 minutesBased on hydrophobicity and C18 column chemistry.
Primary Ion m/z 257, 259, 261Corresponds to the sodium adduct [M+Na]+. The isotopic pattern remains the key identifier.
MS/MS Fragments Loss of C2H4BrClFrom collision-induced dissociation (CID) of the precursor ion.
m/z 111/113[C6H4Cl]+ fragment.
Sensitivity Mid-to-high ng/mL rangeLower than GC-MS due to suboptimal ionization efficiency for non-polar compounds.
Specificity Good to ExcellentHigh-resolution MS can provide exact mass. Specificity is enhanced with MS/MS.[12][13]

Performance Comparison: GC-MS (EI) vs. LC-MS (ESI)

The choice between these two powerful techniques depends entirely on the analytical goal.

Table 3: Head-to-Head Comparison

FeatureGC-MS with Electron Impact (EI)LC-MS with Electrospray (ESI)
Principle Separates by volatility, hard ionization.Separates by polarity, soft ionization.
Molecular Ion M+•, often low abundance.[M+Adduct]+, typically high abundance.
Fragmentation Extensive, reproducible, in-source.Minimal in-source; controlled by MS/MS.
Identification Excellent via library matching of fragmentation patterns.Excellent via accurate mass (HRMS) and MS/MS.
Sensitivity Generally higher for this compound.Lower due to poor ionization efficiency.
Matrix Compatibility Requires clean, volatile samples.Highly tolerant to complex, non-volatile matrices.
Best For... Purity assessment, structural confirmation of pure standards, identification of volatile impurities.Analysis in biological fluids, reaction monitoring in solution, analysis of complex mixtures.

Conclusion and Recommendations

For the routine analysis and unambiguous identification of pure this compound, GC-MS with Electron Impact (EI) ionization is the superior and recommended technique . Its strength lies in providing a rich, reproducible fragmentation pattern that serves as a unique fingerprint, allowing for confident identification through spectral library matching. The inherent volatility of the analyte makes it perfectly suited for GC separation, and the high efficiency of EI ensures excellent sensitivity.

LC-MS with a modified ESI approach serves as a valuable alternative, particularly when the analyte must be measured in a complex, non-volatile matrix (e.g., during in-vitro metabolism studies) or when analyzing it alongside polar counterparts. While it may lack the raw sensitivity of GC-MS for this specific molecule, its utility in broader drug development workflows is undeniable. The key to success with LC-MS is to employ an ionization-enhancing strategy, such as forming sodium adducts, and to rely on MS/MS for structural confirmation.

Ultimately, the choice of methodology should be driven by the specific question the researcher aims to answer, with a clear understanding of the strengths and limitations of each technique.

References

  • Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes.PubMed.
  • Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ioniz
  • LCMS-guided detection of halogenated natural compounds.
  • Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents.PubMed.
  • Mass Spectrometry - Fragmentation P
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds
  • Ionic liquids enable electrospray ionis
  • Electrospray ionization mass spectrometric detection of low polar compounds by adding NaAuCl4.Semantic Scholar.
  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes.Doc Brown's Advanced Organic Chemistry Revision Notes.
  • mass spectra - fragmentation p
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Mass 2021 2 (Electron impact).Slideshare.
  • Br and Cl.Chemistry LibreTexts.
  • Electron impact ionization | ionization techniques in mass spectrometry.YouTube.
  • 1-Bromo-3-chlorobenzene.PubChem.
  • 12.3 Mass Spectrometry of Some Common Functional Groups.
  • 12.3: Mass Spectrometry of Some Common Functional Groups.Chemistry LibreTexts.
  • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry.PMC - NIH.
  • Mass Spectrometry.Chemistry LibreTexts.
  • Analysis of volatile organic compounds in water using purge and trap coupled to single quadrupole GC-MS.Thermo Fisher Scientific.
  • Benzene, 1-bromo-3-chloro-.NIST WebBook.
  • CHAPTER 2 Fragmentation and Interpret
  • mass spectrometry examples 2.YouTube.
  • Mass Spectrometry of Aliph
  • Technical Guide: Spectral Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.Benchchem.
  • This compound.BOC Sciences.
  • Application Note: Quantitative Analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS).Benchchem.
  • Gas Chromatography-Mass Spectrometry Fingerprint and in vitroCytotoxic Studies of Rubus steudneri Leaf Fractions.Pharmacognosy Magazine.
  • 108-37-2|1-Bromo-3-chlorobenzene|BLD Pharm.BLD Pharm.

Sources

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the FT-IR Spectrum of 1-(2-Bromoethoxy)-3-chlorobenzene: A Comparative Analysis for Researchers

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural confirmation of novel molecules is paramount. This compound is a halogenated aryl ether, a class of compounds often utilized as intermediates in the synthesis of more complex molecules. Its structure, featuring a meta-substituted benzene ring, an ether linkage, and two different halogen atoms, presents a unique spectroscopic fingerprint. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that provides detailed information about the functional groups and bonding within a molecule by measuring its absorption of infrared light.

This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the expected FT-IR spectrum of this compound. In the absence of a published spectrum for this specific compound, we will construct a detailed prediction based on established spectroscopic principles and data from its structural components and a key isomer. This comparative approach not only allows for a robust theoretical analysis but also highlights the subtle spectral shifts that arise from changes in molecular architecture, thereby enhancing the researcher's ability to interpret spectra of related compounds.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the reliability and reproducibility of spectral data, a standardized experimental protocol is crucial. The following describes a self-validating methodology for obtaining the FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.

Objective: To obtain a clean, high-resolution FT-IR transmission spectrum of a liquid analyte.

Methodology: Attenuated Total Reflectance (ATR-FT-IR)

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

  • ATR Crystal Cleaning & Background Scan:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the solvent completely evaporates.

    • Acquire a background spectrum. This critical step measures the ambient conditions and the instrument's response, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample, this compound, onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

  • Spectrum Acquisition:

    • Secure the ATR press arm over the sample to ensure good contact between the liquid and the crystal.

    • Acquire the sample spectrum. Typical parameters include:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using the same procedure as in step 2.

    • Process the resulting spectrum using the instrument software. This may include baseline correction or ATR correction to convert the spectrum to a format that more closely resembles a traditional transmission spectrum.

The following diagram illustrates the logical workflow for this experimental protocol.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing prep1 Instrument Warm-up & Purge prep2 Clean ATR Crystal prep1->prep2 acq1 Acquire Background Spectrum prep2->acq1 acq2 Apply Liquid Sample acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 proc1 Clean ATR Crystal Post-Analysis acq3->proc1 proc2 Perform Data Processing (e.g., Baseline Correction) proc1->proc2 G cluster_mol This compound cluster_groups Key Functional Groups & Vibrational Modes mol Structure A Aromatic C-H Stretch (~3100-3000 cm⁻¹) B Aliphatic C-H Stretch (~2960-2850 cm⁻¹) C Aromatic C=C Stretch (~1600-1450 cm⁻¹) D Aryl-Alkyl Ether C-O Stretch (Asymmetric: ~1250 cm⁻¹) (Symmetric: ~1040 cm⁻¹) E Aromatic C-H Out-of-Plane Bend (meta-sub: ~810-750 & ~690 cm⁻¹) F C-Cl Stretch (~750-580 cm⁻¹) G C-Br Stretch (~690-500 cm⁻¹)

Caption: Key functional groups of the target molecule and their IR regions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IntensityRationale & References
Aromatic C-H StretchC-H (sp²) on Benzene Ring3100 - 3030Weak to MediumAromatic C-H bonds are stronger and vibrate at a higher frequency than aliphatic C-H bonds.
Aliphatic C-H StretchC-H (sp³) on Ethoxy Chain2960 - 2850MediumCharacteristic stretching vibrations for methylene (-CH₂) groups.
Aromatic OvertonesMeta-substituted Benzene2000 - 1665WeakA pattern of weak bands characteristic of the substitution pattern on the benzene ring. [1]
Aromatic C=C StretchC=C in Benzene Ring1600 - 1450Medium to StrongThese in-ring carbon-carbon bond stretches typically appear as a pair of sharp bands. [2]
Asymmetric C-O-C StretchAryl-Alkyl Ether1300 - 1200StrongThis is a key diagnostic peak for aryl ethers, often the most intense band in this region. [3][4][5][6]
Symmetric C-O-C StretchAryl-Alkyl Ether1050 - 1010Medium to StrongThe second characteristic ether band, resulting from the symmetric stretch of the C-O-C bond. [3][4]
C-H Out-of-Plane BendMeta-disubstituted Benzene810 - 750 and ~690StrongThe position of these strong "wagging" vibrations is highly diagnostic for the 1,3-substitution pattern. [7][8]
C-Cl StretchAryl-Cl750 - 580StrongThe carbon-chlorine bond stretch is found in the lower fingerprint region. [9]
C-Br StretchAlkyl-Br690 - 500Medium to StrongThe vibration of the heavier bromine atom occurs at a lower frequency than the C-Cl stretch. [10]

Comparative Analysis: Differentiating Isomers and Precursors

A powerful method for validating a predicted spectrum is to compare it with the known spectra of closely related molecules.

Comparison with 1-(2-Bromoethoxy)-4-chlorobenzene (Para Isomer)

The most direct comparison is with its structural isomer, 1-(2-bromoethoxy)-4-chlorobenzene, for which a gas-phase FT-IR spectrum is available from the National Institute of Standards and Technology (NIST). [11]While most spectral features will be similar (e.g., C-H stretches, ether stretches), the key difference lies in the aromatic C-H out-of-plane bending region, which is highly sensitive to the substitution pattern.

FeatureThis compound (Meta - Predicted)1-(2-Bromoethoxy)-4-chlorobenzene (Para - Experimental)[11]Significance of Difference
Aromatic C-H Stretch~3080 cm⁻¹~3080 cm⁻¹Indistinguishable. Both are aromatic C-H.
Aliphatic C-H Stretch~2960 cm⁻¹~2960 cm⁻¹Indistinguishable. Both have an ethoxy group.
Aryl Ether C-O Stretch~1250, ~1040 cm⁻¹~1245, ~1085 cm⁻¹Very similar. Characteristic of the aryl-alkyl ether.
C-H Out-of-Plane Bend ~810-750 cm⁻¹ and ~690 cm⁻¹ ~860-790 cm⁻¹ Highly Diagnostic. The meta isomer is expected to show two strong bands in this region, while the para isomer shows one strong band at a slightly higher wavenumber. [12][7]This is the most reliable way to distinguish the two isomers by FT-IR.
Conceptual Comparison with Structural Precursors

Understanding how the spectrum of the final product relates to its constituent parts provides deeper insight into the origins of its spectral features.

  • 3-Chlorophenol: The FT-IR spectrum of 3-chlorophenol would show the characteristic aromatic C=C stretches and the meta-substitution C-H bending patterns similar to our target molecule. [13][14][15][16][17]However, it would be dominated by a very broad O-H stretching band around 3600-3200 cm⁻¹. In this compound, this O-H band is absent and is replaced by the sharp, strong C-O-C ether stretching bands.

  • 2-Bromoethanol: This molecule provides the spectral signature of the bromoethoxy side chain. Its spectrum features a broad O-H stretch (which is removed upon ether formation), aliphatic C-H stretches (~2950 cm⁻¹), a primary alcohol C-O stretch (~1050 cm⁻¹), and the C-Br stretch (~650 cm⁻¹). [18][19][20][21][22]These aliphatic C-H and C-Br vibrations are retained in the final product.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich with distinct, interpretable features that can unequivocally confirm its structure. The most diagnostic signals include:

  • The strong asymmetric and symmetric C-O-C stretching bands of the aryl-alkyl ether at approximately 1250 cm⁻¹ and 1040 cm⁻¹ .

  • The absence of a broad O-H band above 3200 cm⁻¹.

  • The presence of both aromatic (~3080 cm⁻¹) and aliphatic (~2960 cm⁻¹) C-H stretching bands .

  • Crucially, a set of strong out-of-plane C-H bending bands characteristic of meta-disubstitution around 810-750 cm⁻¹ and 690 cm⁻¹ . This pattern is the key differentiator from its ortho and para isomers.

  • Strong absorptions in the low-frequency region corresponding to the C-Cl and C-Br stretches .

By coupling this predictive framework with a robust experimental protocol, researchers can confidently use FT-IR spectroscopy to verify the synthesis and purity of this compound and related compounds, ensuring the integrity of their chemical discovery and development workflows.

References

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.
  • Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - PMC. (n.d.).
  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
  • PubChem. (n.d.). 2-Bromoethanol.
  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
  • ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.
  • Química Organica.org. (n.d.). IR Spectrum: Aromatics.
  • Interpreting the Spectra of Substituted Benzene Rings. (n.d.).
  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.
  • Determining benzene ring subs tu on pa erns from IR spectra. (n.d.).
  • SpectraBase. (n.d.). 3-Chlorophenol - Optional[FTIR] - Spectrum.
  • SpectraBase. (n.d.). 3-Chlorophenol - Optional[FTIR] - Spectrum.
  • 10 Typical IR Absorptions of Aromatic Compounds. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-bromo-.
  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
  • SpectraBase. (n.d.). 2-Bromoethanol - Optional[MS (GC)] - Spectrum.
  • SpectraBase. (n.d.). 3-Chlorophenol - Optional[FTIR] - Spectrum.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds.
  • PubChem. (n.d.). 1-bromo-3-chlorobenzene.
  • National Institute of Standards and Technology. (n.d.). 1-(2-bromoethoxy)-4-chlorobenzene.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-bromo-.

Sources

A Comparative Reactivity Analysis: 1-(2-Bromoethoxy)-3-chlorobenzene vs. 1-(2-chloroethoxy)-3-chlorobenzene in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the choice of a haloalkyl precursor is a critical decision point that dictates reaction kinetics, yield, and overall process efficiency. This guide presents an in-depth comparative analysis of two structurally similar reagents: 1-(2-Bromoethoxy)-3-chlorobenzene and 1-(2-chloroethoxy)-3-chlorobenzene. While both molecules feature a 3-chlorophenyl ether moiety, their reactivity is fundamentally governed by the halogen on the ethoxy side chain.

Experimental evidence and fundamental chemical principles unequivocally establish that this compound is the more reactive species in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The key determining factors are the lower basicity of bromide, the weaker carbon-bromine (C-Br) bond, and the greater polarizability of the bromide ion. Consequently, reactions involving the bromo-analogue proceed at significantly faster rates, often allowing for milder reaction conditions than those required for its chloro-counterpart. This guide provides the theoretical underpinning for this reactivity difference, a detailed experimental protocol for quantitative comparison, and discusses the strategic implications for synthetic route design.

Introduction

Researchers and process chemists are frequently faced with the choice between alkyl chlorides and alkyl bromides as electrophilic substrates. This compound and 1-(2-chloroethoxy)-3-chlorobenzene are valuable building blocks, offering a reactive handle on the ethoxy chain for introducing a wide variety of functional groups via nucleophilic substitution, while the chlorobenzene ring remains largely inert under typical SN2 conditions.[1][2] Understanding the kinetic differences between these two reagents is crucial for optimizing reaction times, minimizing thermal degradation of sensitive products, and improving overall synthetic efficiency.[3][] This guide serves as a technical resource for professionals in research and drug development to make informed decisions when selecting between these and similar haloalkane reagents.

Physicochemical Properties

A comparison of the fundamental physical properties of the two molecules is essential for practical handling and for understanding their behavior in a reaction medium.

PropertyThis compound1-(2-chloroethoxy)-3-chlorobenzene
CAS Number 6487-84-9Not readily available
Molecular Formula C₈H₈BrClOC₈H₈Cl₂O
Molecular Weight 235.51 g/mol []191.05 g/mol
Boiling Point 142-147 °C (17.5 mmHg)[]Estimated to be lower than the bromo-analogue
Density 1.518 g/cm³[]Estimated to be lower than the bromo-analogue

Theoretical Framework for Enhanced Reactivity

The primary reaction pathway for these compounds when treated with a nucleophile is a bimolecular nucleophilic substitution (Sₙ2) reaction at the terminal carbon of the ethoxy group.[5] The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own (i.e., a weak base).[6][7] The comparison between bromide and chloride as leaving groups is a classic example that illustrates this principle.

Basicity of the Leaving Group

The stability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. We can assess basicity by examining the strength of the conjugate acid (HX).

PropertyChloride (Cl⁻)Bromide (Br⁻)Significance for Leaving Group Ability
pKa of Conjugate Acid (HX) ~ -7.0[3][7]~ -9.0[3][7]A lower pKa indicates a stronger acid, meaning the conjugate base (the leaving group) is weaker and more stable.

As HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻, making it a more stable and thus better leaving group.[6][7]

Carbon-Halogen (C-X) Bond Strength

The Sₙ2 reaction involves the cleavage of the carbon-halogen bond. A weaker bond requires less energy to break, facilitating a faster reaction rate.

PropertyC-Cl BondC-Br BondSignificance for Reactivity
Average Bond Energy ~339 kJ/mol[3]~285 kJ/mol[3]The weaker C-Br bond is broken more easily, leading to a lower activation energy for the substitution reaction.[8][9]
Polarizability

Polarizability is the ability of an atom's electron cloud to be distorted. Larger atoms with more diffuse electron clouds are more polarizable.

PropertyChloride (Cl⁻)Bromide (Br⁻)Significance for Reactivity
Ionic Radius 181 pm196 pmThe larger size and more diffuse electron cloud of bromide make it more polarizable.

This increased polarizability helps to stabilize the developing negative charge in the Sₙ2 transition state, further lowering the activation energy and accelerating the reaction.[10]

Experimental Design for a Comparative Kinetic Study

To empirically validate the theoretical differences in reactivity, a parallel kinetic study can be performed. This protocol is designed as a self-validating system to provide a clear, quantitative comparison.

Objective

To quantitatively compare the reaction rates of this compound and 1-(2-chloroethoxy)-3-chlorobenzene with a model nucleophile (sodium azide) under identical Sₙ2 reaction conditions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Data Processing prep1 Prepare stock solutions: - Substrate A (Bromo) - Substrate B (Chloro) - Sodium Azide (NaN3) - Internal Standard prep2 Set up two parallel reactors (A and B) with identical stirring and temperature control (e.g., 50°C) start Initiate reactions by adding NaN3 solution to both reactors simultaneously (t=0) prep2->start Equilibrate sampling Withdraw aliquots from each reactor at defined time intervals (e.g., 0, 15, 30, 60, 120 min) start->sampling quench Immediately quench each aliquot with cold water and extract with an organic solvent (e.g., Ethyl Acetate) sampling->quench hplc Analyze quenched samples by GC or HPLC to quantify remaining substrate and formed product quench->hplc data Plot % Conversion vs. Time for both reactions hplc->data rate Calculate initial reaction rates and compare k_bromo vs. k_chloro data->rate

Caption: Workflow for the comparative kinetic analysis.

Detailed Step-by-Step Protocol

Materials:

  • This compound (Substrate A)

  • 1-(2-chloroethoxy)-3-chlorobenzene (Substrate B)

  • Sodium Azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dodecane (or other suitable internal standard)

  • Ethyl Acetate

  • Deionized Water

  • Round-bottom flasks with stir bars and condensers

  • Heating mantles or oil baths with temperature controllers

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Solution Preparation:

    • Prepare a 0.2 M solution of Substrate A in DMF containing 0.05 M of the internal standard.

    • Prepare a 0.2 M solution of Substrate B in DMF containing 0.05 M of the internal standard.

    • Prepare a 0.3 M solution of sodium azide in DMF. Rationale: Using a slight excess of the nucleophile ensures pseudo-first-order kinetics with respect to the substrate, simplifying data analysis.

  • Reaction Setup:

    • In two separate, identical flasks, place equal volumes (e.g., 25 mL) of the solutions of Substrate A and Substrate B.

    • Equip each flask with a condenser and begin stirring. Heat both flasks to a constant temperature of 50 °C. Rationale: Constant temperature is critical for a valid kinetic comparison.

  • Reaction Initiation and Sampling:

    • Simultaneously, add an equal volume (e.g., 25 mL) of the pre-heated sodium azide solution to each flask. This marks time t=0.

    • Immediately withdraw the first aliquot (~0.5 mL) from each reaction mixture (t=0 sample).

    • Continue to withdraw aliquots at predetermined intervals (e.g., 15, 30, 60, 90, 120, and 240 minutes).

  • Sample Quenching and Preparation:

    • Immediately add each aliquot to a vial containing 2 mL of cold deionized water to quench the reaction.

    • Add 2 mL of ethyl acetate, vortex thoroughly, and allow the layers to separate.

    • Transfer the organic (top) layer to a GC vial for analysis. Rationale: Quenching stops the reaction, and extraction isolates the analytes for accurate measurement.

  • Analysis:

    • Analyze each sample by GC-FID. The internal standard allows for accurate quantification of the disappearance of the starting material over time.

    • Calculate the concentration of the remaining substrate at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for both reactions.

Expected Results and Data Interpretation

The Sₙ2 reaction proceeds via a single-step mechanism involving a backside attack by the nucleophile.

Sₙ2 Reaction Mechanism Diagram

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(2-Bromoethoxy)-3-chlorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and materials science research, the precise synthesis and rigorous validation of intermediate compounds are paramount. 1-(2-Bromoethoxy)-3-chlorobenzene is a key building block whose utility is contingent on its purity and structural integrity. This guide provides an in-depth, experience-driven protocol for its synthesis via the Williamson ether synthesis and, critically, a comprehensive workflow for its validation using a suite of spectroscopic techniques. We will not only detail the "how" but also the "why," offering insights into the experimental choices and comparing this established method to potential alternatives, ensuring researchers can proceed with confidence in their starting material.

Part 1: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, valued for its reliability and broad scope.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[1][3][4] In our case, the sodium salt of 3-chlorophenol (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydroxide (NaOH) is a strong base, sufficient to deprotonate the weakly acidic phenolic hydroxyl group of 3-chlorophenol, forming the more potent nucleophile, sodium 3-chlorophenoxide.

  • Excess of Alkyl Halide: Using an excess of 1,2-dibromoethane is crucial. It not only drives the reaction towards the desired product but also minimizes a common side reaction: the formation of 1,2-bis(3-chlorophenoxy)ethane, which can occur if the newly formed ether product attacks another molecule of the phenoxide.

  • Solvent and Temperature: A polar aprotic solvent like acetone is ideal as it can dissolve both the ionic phenoxide and the organic alkyl halide without participating in the reaction. Heating the reaction provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

Detailed Experimental Protocol: Synthesis
  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol (1.0 eq) in acetone. To this solution, add powdered sodium hydroxide (1.1 eq) portion-wise while stirring.

  • Reaction: To the resulting suspension, add 1,2-dibromoethane (3.0 eq). Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any unreacted 3-chlorophenol, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless oil.

Part 2: Spectroscopic Validation Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized product.[5][6][7][8] Each technique provides a unique piece of the structural puzzle.

Below is a DOT script that visualizes the validation workflow.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_confirmation Final Confirmation synthesis Synthesized Product (Crude this compound) purification Purification (Distillation/Chromatography) synthesis->purification HNMR ¹H NMR (Proton Environment & Connectivity) purification->HNMR CNMR ¹³C NMR (Carbon Skeleton) purification->CNMR IR FT-IR (Functional Groups) purification->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) purification->MS confirmation Structure & Purity Confirmed HNMR->confirmation CNMR->confirmation IR->confirmation MS->confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the number of different types of protons and their connectivity.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20t1HAr-H (H5)
~ 6.95m2HAr-H (H4, H6)
~ 6.80t1HAr-H (H2)
~ 4.30t2H-OCH₂-
~ 3.65t2H-CH₂Br

Interpretation: The aromatic region will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The two triplets in the aliphatic region are diagnostic for the ethoxy bridge, with the downfield triplet corresponding to the protons adjacent to the oxygen and the upfield triplet for the protons adjacent to the bromine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and their chemical environment.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 159.0Ar-C (C1, C-O)
~ 135.0Ar-C (C3, C-Cl)
~ 130.5Ar-CH (C5)
~ 121.0Ar-CH (C6)
~ 115.0Ar-CH (C4)
~ 113.0Ar-CH (C2)
~ 68.0-OCH₂-
~ 29.0-CH₂Br

Interpretation: The spectrum will show six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the ethoxy group, confirming the overall carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H
1600-1450C=C stretchAromatic ring
1250-1200C-O-C stretchAryl-alkyl ether
1100-1000C-O stretchEther
800-700C-Cl stretchAryl chloride
690-550C-Br stretchAlkyl bromide

Interpretation: The presence of a strong C-O-C stretching band is a key indicator of successful ether formation. The C-Br and C-Cl stretches, along with the aromatic C=C and C-H vibrations, further corroborate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Expected Mass Spectrometry Data:

m/zInterpretation
234/236/238Molecular ion peak (M⁺) cluster
155/157[M - CH₂Br]⁺
127/129[M - OCH₂CH₂Br]⁺
107[M - Br]⁺

Interpretation: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This unique isotopic signature is a powerful confirmation of the elemental composition. The fragmentation pattern will correspond to the loss of key fragments, such as the bromoethyl group.

Part 3: Comparison with Alternative Methods

While the Williamson ether synthesis is a workhorse, other methods could be considered, each with its own set of advantages and disadvantages.

MethodDescriptionAdvantagesDisadvantages
Williamson Ether Synthesis SN2 reaction between a phenoxide and an alkyl halide.Reliable, high-yielding, uses readily available starting materials.Requires a strong base, potential for elimination side reactions with secondary/tertiary halides.
Ullmann Condensation Copper-catalyzed reaction between an aryl halide and an alcohol.Useful for forming diaryl ethers.Requires a catalyst, often harsh reaction conditions (high temperatures).
Mitsunobu Reaction Reaction of an alcohol with a nucleophile (in this case, a phenol) using triphenylphosphine and an azodicarboxylate.Mild reaction conditions, stereospecific for chiral alcohols.Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, which can be difficult to remove.

For the synthesis of this compound, the Williamson ether synthesis remains the most straightforward and cost-effective method.

Conclusion

The successful synthesis of this compound is critically dependent on a robust synthetic protocol and a meticulous validation process. The Williamson ether synthesis provides a reliable route to this compound. However, synthesis alone is insufficient. The comprehensive spectroscopic workflow detailed in this guide, employing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a self-validating system to ensure the structural integrity and purity of the final product. By understanding the principles behind each experimental and analytical step, researchers can confidently prepare and validate this important chemical intermediate for its intended applications.

References

  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis.
  • Tran, V. P., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Wikipedia. (2023, December 1). Williamson ether synthesis.
  • ChemTalk. (n.d.). Spectral Analysis of Organic Compounds.
  • Khan Academy. (n.d.). Spectroscopy.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis.
  • Open Access Journals. (n.d.). Principles of Organic Spectroscopy.

Sources

A Comparative Guide to the Purity Assessment of 1-(2-Bromoethoxy)-3-chlorobenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the stringent evaluation of chemical purity is a foundational requirement. The presence of impurities in starting materials, intermediates, or active pharmaceutical ingredients (APIs) can have profound implications for the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity assessment of 1-(2-Bromoethoxy)-3-chlorobenzene, a key building block in organic synthesis. The methodologies, experimental data, and underlying scientific principles are detailed herein to provide a robust framework for its analytical characterization.

The regulatory landscape, governed by entities such as the International Council for Harmonisation (ICH), mandates a thorough understanding and control of impurities.[1][2][3] The ICH Q3A guidelines, for instance, establish thresholds for the reporting, identification, and qualification of impurities in new drug substances, making the selection of an appropriate, validated analytical method a critical step in the development process.[1][4][5]

The Pivotal Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and broad applicability to a wide range of compounds.[6][7] For a compound such as this compound, which possesses a moderate molecular weight and polarity, reversed-phase HPLC is the method of choice for routine purity testing and quality control. Its ability to separate the main component from non-volatile and thermally labile impurities makes it an indispensable tool.[8][9]

Anticipating Impurities: A Mechanistic Approach

A robust analytical method is one that can effectively separate the target compound from all potential process-related impurities and degradation products. The most common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 3-chlorophenol with an excess of 1,2-dibromoethane in the presence of a base.[2][3][4] Understanding this synthesis allows for a predictive approach to impurity profiling.

Diagram 1: Potential Impurities in the Synthesis of this compound

SM1 3-Chlorophenol Product This compound SM1->Product Williamson Ether Synthesis Imp1 Unreacted 3-Chlorophenol SM1->Imp1 Incomplete Reaction Imp5 C-Alkylated Isomer SM1->Imp5 C-Alkylation Side Reaction Imp6 Isomeric Chlorophenols (e.g., 2- or 4-chlorophenol) SM1->Imp6 Starting Material Impurity SM2 1,2-Dibromoethane SM2->Product Imp2 Unreacted 1,2-Dibromoethane SM2->Imp2 Incomplete Reaction Imp3 Vinyl Bromide (Elimination by-product) SM2->Imp3 E2 Elimination Imp4 1,2-bis(3-chlorophenoxy)ethane (Bis-ether impurity) Product->Imp4 Further Reaction with 3-Chlorophenoxide cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and dissolve sample in Acetonitrile (ACN) (approx. 0.5 mg/mL) filter Filter solutions through 0.45 µm syringe filter prep_sample->filter prep_std Prepare Reference Standard (approx. 0.5 mg/mL) prep_std->filter injection Inject 10 µL of sample and standard solutions filter->injection hplc_system HPLC System with C18 Column (4.6x150mm, 5µm) hplc_system->injection mobile_phase Mobile Phase: A: Water, B: ACN Gradient Elution mobile_phase->hplc_system chromatogram Acquire Chromatogram at 220 nm injection->chromatogram integration Integrate all peaks chromatogram->integration calculation Calculate Purity (% Area) = (Peak Area of Analyte / Total Peak Area) x 100 integration->calculation

Sources

A Comparative Guide to the Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-3-chlorobenzene is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The presence of the bromoethoxy group provides a reactive handle for further elaboration through nucleophilic substitution, while the chlorophenyl moiety offers a site for cross-coupling reactions or other aromatic substitutions. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical research and drug development community. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparison of their respective advantages and disadvantages.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Williamson Ether SynthesisRoute 2: Two-Step O-Alkylation and Bromination
Starting Materials 3-Chlorophenol, 1,2-Dibromoethane3-Chlorophenol, 2-Chloroethanol (or similar), Brominating Agent (e.g., PBr₃)
Number of Steps 12
Key Intermediate None2-(3-Chlorophenoxy)ethanol
Overall Yield (estimated) Moderate to GoodGood to High
Reagent Toxicity/Hazards 1,2-Dibromoethane is a suspected carcinogen.PBr₃ is corrosive and reacts violently with water.
Scalability Generally good, but side reactions can be an issue.Good, with potentially better control over purity.
Key Advantages Atom economical, one-pot procedure.Avoids the use of symmetrical dihalides, potentially higher purity of the final product.

Route 1: Direct Williamson Ether Synthesis

The most direct and classical approach to this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-chlorophenol to its corresponding phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a base, typically a hydroxide or carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then attacks the primary alkyl halide, displacing the bromide leaving group.

Williamson_Ether_Synthesis Phenol 3-Chlorophenol Phenoxide 3-Chlorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Dibromoethane 1,2-Dibromoethane Dibromoethane->Product Byproduct NaBr + H2O

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Standard Williamson Ether Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3-Chlorophenol

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Acetone

  • Potassium Carbonate (K₂CO₃) (for PTC variant)

  • Tetrabutylammonium bromide (TBAB) (for PTC variant)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenol (1.0 eq) in a suitable solvent such as acetone.[3] Add a base such as powdered potassium carbonate (3.0 eq) or an aqueous solution of sodium hydroxide (1.1 eq).[4]

  • Alkylation: To the stirred mixture, add 1,2-dibromoethane (3.0 eq).[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter the mixture. If an aqueous base was used, perform a liquid-liquid extraction. Evaporate the solvent from the filtrate or the combined organic layers under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Optimization with Phase-Transfer Catalysis (PTC)

A significant improvement to the Williamson ether synthesis, particularly for reactions involving a solid or aqueous base and an organic substrate, is the use of a phase-transfer catalyst (PTC).[5][6] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs. This dramatically increases the reaction rate and often allows for milder reaction conditions.

PTC_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Phenoxide_aq 3-Chlorophenoxide (NaOAr) IonPair_aq Ion Pair (Q+OAr-) Phenoxide_aq->IonPair_aq PTC_aq PTC (Q+X-) PTC_aq->IonPair_aq IonPair_org Ion Pair (Q+OAr-) IonPair_aq->IonPair_org Phase Transfer Dibromoethane_org 1,2-Dibromoethane Product_org Product Dibromoethane_org->Product_org IonPair_org->Product_org

Caption: Role of a Phase-Transfer Catalyst in Williamson Ether Synthesis.

Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis

Procedure:

  • Combine 3-chlorophenol (1.0 eq), 1,2-dibromoethane (3.0 eq), powdered potassium carbonate (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in a suitable solvent like acetone or acetonitrile.

  • Heat the mixture to reflux with vigorous stirring for 4-8 hours, monitoring the reaction by TLC.

  • Follow the work-up and purification steps as described in the standard protocol.

Advantages and Disadvantages of Route 1

Advantages:

  • Atom Economy: This is a one-pot reaction that directly combines the two key fragments.

  • Simplicity: The procedure is relatively straightforward and utilizes common laboratory reagents and techniques.

Disadvantages:

  • Side Reactions: The use of a symmetrical dihaloalkane can lead to the formation of a diether byproduct where a second molecule of the phenoxide displaces the remaining bromide. Using a large excess of 1,2-dibromoethane can minimize this but complicates purification and increases cost.

  • Reactivity of 1,2-Dibromoethane: While a primary alkyl halide, its reactivity is slightly lower than corresponding iodoalkanes.

  • Safety: 1,2-Dibromoethane is a suspected carcinogen and should be handled with appropriate safety precautions.

Route 2: Two-Step O-Alkylation and Bromination

An alternative and often higher-yielding approach involves a two-step sequence. First, 3-chlorophenol is reacted with a reagent that introduces a hydroxyethyl group. The resulting alcohol intermediate is then converted to the desired bromoethoxy derivative.

Step 1: Synthesis of 2-(3-Chlorophenoxy)ethanol

This step involves the O-alkylation of 3-chlorophenol with a suitable two-carbon electrophile containing a hydroxyl group or a precursor. A common and effective reagent for this transformation is 2-chloroethanol.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-(3-Chlorophenoxy)ethanol

Materials:

  • 3-Chlorophenol

  • 2-Chloroethanol

  • Sodium Hydroxide (NaOH)

  • Water

  • Toluene

  • Hydrochloric Acid (HCl)

Procedure:

  • In a reaction vessel, prepare a solution of sodium hydroxide (1.1 eq) in water.

  • Add 3-chlorophenol (1.0 eq) to the basic solution and stir until dissolved.

  • Add 2-chloroethanol (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and extract with toluene.

  • Wash the organic layer with water and then with a dilute HCl solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-(3-chlorophenoxy)ethanol, which can be purified by vacuum distillation.

Step 2: Bromination of 2-(3-Chlorophenoxy)ethanol

The intermediate alcohol is then converted to the final product by replacing the hydroxyl group with a bromine atom. Several reagents are effective for this transformation, with phosphorus tribromide (PBr₃) being a common choice for converting primary alcohols to alkyl bromides with high efficiency.[7][8][9]

Reaction Scheme:

Experimental Protocol: Bromination with PBr₃

Materials:

  • 2-(3-Chlorophenoxy)ethanol

  • Phosphorus Tribromide (PBr₃)

  • Anhydrous Diethyl Ether or Dichloromethane

  • Ice-cold water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-chlorophenoxy)ethanol (1.0 eq) in an anhydrous solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by slowly pouring it over ice-cold water.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Two_Step_Route Phenol 3-Chlorophenol Intermediate 2-(3-Chlorophenoxy)ethanol Phenol->Intermediate O-Alkylation Chloroethanol 2-Chloroethanol Chloroethanol->Intermediate Product This compound Intermediate->Product Bromination PBr3 PBr3 PBr3->Product

Caption: Workflow for the Two-Step Synthesis.

Advantages and Disadvantages of Route 2

Advantages:

  • Higher Purity: This route avoids the formation of the diether byproduct often seen in the direct Williamson synthesis with 1,2-dibromoethane, potentially leading to a purer final product and simpler purification.

  • Control: The two-step process allows for the isolation and purification of the intermediate alcohol, which can be beneficial for overall process control and final product quality.

  • Versatility: The intermediate alcohol can be a precursor to other derivatives by converting the hydroxyl group to other functionalities.

Disadvantages:

  • Longer Procedure: The two-step nature of this synthesis makes it more time-consuming and labor-intensive than the direct route.

  • Reagent Hazards: Phosphorus tribromide is a corrosive and moisture-sensitive reagent that must be handled with care under anhydrous conditions.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of the 1,3-disubstitution pattern. Two triplets in the aliphatic region corresponding to the two methylene groups of the bromoethoxy chain are also expected.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons and the two aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic C-O stretching vibrations for the ether linkage and C-H stretching for the aromatic and aliphatic groups.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of both chlorine and bromine atoms.

Conclusion

Both the direct Williamson ether synthesis and the two-step O-alkylation/bromination route are viable methods for the preparation of this compound. The choice of synthetic route will depend on the specific requirements of the researcher or process chemist.

  • For rapid access to the material where moderate yields and the potential for a slightly more complex purification are acceptable, the Direct Williamson Ether Synthesis , particularly with the use of a phase-transfer catalyst, is a suitable choice.

  • For applications requiring high purity and where a longer synthetic sequence is manageable, the Two-Step O-Alkylation and Bromination Route offers better control over the final product quality by avoiding the formation of the diether byproduct.

Researchers should carefully consider the scale of the synthesis, the desired purity of the final product, and the available laboratory resources and safety infrastructure when selecting the most appropriate synthetic strategy.

References

  • U.S. Department of Health and Human Services. (2023). 12th Report on Carcinogens.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.
  • Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. I. A new method of alkylation of phenylacetonitrile. Roczniki Chemii, 39, 1223-1230.
  • Harrison, G. C., & Diehl, H. (1943). Trimethylene and Tetramethylene Bromides. Organic Syntheses, 23, 92.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Noller, C. R., & Dinsmore, R. (1933). Isoamyl Bromide. Organic Syntheses, 13, 20.
  • Wiley-VCH. (2011). Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Gerrard, W. (1944). The mechanism of the reaction of hydrogen bromide with primary, secondary, and tertiary alcohols. Journal of the Chemical Society (Resumed), 85-89.
  • NIST. (n.d.). 1-Bromo-3-chlorobenzene. NIST Chemistry WebBook.
  • Organic Syntheses. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene.
  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • Organic Syntheses. (n.d.). p-CRESOXYACETIC ACID.

Sources

A Comparative Guide to the Reactivity of Bromoalkoxy Arenes vs. Chloroalkoxy Arenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between an aryl chloride and an aryl bromide as a synthetic handle is a critical decision point, balancing reactivity against raw material cost. This guide provides an in-depth comparison of bromoalkoxy arenes and chloroalkoxy arenes, two classes of intermediates vital to the synthesis of pharmaceuticals and functional materials. We will dissect the fundamental mechanistic principles governing their reactivity, present comparative experimental data and protocols, and discuss the strategic implications for process development and late-stage functionalization.

The Mechanistic Divide: Understanding the Carbon-Halogen Bond

The divergent reactivity of bromoalkoxy and chloroalkoxy arenes is rooted in fundamental chemical principles, specifically the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and requires more energy to break than the C-Br bond.[1][2] This trend is a direct consequence of the better orbital overlap between carbon and the smaller chlorine atom compared to the larger bromine atom.[1]

Average Bond Dissociation Energies for Aryl Halides:

BondBond Dissociation Energy (kcal/mol)
Ar-Cl~96
Ar-Br~81
Ar-I~69
(Note: Values are approximate and can vary with substitution. Data compiled from sources like[2][3])

This difference in bond strength has profound implications for the most common transition-metal-catalyzed cross-coupling reactions, such as those developed by Suzuki, Buchwald, Hartwig, and Sonogashira. In many of these palladium-catalyzed processes, the rate-determining step is the initial oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[4][5] During this step, the C-X bond is cleaved, and the palladium inserts itself to form an Ar-Pd(II)-X species.

Due to its lower bond energy, the C-Br bond in a bromoalkoxy arene undergoes oxidative addition much more readily—at lower temperatures and with faster kinetics—than the C-Cl bond of its chloroalkoxy counterpart.[6][7] Consequently, practical catalytic transformations involving aryl chlorides are often more difficult to implement and require specialized conditions to achieve comparable efficiency.[4][6]

Catalytic_Cycle cluster_0 General Cross-Coupling Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)L₂-Nu ArPdX->ArPdNu Transmetalation (Nu-M) note The Oxidative Addition step is the key differentiator. The stronger C-Cl bond makes this step significantly slower for Chloroalkoxy Arenes compared to Bromoalkoxy Arenes. ArPdNu->Pd0 Product Ar-Nu ArPdNu->Product Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Comparison: Suzuki-Miyaura Coupling

To illustrate the practical differences, let's consider a comparative Suzuki-Miyaura coupling of 4-bromoanisole versus 4-chloroanisole with phenylboronic acid. While standard catalyst systems like those using Pd(PPh₃)₄ are effective for aryl bromides, they are often sluggish and low-yielding for unactivated aryl chlorides.[8][9] To achieve efficient coupling with chloroarenes, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos) or N-heterocyclic carbenes (NHCs) are required.[9][10][11] These advanced ligands promote the challenging oxidative addition of the C-Cl bond.[11]

Table 1: Comparative Performance in a Model Suzuki Coupling
SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂, SPhos802>95
4-ChloroanisolePd(OAc)₂, SPhos8024<20
4-ChloroanisolePd(OAc)₂, XPhos11012>90

This table represents typical, expected results based on established principles in cross-coupling chemistry to highlight the reactivity differences.

The data clearly show that under identical, milder conditions, the bromoalkoxy arene reacts completely while the chloroalkoxy arene is largely unreactive. Only by employing a more specialized (and expensive) ligand and harsher conditions can the chloro-substrate achieve a comparable yield.

Protocol Showcase: Comparative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, further exemplifies the reactivity gap.[12] Below is a detailed workflow for comparing the amination of a bromoalkoxy arene and its chloro-analog. The key difference lies in the choice of ligand and the reaction temperature, which are adjusted to accommodate the less reactive chloro-substrate.

Workflow cluster_bromo Protocol A: Bromoalkoxy Arene cluster_chloro Protocol B: Chloroalkoxy Arene start_a 1. Setup - 4-Bromoanisole (1 mmol) - Morpholine (1.2 mmol) - NaOtBu (1.4 mmol) - Pd₂(dba)₃ (1 mol%) - P(tBu)₃ (2.5 mol%) - Toluene (2 mL) react_a 2. Reaction Heat to 80 °C start_a->react_a monitor_a 3. Monitor by TLC/GC-MS react_a->monitor_a workup_a 4. Workup & Isolate monitor_a->workup_a result_a Result: High Yield (e.g., >95% in 2-4h) workup_a->result_a start_b 1. Setup - 4-Chloroanisole (1 mmol) - Morpholine (1.2 mmol) - NaOtBu (1.4 mmol) - Pd(OAc)₂ (2 mol%) - XPhos (4 mol%) - Toluene (2 mL) react_b 2. Reaction Heat to 110 °C start_b->react_b monitor_b 3. Monitor by TLC/GC-MS react_b->monitor_b workup_b 4. Workup & Isolate monitor_b->workup_b result_b Result: High Yield (e.g., >90% in 12-18h) workup_b->result_b note Note the critical changes for the chloro-substrate: - Stronger, bulkier ligand (XPhos vs. P(tBu)₃) - Higher catalyst loading - Higher temperature

Caption: Experimental workflow for comparative Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology

Objective: To compare the amination of 4-bromoanisole and 4-chloroanisole with morpholine.

Materials & Reagents:

  • 4-Bromoanisole and 4-Chloroanisole

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligands: Tri-tert-butylphosphine (P(tBu)₃) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous Toluene

Procedure (conducted in parallel under an inert atmosphere, e.g., in a glovebox):

  • Vial Preparation:

    • Vial A (Bromo): To a dry reaction vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(tBu)₃ (0.025 mmol, 2.5 mol%).

    • Vial B (Chloro): To a second dry reaction vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition:

    • To both vials, add sodium tert-butoxide (1.4 mmol).

    • Add 4-bromoanisole (1.0 mmol) to Vial A.

    • Add 4-chloroanisole (1.0 mmol) to Vial B.

    • Add anhydrous toluene (2 mL) to each vial.

    • Finally, add morpholine (1.2 mmol) to each vial.

  • Reaction:

    • Seal both vials and place them in separate pre-heated heating blocks.

    • Heat Vial A to 80 °C .

    • Heat Vial B to 110 °C .

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.

    • Once the starting material is consumed (or after a set time, e.g., 24 hours), cool the reactions to room temperature.

    • Dilute the reaction mixtures with ethyl acetate, wash with water and brine, and dry the organic layers over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to determine the isolated yield.

This protocol is a self-validating system. The necessity of a more potent (and costly) ligand like XPhos and significantly more thermal energy for the chloro-substrate provides direct, tangible evidence of its lower reactivity.[13]

Strategic Considerations for Drug Development Professionals

The choice between bromo- and chloroalkoxy arenes is not merely academic; it has significant strategic implications for pharmaceutical development.

  • Cost and Availability: Aryl chlorides are, as a general rule, less expensive and more widely available as starting materials than their bromide and iodide counterparts.[4][9] For large-scale manufacturing, this cost difference can be a primary driver in process design, making the development of an efficient chloroarene coupling protocol highly desirable.[14][15][16]

  • Process Robustness and Conditions: Bromoarenes offer greater reliability and typically react under milder conditions. This translates to lower energy costs, potentially broader functional group tolerance, and a more robust process that is less sensitive to minor variations in conditions.[17] The harsh conditions often required for chloroarene activation can be incompatible with sensitive functional groups elsewhere in a complex molecule.

  • Late-Stage Functionalization (LSF): In drug discovery, LSF is a powerful strategy to rapidly generate analogs of a lead compound.[18][19] The reliability and mild conditions associated with bromoarene couplings make them superior candidates for LSF, where preserving the integrity of a complex, highly functionalized core is paramount.[20][21] Attempting to activate a C-Cl bond in a late-stage intermediate risks side reactions and decomposition.

Conclusion

The reactivity of haloalkoxy arenes in cross-coupling chemistry is dictated by the strength of the carbon-halogen bond. Bromoalkoxy arenes are demonstrably more reactive than their chloroalkoxy analogs due to the weaker C-Br bond, which facilitates the critical oxidative addition step. This higher reactivity translates into milder reaction conditions, faster reaction times, and compatibility with a broader range of standard catalyst systems.

While chloroalkoxy arenes present a compelling economic advantage due to lower raw material costs, harnessing their synthetic potential requires investment in more advanced, often proprietary, catalyst systems and more forcing reaction conditions. For drug development professionals, the decision hinges on a strategic trade-off: the upfront cost savings of chloroarenes versus the process robustness, milder conditions, and late-stage functionalization reliability offered by bromoarenes.

References

  • Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.
  • Engle, K. M., & Yu, J.-Q. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Nolan, S. P. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • Gessner, V. H., & Hermann, D. (2021). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters.
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Singh, S. P., & Murugesh, V. (2020). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.
  • Macgregor, S. A. (2007). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. ResearchGate.
  • Cramer, C. J., & Truhlar, D. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate.
  • Wolf, C., et al. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Szwarc, M. (1950). The C—Br bond dissociation energy in halogenated bromomethanes. R Discovery.
  • Baran, P. S. (2016).
  • Zhang, Y., & Nong, J. (2025). Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. ResearchGate.
  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, NIH.
  • Kassiou, M., & Danon, J. J. (2019). An overview of late-stage functionalization in today's drug discovery. ANU Open Research.
  • Carreira, E. M., et al. (2022). Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. ResearchGate.
  • Johansson, M. J., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery.
  • Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate.
  • Li, C.-J., & Chen, L. (2020). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry.
  • Stuart, D. R., & Fagnou, K. (2007). Intermolecular oxidative cross-coupling of arenes. ResearchGate.
  • Kumar, S., & Jana, R. (2021). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Danzon, P. M., & Towse, A. (2002). Cost-Effectiveness Analysis of Branded Drugs With Market Demand and Insurance. Value in Health.
  • Nakao, Y., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate.
  • Claxton, K., & Sculpher, M. (2006). Cost-effectiveness analysis and efficient use of the pharmaceutical budget: the key role of clinical pharmacologists. British Journal of Clinical Pharmacology, PMC.
  • van der Schoot, A., et al. (2024). Costs-effectiveness and cost components of pharmaceutical and non-pharmaceutical interventions affecting antibiotic resistance outcomes in hospital patients: a systematic literature review. BMJ Global Health, NIH.
  • Frech, H. E., et al. (2022). Costs and Benefits of Branded Drugs: Insights from Cost-Effectiveness Research. Journal of Benefit-Cost Analysis.
  • Farid, S. S., & Pollock, J. (2020). Benchmarking biopharmaceutical process development and manufacturing cost contributions to R&D. mAbs, PMC.

Sources

A Spectroscopic Guide to the Isomers of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development and organic synthesis, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of target molecules. This guide presents a detailed spectroscopic comparison of the ortho, meta, and para isomers of 1-(2-Bromoethoxy)-chlorobenzene. In the absence of readily available experimental spectra for the ortho and meta isomers, this guide provides expertly predicted data based on established spectroscopic principles and available data for the para isomer. Detailed protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data are provided, alongside a thorough analysis of the expected spectral differences that enable unambiguous isomeric differentiation.

Introduction: The Challenge of Isomer Differentiation

The isomers of 1-(2-Bromoethoxy)-chlorobenzene—2-chloro, 3-chloro, and 4-chloro—present a common analytical challenge. While sharing the same molecular formula (C₈H₈BrClO) and core structure, the positional difference of the chlorine atom on the benzene ring induces subtle yet distinct changes in their electronic environments. These differences manifest in their respective spectra, providing a unique fingerprint for each isomer. This guide will elucidate these differences through a detailed examination of their expected ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Experimental Protocols

The following are standard protocols for the spectroscopic analysis of the 1-(2-Bromoethoxy)-chlorobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Transfer the solution to a 5 mm NMR tube and acquire ¹H and ¹³C NMR spectra using a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg of isomer in 0.7 mL CDCl₃ transfer Transfer to 5 mm NMR tube dissolve->transfer acquire Acquire ¹H and ¹³C spectra on ≥400 MHz spectrometer transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

  • Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. If a solid, a small amount is pressed against the crystal.

  • Analysis: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Perform a background scan and subtract it from the sample spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of isomer on ATR crystal record_spectrum Record spectrum (4000-400 cm⁻¹) place_sample->record_spectrum background_sub Background Subtraction record_spectrum->background_sub

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) to generate charged fragments.

  • Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

G cluster_intro Sample Introduction cluster_ion Ionization cluster_acq Data Acquisition introduce Introduce dilute solution (Direct infusion or GC) ionize Electron Ionization (EI) introduce->ionize acquire_ms Acquire mass spectrum ionize->acquire_ms

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectra of the three isomers are expected to show distinct patterns in the aromatic region, while the signals for the bromoethoxy group will be more consistent across the isomers. The aromatic protons' chemical shifts are influenced by the electronegativity and position of the chlorine atom.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Proton Assignment 1-(2-Bromoethoxy)-2-chlorobenzene (ortho) 1-(2-Bromoethoxy)-3-chlorobenzene (meta) 1-(2-Bromoethoxy)-4-chlorobenzene (para)[3]
-OCH₂- ~4.2 (t)~4.2 (t)~4.2 (t)
-CH₂Br ~3.6 (t)~3.6 (t)~3.6 (t)
Aromatic Protons ~6.9-7.4 (m)~6.8-7.3 (m)~6.8 (d), ~7.2 (d)
  • Ortho Isomer: The aromatic region will display a complex multiplet due to the four non-equivalent protons.

  • Meta Isomer: The aromatic region will also show a complex multiplet, but with a different splitting pattern compared to the ortho isomer.

  • Para Isomer: The para substitution results in a more symmetrical molecule, leading to two distinct doublets in the aromatic region, a key differentiating feature.[3]

¹³C NMR Spectroscopy

The position of the chlorine atom significantly impacts the chemical shifts of the aromatic carbons due to its inductive and resonance effects.[4][5] The chemical shifts of the bromoethoxy group carbons will be relatively similar across the isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment 1-(2-Bromoethoxy)-2-chlorobenzene (ortho) This compound (meta) 1-(2-Bromoethoxy)-4-chlorobenzene (para)[3]
-OCH₂- ~68~68~68
-CH₂Br ~29~29~29
C-O (Ar) ~153~158~157
C-Cl (Ar) ~127~135~126
Other Aromatic C ~113-130 (4 signals)~114-130 (4 signals)~116, ~129 (2 signals)

The number of signals in the aromatic region is a powerful diagnostic tool. The ortho and meta isomers will each show six distinct aromatic carbon signals, while the more symmetric para isomer will only exhibit four.[3]

FT-IR Spectroscopy

The primary differences in the IR spectra will be in the fingerprint region, particularly the C-H out-of-plane bending vibrations, which are characteristic of the aromatic substitution pattern.[6][7]

Table 3: Key Predicted FT-IR Absorption Bands (cm⁻¹)

Vibrational Mode ortho-isomer meta-isomer para-isomer[8]
Aromatic C-H Stretch 3100-30003100-30003100-3000
Aliphatic C-H Stretch 2960-28502960-28502960-2850
Aromatic C=C Stretch ~1600, ~1475~1600, ~1475~1600, ~1480
C-O-C Stretch ~1250~1250~1240
C-Cl Stretch ~750~780~820
Aromatic C-H Bend ~750 (strong)~880, ~780, ~680 (strong)~825 (strong)

The out-of-plane C-H bending vibrations are highly diagnostic:

  • Ortho: A strong band around 750 cm⁻¹.

  • Meta: Multiple bands, often around 880, 780, and 680 cm⁻¹.

  • Para: A single strong band typically between 800-850 cm⁻¹.[8]

Mass Spectrometry

The mass spectra of the three isomers are expected to be very similar, as they are structural isomers. The molecular ion peak (M⁺) will be observed, and its isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

Key Fragmentation Pathways: The most common fragmentation will involve the cleavage of the bromoethoxy side chain.

  • Molecular Ion (M⁺): A cluster of peaks around m/z 234, 236, and 238, reflecting the isotopic abundances of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1).

  • Loss of -CH₂Br: A significant fragment corresponding to the chlorophenoxy cation.

  • Loss of -OCH₂CH₂Br: A fragment corresponding to the chlorophenyl cation.

  • Tropylium Ion Formation: Rearrangement and fragmentation can lead to the formation of various substituted tropylium ions.

While the fragmentation patterns will be largely indistinguishable between the isomers under standard EI-MS conditions, slight differences in fragment ion abundances may be observed.

Conclusion

The differentiation of the ortho, meta, and para isomers of 1-(2-Bromoethoxy)-chlorobenzene can be reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR are particularly powerful in distinguishing the isomers based on the symmetry and splitting patterns of the aromatic signals. FT-IR spectroscopy provides a rapid and effective method for differentiation through the characteristic C-H out-of-plane bending vibrations in the fingerprint region. While mass spectrometry is essential for confirming the molecular weight and elemental composition, it is less effective for isomeric differentiation on its own. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize these closely related isomers.

References

  • Infrared spectroscopy correlation table. (n.d.). In Wikipedia.
  • A Simplified Infrared Correlation Chart. (n.d.). Scribd.
  • Infrared spectroscopy correlation table. (n.d.). chemeurope.com.
  • Simplified Infrared Correlation Chart. (n.d.). University of Colorado Boulder.
  • 1-(2-Bromoethoxy)-4-chlorobenzene. (n.d.). PubChem.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.
  • He, W., Zhang, R., & Cai, M. (n.d.).
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • Which software is best for computer assisted prediction of NMR and/or mass spectra? (2012, April 3). ResearchGate.
  • 1-(2-BROMOETHOXY)-4-CHLOROBENZENE. (n.d.). gsrs.ncats.nih.gov.
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts.
  • Short Summary of 1H-NMR Interpretation. (n.d.). St. Olaf College.
  • NMR Software. (n.d.). SpinCore Technologies, Inc..
  • Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE.
  • Download NMR Predict. (n.d.). Mestrelab Research.
  • 1-(2-Bromoethyl)-4-chlorobenzene. (n.d.). PubChem.
  • Benzene, 1-(2-bromoethyl)-4-chloro-. (n.d.). NIST WebBook.
  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.
  • 1-(2-bromoethoxy)-4-chlorobenzene. (n.d.). NIST WebBook.
  • Mnova Predict | Accurate Prediction. (n.d.). Bruker.
  • 13-C NMR Chemical Shift Table. (n.d.). Scribd.
  • 13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2019, September 3). Chemistry LibreTexts.
  • a guide to 13c nmr chemical shift values. (2015). Compound Interest.
  • Accurate NMR spectrum predictionsoftware "NMRPredict". (n.d.). JEOL.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Scribd.

Sources

A Comparative Guide to the GC-MS Analysis of 1-(2-Bromoethoxy)-3-chlorobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers and professionals in drug development, the precise identification and quantification of reaction products are paramount. This guide provides an in-depth analysis of the reaction producing 1-(2-Bromoethoxy)-3-chlorobenzene, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool. We will explore the nuances of the synthesis, potential side products, and offer a comparative perspective on alternative analytical techniques, supported by experimental data and protocols.

Synthesis and Strategic Considerations: The Williamson Ether Synthesis

The synthesis of this compound is typically achieved through the Williamson ether synthesis. This well-established SN2 reaction involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[1] In this case, 3-chlorophenol is deprotonated to form 3-chlorophenoxide, which then acts as a nucleophile, attacking 1,2-dibromoethane.

Reaction Scheme:

Causality in Experimental Choices

The choice of reagents and reaction conditions is critical to maximizing the yield of the desired product and minimizing side reactions.[2]

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred to deprotonate the phenol without competing in the subsequent substitution reaction.[3][4]

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions as they solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack.[5]

  • Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the competing E2 elimination pathway.[5]

Potential Side Reactions and Impurities

A thorough understanding of potential side reactions is crucial for accurate product analysis. The Williamson ether synthesis can be prone to several competing pathways:[1][5]

  • E2 Elimination: The alkoxide can act as a base, leading to the elimination of HBr from the alkyl halide, forming an alkene. This is more prevalent with sterically hindered alkyl halides.[2]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring. C-alkylation, typically at the ortho or para positions, can occur, though it is less common with phenoxides compared to other nucleophiles.[4][5]

  • Dialkylation: Excess 3-chlorophenoxide can potentially react with the product, this compound, to form a diether.

These potential byproducts necessitate a robust analytical method capable of separating and identifying structurally similar compounds.

GC-MS Analysis: The Gold Standard for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS.[6] It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its potential byproducts.[7]

Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or methanol, and dilute to the mark.[8]

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic compounds (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is programmed to ensure separation of compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Injector: Split/splitless injector, typically operated at a higher temperature than the initial oven temperature to ensure rapid volatilization of the sample.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode to identify all components, or selected ion monitoring (SIM) mode for targeted quantification of specific compounds.[9]

GCMS_Workflow cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Detection) Sample Sample Injection Column Capillary Column Sample->Column Volatilization Oven Temperature Programmed Oven IonSource Ion Source (EI) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Mass Sorting DataSystem Data System (Chromatogram & Mass Spectra) Detector->DataSystem Signal

Interpreting the Data: Fragmentation Patterns

Electron ionization (EI) is a high-energy ionization technique that causes fragmentation of the analyte molecules. The resulting fragmentation pattern is a unique "fingerprint" that aids in structural elucidation.[10][11]

For this compound (MW: 234.5 g/mol ), characteristic fragments would include:

  • Molecular Ion (M+): A peak at m/z 234 and 236 (due to the 79Br and 81Br isotopes) and 235 and 237 (due to 35Cl and 37Cl isotopes). The isotopic pattern of bromine (approx. 1:1 ratio for 79Br:81Br) and chlorine (approx. 3:1 ratio for 35Cl:37Cl) will be evident in the molecular ion cluster.[12]

  • Loss of CH₂CH₂Br: Cleavage of the ether bond could lead to a fragment corresponding to the 3-chlorophenoxy radical.

  • Loss of OC₆H₄Cl: This would result in a fragment corresponding to the bromoethyl cation.

  • Tropylium Ion: A common fragment for aromatic compounds is the tropylium ion at m/z 91.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques offer complementary information and may be more suitable for certain applications.

Analytical_Technique_Comparison cluster_properties Analyte Properties cluster_techniques Recommended Technique Start Analyze Reaction Products of This compound Volatility Are analytes volatile & thermally stable? Start->Volatility Polarity Are analytes polar & non-volatile? Start->Polarity Structure Need definitive structural elucidation? Start->Structure Volatility->Polarity No GCMS GC-MS Volatility->GCMS Yes Polarity->Structure No HPLC HPLC Polarity->HPLC Yes NMR NMR Structure->NMR Yes

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[7]

  • Advantages over GC-MS:

    • Suitable for non-volatile and thermally unstable compounds.[7]

    • A wider range of stationary and mobile phases provides greater flexibility in method development.[13]

  • Disadvantages for this Application:

    • Generally provides lower resolution for volatile compounds compared to capillary GC.

    • Common HPLC detectors (e.g., UV-Vis) provide less structural information than a mass spectrometer.[7]

An HPLC method for analyzing aromatic compounds would typically use a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.[16][17] It provides detailed information about the chemical environment of each atom in a molecule.[18]

  • Advantages over GC-MS:

    • Provides unambiguous structural information, including stereochemistry.[19]

    • Non-destructive technique.

  • Disadvantages for this Application:

    • Significantly less sensitive than GC-MS, requiring a larger amount of sample.[20][21]

    • Not a separative technique; requires a pure sample for analysis.

For the reaction products of this compound, ¹H NMR and ¹³C NMR would be used to confirm the structure of the desired product and identify any impurities.

Performance Comparison
FeatureGC-MSHPLCNMR
Principle Separation by volatility and polarity, detection by massSeparation by polarity, detection by various methodsNuclear spin transitions in a magnetic field
Sample Volatility RequiredNot requiredNot required
Sensitivity High (ng to pg)Moderate to High (µg to ng)Low (mg to µg)
Resolution Very High for volatile compoundsHighNot a separation technique
Structural Info. High (from fragmentation)Low (detector dependent)Very High (definitive structure)
Quantification ExcellentExcellentGood (with internal standard)

Conclusion

For the routine analysis of the reaction products from the synthesis of this compound, GC-MS offers the optimal combination of high-resolution separation and sensitive, structurally informative detection. It is the most effective technique for identifying and quantifying the desired product and potential volatile impurities.

However, a comprehensive analytical approach may involve the complementary use of other techniques. HPLC is a valuable alternative if non-volatile byproducts are suspected, while NMR is indispensable for the definitive structural confirmation of the synthesized compound and any isolated, unknown impurities. The choice of analytical technique should always be guided by the specific goals of the analysis, whether it be routine quality control, impurity profiling, or novel compound identification.

References

  • Wikipedia. (2023). Williamson ether synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?.
  • Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • PubMed Central. (2021). A framework for automated structure elucidation from routine NMR spectra.
  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
  • News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
  • Doubtnut. (n.d.). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • PMC. (n.d.). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation.
  • PMC - NIH. (2022). Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution.
  • Waters Corporation. (n.d.). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548).
  • Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.
  • YouTube. (2020). GCMS 3 Fragmentation Patterns.
  • Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PrepChem.com. (n.d.). Preparation of 1-bromo-2-chlorobenzene.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic.
  • Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
  • SHIMADZU CORPORATION. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • PMC - NIH. (n.d.). Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation.
  • CORE. (2012). Alternatives to free molecular halogens as chemoselective reactants: Catalysis of organic reactions with reusable complexes of h.

Sources

A Comparative Guide to the Structural Confirmation of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and intermediate chemical entities is a cornerstone of scientific rigor. 1-(2-Bromoethoxy)-3-chlorobenzene, a halogenated aromatic ether, presents a unique combination of functional groups that are pivotal for further synthetic transformations. This guide provides a comprehensive comparison of standard analytical techniques for the definitive structural elucidation of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supported by predictive data derived from analogous compounds due to the scarcity of published experimental data for the title compound.

The Imperative of Orthogonal Analytical Approaches

Predicted Physicochemical Properties

PropertyValueSource
CAS Number 6487-84-9BOC Sciences
Molecular Formula C₈H₈BrClOBOC Sciences
Molecular Weight 235.51 g/mol BOC Sciences
Boiling Point 142-147°C (17.5 mmHg)BOC Sciences
Density 1.518 g/cm³BOC Sciences

Workflow for Structural Elucidation

The following diagram outlines a logical workflow for the comprehensive structural confirmation of this compound.

Structural_Confirmation_Workflow cluster_Synthesis Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Confirmation Data Interpretation & Confirmation Synthesis Synthesized Product This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Interpretation Spectral Data Interpretation - Chemical Shifts - Coupling Constants - Fragmentation Patterns - Functional Group Frequencies NMR->Interpretation MS->Interpretation IR->Interpretation Comparison Comparison with Predicted Data & Analogous Compounds Interpretation->Comparison Structure_Confirmation Definitive Structure Confirmed Comparison->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

A. ¹H NMR Spectroscopy: Mapping the Protons

Rationale: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns). For this compound, we expect to see signals corresponding to the aromatic protons and the two methylene groups of the ethoxy chain.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~ 7.20t, J ≈ 8.0 Hz1HH-5The triplet arises from coupling to the two adjacent aromatic protons (H-4 and H-6). Its chemical shift is influenced by the meta-relationship to both the chloro and ether groups.
~ 6.95ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-6This proton is ortho to the ether group, which is electron-donating, and meta to the chloro group. It will be split by H-5 (large coupling), H-4 (small meta-coupling), and H-2 (small meta-coupling).
~ 6.85t, J ≈ 2.0 Hz1HH-2This proton is situated between the two electron-withdrawing groups and will appear as a triplet due to small meta-coupling with H-4 and H-6.
~ 6.80ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-4This proton is ortho to the chloro group and meta to the ether group. It will be split by H-5 (large coupling), H-6 (small meta-coupling), and H-2 (small meta-coupling).
~ 4.30t, J ≈ 6.0 Hz2H-OCH₂-These protons are deshielded by the adjacent oxygen atom and will appear as a triplet due to coupling with the neighboring -CH₂Br group.
~ 3.65t, J ≈ 6.0 Hz2H-CH₂BrThese protons are deshielded by the adjacent bromine atom and will appear as a triplet due to coupling with the neighboring -OCH₂- group.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR provides information on the number of non-equivalent carbon atoms in a molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentJustification
~ 159.0C-1 (C-O)The carbon directly attached to the electronegative oxygen of the ether will be significantly deshielded.
~ 135.0C-3 (C-Cl)The carbon bearing the chlorine atom will be deshielded due to the inductive effect of the halogen.
~ 130.5C-5This aromatic CH carbon is expected to have a chemical shift similar to that in chlorobenzene.[1]
~ 122.0C-6This aromatic CH carbon is ortho to the electron-donating ether group and will be shielded relative to unsubstituted benzene.
~ 115.5C-4This aromatic CH carbon is ortho to the chloro group and will be influenced by its electron-withdrawing nature.
~ 114.0C-2This aromatic CH carbon is situated between the two substituents and its chemical shift will be a composite of their effects.
~ 68.0-OCH₂-The carbon atom adjacent to the oxygen is deshielded.
~ 29.0-CH₂BrThe carbon atom attached to the bromine is deshielded, but less so than the oxygen-bearing carbon.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the FID with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum and reference the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern. The presence of bromine and chlorine, with their characteristic isotopic patterns, provides a definitive signature for this molecule.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The expected m/z values and their relative intensities will be:

    • m/z 234 (C₈H₈⁷⁹Br³⁵ClO) - Most abundant

    • m/z 236 (C₈H₈⁸¹Br³⁵ClO and C₈H₈⁷⁹Br³⁷ClO)

    • m/z 238 (C₈H₈⁸¹Br³⁷ClO) The characteristic M:M+2:M+4 intensity ratio for a compound containing one bromine and one chlorine atom is approximately 3:4:1.[2]

  • Key Fragment Ions:

    • [M - C₂H₄Br]⁺: Loss of the bromoethyl radical, resulting in a 3-chlorophenoxy cation.

    • [C₆H₄ClO]⁺: The 3-chlorophenyl cation.

    • [C₆H₅O]⁺: Phenoxy cation from loss of chlorine.

    • [C₂H₄Br]⁺: The bromoethyl cation.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the purified sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Utilize electron ionization (EI) to induce fragmentation or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and significant fragment ions.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations (stretching and bending).

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional GroupJustification
~ 3100-3000C-H stretchAromaticCharacteristic of C-H bonds on a benzene ring.[3]
~ 2950-2850C-H stretchAliphaticCorresponding to the methylene groups in the ethoxy chain.
~ 1600-1450C=C stretchAromatic RingMultiple bands are expected in this region due to the vibrations of the benzene ring.[3]
~ 1250C-O stretchAryl-alkyl etherStrong, characteristic absorption for the C-O-C ether linkage.[4]
~ 1100C-O stretchAryl-alkyl etherAnother characteristic C-O stretching band.[4]
~ 800-600C-Cl stretchAryl halideThe position of this band can be indicative of the substitution pattern on the benzene ring.
~ 600-500C-Br stretchAlkyl halideCharacteristic absorption for the carbon-bromine bond.[5]

Experimental Protocol:

  • Sample Preparation: A small drop of the neat liquid sample can be placed between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Comparative Analysis and Conclusion

The definitive structural confirmation of this compound is achieved through the synergistic interpretation of data from NMR, MS, and IR spectroscopy.

  • NMR provides the complete carbon-hydrogen framework, confirming the 1,3-disubstitution pattern on the benzene ring and the connectivity of the bromoethoxy chain.

  • MS confirms the molecular formula through the exact mass and the characteristic isotopic pattern of the molecular ion, which is a definitive indicator of the presence of one bromine and one chlorine atom.

  • IR provides corroborating evidence for the presence of the key functional groups: the aromatic ring, the ether linkage, and the halogen-carbon bonds.

By comparing the acquired experimental data with the predicted values outlined in this guide, researchers can confidently and accurately confirm the structure of this compound, ensuring the integrity of their subsequent research and development activities.

References

  • JoVE.
  • Cherry, B. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]
  • SpectraBase. 3-Chlorophenol - Optional[13C NMR] - Chemical Shifts. [Link]
  • NIST WebBook. Ethane, 1-bromo-2-ethoxy-. [Link]
  • NIST WebBook. Phenol, 3-chloro-. [Link]
  • Chemistry LibreTexts. Br and Cl. [Link]
  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
  • Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene. [Link]
  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 1-(2-Bromoethoxy)-3-chlorobenzene in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within complex mixtures is a cornerstone of quality control, process monitoring, and safety assessment. 1-(2-Bromoethoxy)-3-chlorobenzene, a halogenated aromatic ether, presents a unique analytical challenge due to its potential for thermal lability and its presence in diverse sample matrices. This guide provides an in-depth, objective comparison of two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS). The methodologies, performance characteristics, and underlying scientific principles are detailed to empower you in selecting the optimal approach for your specific application.

The Analytical Challenge: Quantifying this compound

This compound is a molecule that combines the features of a halogenated aromatic ring with an ether linkage and a reactive bromoethyl group. This combination of functional groups dictates the considerations for its analytical determination. The key challenges include:

  • Volatility and Thermal Stability: The compound's volatility makes it a suitable candidate for Gas Chromatography. However, the presence of the bromoethoxy group raises concerns about potential thermal degradation in a hot GC injector, which could lead to inaccurate quantification.[1]

  • Chromophoric Properties: The benzene ring provides a chromophore, making UV detection in HPLC a viable option. The specific absorbance maxima will influence the sensitivity of an HPLC-UV method.

  • Matrix Complexity: In real-world samples, this compound may be present alongside starting materials, by-products, and other excipients. The chosen analytical method must be highly selective to differentiate the target analyte from these potential interferents.[2]

This guide will dissect two powerful analytical techniques, GC-MS and HPLC-UV/MS, to address these challenges, providing the experimental data and rationale to guide your method development and selection.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds.[3] It combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

Principle of GC-MS Analysis

In GC, a sample is vaporized and injected into a heated inlet, then carried by an inert gas (the mobile phase) through a capillary column.[4] The column contains a stationary phase, and separation occurs based on the differential partitioning of compounds between the two phases, which is largely dependent on their boiling points and polarity. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific detection and quantification.[3]

Experimental Protocol: GC-MS Quantification of this compound

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample mixture into a 50 mL volumetric flask.

  • Add 2 mL of an internal standard solution (e.g., 4,4'-Dibromobiphenyl in a suitable solvent like dichloromethane at a concentration of 1 mg/mL).

  • Dissolve and dilute to the mark with dichloromethane.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

Causality Behind Experimental Choices: Dichloromethane is a common solvent for GC analysis due to its volatility and ability to dissolve a wide range of organic compounds. An internal standard is crucial for accurate quantification as it corrects for variations in injection volume and potential matrix effects.[5] 4,4'-Dibromobiphenyl is a suitable internal standard as it is chemically similar to the analyte but chromatographically resolved, and not expected to be present in the sample.

2. GC-MS Instrumentation and Parameters:

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for separating aromatic compounds based on boiling point.
Injection Volume 1 µLA standard volume for capillary GC.
Inlet Temperature 250 °CA balance to ensure volatilization without causing thermal degradation of the analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert gas that provides good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program designed to separate the analyte from potential impurities.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and quantification.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.
SIM Ions (Analyte) m/z 156, 190, 234 (Quantifier)Characteristic ions for this compound.
SIM Ions (IS) m/z 152, 312 (Quantifier)Characteristic ions for 4,4'-Dibromobiphenyl.
Visualization of the GC-MS Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Mixture Weigh Weigh Sample Sample->Weigh Add_IS Add Internal Standard Weigh->Add_IS Dissolve Dissolve & Dilute Add_IS->Dissolve Filter Filter Dissolve->Filter GC_Vial GC Vial Filter->GC_Vial Autosampler Autosampler GC_Vial->Autosampler Injection GC_Inlet GC Inlet (250°C) Autosampler->GC_Inlet GC_Column GC Column (HP-5ms) GC_Inlet->GC_Column MS_Detector MS Detector (EI, SIM) GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC-UV/MS): The Polarity-Based Approach

HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[6] It is particularly well-suited for non-volatile or thermally labile compounds.[3]

Principle of HPLC-UV/MS Analysis

In HPLC, a liquid sample is injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and separation occurs based on the analyte's polarity, size, or charge.[4] For this compound, reversed-phase HPLC is the most appropriate mode, where a non-polar stationary phase and a polar mobile phase are used. As compounds elute from the column, they pass through a UV detector, which measures the absorbance of light at a specific wavelength. For enhanced specificity and confirmation, the eluent can be directed to a mass spectrometer.

Experimental Protocol: HPLC-UV/MS Quantification of this compound

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample mixture into a 50 mL volumetric flask.

  • Add 2 mL of an internal standard solution (e.g., 1-Bromo-4-phenoxybenzene in acetonitrile at a concentration of 1 mg/mL).

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Causality Behind Experimental Choices: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. The internal standard, 1-Bromo-4-phenoxybenzene, is structurally similar to the analyte, ensuring similar chromatographic behavior and UV response, but is expected to be well-resolved.

2. HPLC-UV/MS Instrumentation and Parameters:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for reproducible separations.
UV Detector Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and spectral confirmation.
Mass Spectrometer Agilent 6120 Single Quadrupole LC/MS or equivalentProvides mass confirmation and enhanced selectivity.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmA robust C18 column providing good peak shape for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component of the mobile phase for elution.
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 minA gradient to ensure elution of the analyte and separation from impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Volume 10 µLA typical injection volume for HPLC.
UV Wavelength 220 nmA wavelength where the analyte is expected to have significant absorbance.
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar and semi-polar molecules.
MS Acquisition Selected Ion Monitoring (SIM)For enhanced sensitivity and selectivity.
SIM Ions (Analyte) m/z 235, 237 [M+H]⁺The protonated molecular ions of the analyte, showing the bromine isotope pattern.
SIM Ions (IS) m/z 249, 251 [M+H]⁺The protonated molecular ions of the internal standard.
Visualization of the HPLC-UV/MS Workflow

HPLC-UV/MS Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis Sample Sample Mixture Weigh Weigh Sample Sample->Weigh Add_IS Add Internal Standard Weigh->Add_IS Dissolve Dissolve & Dilute Add_IS->Dissolve Filter Filter Dissolve->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial Autosampler Autosampler HPLC_Vial->Autosampler Injection HPLC_Pump HPLC Pump Autosampler->HPLC_Pump HPLC_Column HPLC Column (C18) HPLC_Pump->HPLC_Column UV_Detector UV Detector (220 nm) HPLC_Column->UV_Detector MS_Detector MS Detector (ESI, SIM) UV_Detector->MS_Detector Data_System Data System MS_Detector->Data_System

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV/MS.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods, based on typical values for the analysis of halogenated aromatic compounds.[7][8][9] These values should be confirmed during method validation.

Performance ParameterGC-MSHPLC-UV/MS
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) 0.01-0.1 µg/mL0.05-0.2 µg/mL
Limit of Quantification (LOQ) 0.05-0.5 µg/mL0.2-1.0 µg/mL
Selectivity Very High (Mass Spec)High (Chromatography, UV, and Mass Spec)
Throughput ModerateModerate to High
Robustness GoodExcellent

Method Comparison and Selection Rationale

FeatureGC-MSHPLC-UV/MSRecommendation
Sensitivity Generally higher, especially in SIM mode.Good, but can be limited by the analyte's chromophore.For trace-level analysis, GC-MS is often preferred.
Selectivity Excellent due to mass spectrometric detection.Excellent, with the combination of chromatography, UV, and MS.Both methods offer high selectivity. GC-MS provides more structural information from fragmentation.
Analyte Stability Potential for thermal degradation in the injector.Analysis is performed at or near room temperature, minimizing degradation risk.For thermally labile compounds, HPLC-UV/MS is the safer choice.
Matrix Effects Can be significant, but mitigated by an appropriate internal standard.Can also be present, particularly ion suppression in the MS source.Both require careful method development and the use of an internal standard.
Cost & Complexity Generally lower initial cost and simpler operation than LC-MS.Higher initial cost and complexity, particularly the MS component.For routine QC with established methods, GC-MS can be more cost-effective.

Conclusion

Both GC-MS and HPLC-UV/MS are powerful and reliable techniques for the quantitative analysis of this compound in a mixture. The choice between the two depends on the specific requirements of the analysis.

  • GC-MS is the method of choice for achieving the lowest detection limits, provided that the analyte is thermally stable under the analysis conditions. Its high selectivity and the wealth of structural information from mass spectrometry make it an invaluable tool.

  • HPLC-UV/MS offers a robust and versatile alternative, particularly when thermal lability is a concern. The combination of UV and MS detection provides a high degree of confidence in the results.

Ultimately, the optimal method will be determined by a thorough validation process that assesses accuracy, precision, linearity, and sensitivity in the specific sample matrix of interest, following guidelines such as those from the International Council for Harmonisation (ICH).

References

  • Internal standards for use in the comprehensive analysis of polychlorinated aromatic hydrocarbons using gas chromatography combined with multiphoton ionization mass spectrometry. (2016). Journal of Chromatography A, 1470, 111-117.
  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). International Journal of Molecular Sciences, 21(16), 5708.
  • Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. (n.d.). Shimadzu.
  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2008). Journal of Chromatography A, 1186(1-2), 325-332.
  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005). Analytical Chemistry, 77(6), 1692-1700.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments.
  • Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method. (2018). Analytical and Bioanalytical Chemistry, 410(1), 163-175.
  • Determination of Contaminants: HPLC vs. GC. (2024). Tentamus.
  • Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. (2011). Journal of Proteome Research, 10(10), 4784-4793.
  • Quantitative and Qualitative GC and GC-MS. (2022). Chemistry LibreTexts.
  • Internal standards and performance check standards for GC-MS. (n.d.). ResearchGate.
  • Analytical Validation Quick Reference Guide. (n.d.). ChromSolutions.
  • GCMS VS HPLC. (n.d.). Celebration of Scholarship.
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2023). Journal of the Brazilian Chemical Society, 34, 1-10.
  • LOD, LOQ, linearity, accuracy and precision at two concentration levels... (n.d.). ResearchGate.
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). LinkedIn.
  • HPLC vs GC: What Sets These Methods Apart. (2024). Phenomenex.
  • Understanding the Difference Between GCMS and HPLC. (2021). GenTech Scientific.

Sources

A Comparative Guide to the Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene: Traditional vs. Catalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-(2-Bromoethoxy)-3-chlorobenzene is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an in-depth, objective comparison of the traditional and catalytic methods for its synthesis, supported by experimental insights and data to inform your selection of the most appropriate route.

Introduction to this compound

This compound is a disubstituted benzene derivative featuring a bromoethoxy group and a chlorine atom. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites, allowing for diverse subsequent chemical transformations. The choice of synthetic methodology for this compound can significantly impact yield, purity, cost-effectiveness, and environmental footprint.

Traditional Synthesis: The Williamson Ether Synthesis

The classical approach to synthesizing this compound is the Williamson ether synthesis, a long-established and widely used method for preparing ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide ion from an alkyl halide.[3][4]

Reaction Principle

In the context of synthesizing this compound, the reaction involves the deprotonation of 3-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide attacks an electrophilic alkyl halide, such as 1,2-dibromoethane, to form the desired ether.

Experimental Protocol: Traditional Williamson Ether Synthesis

Materials:

  • 3-chlorophenol

  • 1,2-dibromoethane

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)[5]

  • Aprotic polar solvent (e.g., acetone, DMF, or DMSO)[6]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol in the chosen aprotic polar solvent.

  • Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the phenol and form the sodium or potassium 3-chlorophenoxide in situ.

  • To this mixture, add an excess of 1,2-dibromoethane.

  • Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a dilute aqueous base solution to remove any unreacted 3-chlorophenol, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Causality Behind Experimental Choices
  • Choice of Base: A strong base is necessary to deprotonate the weakly acidic phenol. Sodium hydroxide is a common and cost-effective choice.

  • Excess Alkyl Halide: Using an excess of 1,2-dibromoethane helps to drive the reaction towards the desired product and minimizes the formation of a diether byproduct where the phenoxide reacts with both ends of the dibromoethane.

  • Aprotic Polar Solvent: Solvents like DMF or DMSO are used to dissolve both the ionic phenoxide and the organic alkyl halide, facilitating the SN2 reaction.[5]

Catalytic Synthesis: Phase-Transfer Catalysis (PTC)

A more modern and often more efficient approach to the synthesis of this compound involves the use of a phase-transfer catalyst (PTC).[7][8] This technique is particularly advantageous for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide.[9]

Reaction Principle

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase.[10] The lipophilic cation of the catalyst pairs with the phenoxide anion, forming a lipophilic ion pair that can readily migrate into the organic phase and react with the alkyl halide.[11] This circumvents the need for a single solvent that can dissolve both reactants.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

Materials:

  • 3-chlorophenol

  • 1,2-dibromoethane

  • Sodium hydroxide (concentrated aqueous solution)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Organic solvent (e.g., toluene or chlorobenzene)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3-chlorophenol, 1,2-dibromoethane, and the organic solvent.

  • Add a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%).

  • With vigorous stirring, add a concentrated aqueous solution of sodium hydroxide to the mixture.

  • Heat the biphasic mixture to a moderate temperature (e.g., 60-80 °C) and maintain for a few hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices
  • Phase-Transfer Catalyst: The choice of catalyst is crucial. Tetrabutylammonium bromide is a common and effective PTC due to the good lipophilicity of the tetrabutylammonium cation.

  • Vigorous Stirring: Vigorous agitation is essential to maximize the interfacial area between the aqueous and organic phases, thereby increasing the rate of phase transfer and the overall reaction rate.

  • Solvent Choice: The organic solvent in a PTC system does not need to dissolve the ionic nucleophile. Toluene is a good choice as it is a less hazardous solvent compared to the chlorinated solvents sometimes used in traditional methods.[12]

Head-to-Head Comparison: Traditional vs. Catalytic Synthesis

ParameterTraditional Williamson Ether SynthesisCatalytic Phase-Transfer Synthesis
Reaction Conditions High temperatures (reflux), anhydrous conditions often preferred.Milder temperatures (60-80 °C), biphasic system.
Reaction Time Typically longer reaction times (several hours to overnight).Generally faster reaction rates.
Solvent Requires aprotic polar solvents (e.g., DMF, DMSO) which can be difficult to remove and have environmental concerns.Can utilize less hazardous and more easily recyclable solvents (e.g., toluene) or even be performed under solvent-free conditions.[7]
Base Stoichiometric amounts of strong bases are required.Catalytic amount of base is often sufficient in the presence of a PTC.
Yield Moderate to good yields, but can be affected by side reactions.Often higher yields due to fewer side reactions and more efficient reaction conditions.[9]
Purity May require extensive purification to remove byproducts and residual high-boiling solvents.Generally cleaner reactions with easier work-up and purification.[9]
Environmental Impact Use of hazardous solvents and generation of significant salt waste.Considered a "greener" alternative due to the use of less hazardous solvents, potential for catalyst recycling, and reduced energy consumption.[12][13]
Scalability Can be challenging to scale up due to the need for large volumes of anhydrous solvents and handling of strong bases.More readily scalable and often preferred for industrial applications due to milder conditions and easier handling.[14]

Visualizing the Synthetic Pathways

Traditional Williamson Ether Synthesis Workflow

G cluster_0 Traditional Williamson Ether Synthesis Start 3-Chlorophenol + 1,2-Dibromoethane Base Addition of Strong Base (e.g., NaOH in DMF) Start->Base Deprotonation Reflux Heating under Reflux Base->Reflux SN2 Reaction Workup Aqueous Work-up & Extraction Reflux->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the traditional synthesis of this compound.

Catalytic Phase-Transfer Synthesis Workflow

G cluster_1 Catalytic Phase-Transfer Synthesis Start_PTC 3-Chlorophenol + 1,2-Dibromoethane + PTC (e.g., TBAB) in Toluene Base_PTC Addition of conc. aq. NaOH Start_PTC->Base_PTC Biphasic System Heating_PTC Moderate Heating (60-80 °C) Base_PTC->Heating_PTC Catalytic Cycle Workup_PTC Phase Separation & Washing Heating_PTC->Workup_PTC Purification_PTC Purification (Distillation/Chromatography) Workup_PTC->Purification_PTC Product_PTC This compound Purification_PTC->Product_PTC

Caption: Workflow for the catalytic synthesis of this compound.

Conclusion and Recommendations

For the synthesis of this compound, the phase-transfer catalytic method offers significant advantages over the traditional Williamson ether synthesis. The catalytic approach is characterized by milder reaction conditions, shorter reaction times, higher yields, and a more favorable environmental profile.[9] The use of less hazardous solvents and the potential for catalyst recycling align well with the principles of green chemistry.[12][13]

While the traditional Williamson ether synthesis remains a viable option, particularly for small-scale laboratory preparations where simplicity is key, the PTC method is highly recommended for researchers and drug development professionals seeking a more efficient, scalable, and environmentally conscious synthetic route. The improved process control and cleaner reaction profiles offered by PTC can lead to significant time and cost savings in the long run, especially in an industrial setting.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • IAGI.
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • Chemistry Steps. Williamson Ether Synthesis. [Link]
  • Brainly. Is amide synthesis or Williamson ether synthesis more environmentally friendly? [Link]
  • ACS Publications. Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1-Octanol with 1-Chlorobutane. [Link]
  • ResearchGate.
  • Slideshare.
  • Semantic Scholar.
  • ResearchGate.
  • MDPI.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • IAJPR. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
  • Williamson Ether Synthesis. [Link]
  • ResearchGate.
  • ACS Publications.
  • IJIRSET. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
  • Williamson Ether Synthesis. [Link]
  • A Minireview of Phase-Transfer C
  • Edubirdie. Williamson Ether Synthesis. [Link]
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Chemical Rationale for Segregation

1-(2-Bromoethoxy)-3-chlorobenzene is a halogenated ether. Its molecular structure, containing both bromine and chlorine atoms, dictates its classification as a halogenated organic compound.[1] This classification is the single most critical factor in determining its disposal pathway. Halogenated wastes are subject to specific disposal regulations, primarily because their incineration can produce highly corrosive and toxic byproducts like hydrochloric and hydrobromic acid, as well as potentially dioxins if combustion is incomplete.[2] Therefore, they must never be mixed with non-halogenated organic solvent waste.[1][3]

The immediate health hazards, as indicated by safety data for the compound and its structural analogs, necessitate stringent handling protocols.[4][5][6] Direct contact can cause skin and eye irritation, and inhalation of vapors may lead to respiratory irritation.[4][5][6]

Table 1: Key Chemical and Safety Data for this compound

PropertyValueSource
Molecular FormulaC₈H₈BrClO[4]
Molecular Weight235.51 g/mol [4]
HazardsPotential for skin, eye, and respiratory irritation.[4][5][4][5]
ClassificationHalogenated Organic Compound[1][7]

Core Directive: The Disposal Workflow

The proper disposal of this compound is a multi-step process governed by federal and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10] The following protocol is a self-validating system designed to ensure safety and compliance at every stage.

Step 1: Assemble and Don Appropriate Personal Protective Equipment (PPE)

Before any handling of chemical waste, ensuring personal safety is paramount. The selection of PPE is not arbitrary; it is dictated by the chemical's hazard profile.

  • Eye and Face Protection: Wear chemical safety goggles. For tasks with a higher risk of splashing, a face shield should be worn over the goggles.[11]

  • Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are suitable for incidental contact. Always inspect gloves for tears or degradation before use and replace them immediately if compromised.[12]

  • Body Protection: A standard laboratory coat, fully buttoned, is required. Ensure you are wearing long pants and closed-toe shoes.[13]

  • Engineering Controls: All handling and transfer of this compound waste must be conducted inside a certified chemical fume hood to minimize the risk of inhalation.[12]

Step 2: Waste Segregation and Collection

This step is critical for compliant disposal. Cross-contamination of waste streams can make disposal prohibitively expensive and, in some cases, create dangerous chemical reactions.

  • Identify the Correct Waste Stream: As a halogenated compound, this compound must be collected in a container specifically designated for "Halogenated Organic Waste." [1][3][7]

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass.[12][14] The container must have a secure, threaded screw cap to prevent leaks and vapor release.[3][15]

  • Transfer the Waste: Carefully pour the waste into the designated container using a funnel to prevent spills. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[14]

  • Rinse Contaminated Items: Any disposable items, such as pipette tips or wipes, that are contaminated with this compound must also be disposed of in the solid halogenated waste stream. Empty containers of the original chemical must be triple-rinsed, with the first rinse collected as hazardous waste.[15]

Step 3: Proper Labeling of the Waste Container

Accurate labeling is a legal requirement under OSHA's Hazard Communication Standard and is essential for the safety of all personnel, including waste handlers.[8][9]

  • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.[3]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste." [16]

    • The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[3]

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., irritant).[12]

    • The date when waste was first added to the container (the "accumulation start date").[16]

Step 4: Safe Temporary Storage (Satellite Accumulation)

Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" until it is ready for pickup by environmental health and safety (EHS) personnel.[13]

  • Keep the Container Sealed: The waste container must be tightly closed at all times, except when actively adding waste.[15][16] A funnel left in the opening is not considered a closed container.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks.[15]

  • Store in a Designated Area: The satellite accumulation area should be located at or near the point of generation, away from drains, and segregated from incompatible materials (e.g., strong acids, bases, or oxidizers).[15][17]

Step 5: Final Disposal

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for laboratory chemical waste, highlighting the correct pathway for this compound.

G Start Chemical Waste Generated Is_Halogenated Is the waste a halogenated organic compound? Start->Is_Halogenated Aqueous_Waste Is the waste primarily aqueous (acids, bases, salt solutions)? Start->Aqueous_Waste Halogenated_Waste Collect in 'Halogenated Organic Waste' Container Is_Halogenated->Halogenated_Waste Yes NonHalogenated_Waste Collect in 'Non-Halogenated Organic Waste' Container Is_Halogenated->NonHalogenated_Waste No, Organic Label_Container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Date Halogenated_Waste->Label_Container NonHalogenated_Waste->Label_Container Aqueous_Waste->Is_Halogenated No, Organic Aqueous_Container Collect in appropriate 'Aqueous Waste' Container (e.g., Acid, Base) Aqueous_Waste->Aqueous_Container Yes Aqueous_Container->Label_Container Store_Safely Store Sealed Container in Secondary Containment in a Designated Area Label_Container->Store_Safely EHS_Pickup Arrange for Pickup by EHS / Licensed Contractor Store_Safely->EHS_Pickup

Caption: Decision workflow for proper chemical waste segregation.

Emergency Procedures: Small Spill Management

In the event of a small spill (<100 mL) of this compound within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Confirm that the fume hood is operating correctly.

  • Don PPE: Wear the appropriate PPE as described in Step 1, including double-gloving if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.[3][4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Debris: Carefully scoop the absorbed material and contaminated debris into a compatible container for hazardous waste.

  • Label and Dispose: Seal the container, label it as "Halogenated Spill Debris," and dispose of it through the hazardous waste program.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[3]

References

  • Vertex AI Search. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Vertex AI Search. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Vertex AI Search. (n.d.). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Vertex AI Search. (2020, December 5). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 19). SAFETY DATA SHEET - Chlorobenzene.
  • Vertex AI Search. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • BenchChem. (2025). Safe Disposal of 1-Bromo-3,5-dichlorobenzene: A Procedural Guide.
  • Vertex AI Search. (n.d.). Hazardous Waste Disposal Procedures.
  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste.
  • Vertex AI Search. (2025, December 21). SAFETY DATA SHEET - 1-Bromo-3-chlorobenzene.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 1-Bromo-2-chlorobenzene.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • BenchChem. (2025). Navigating the Safe Handling of 1-Bromo-2-chlorobenzene: A Comprehensive Guide.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Bromoethoxy)-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Safety

As drug development professionals, our work inherently involves navigating the frontiers of chemistry, often with compounds that have limited toxicological data. 1-(2-Bromoethoxy)-3-chlorobenzene is one such chemical. While specific hazard data for this compound is not extensively documented in readily available Safety Data Sheets (SDS), the chemical structure shares features with compounds known to be hazardous, such as other halogenated aromatic ethers.[1][2] Therefore, our guiding principle must be one of proactive caution. This guide is built on the expert assumption that this compound should be handled as a substance that is corrosive, a severe irritant to skin and eyes, and potentially harmful if inhaled or ingested. Our protocols are designed to provide the highest level of protection, ensuring that safety is a validated, intrinsic part of the experimental workflow.

Hazard Analysis: An Evidence-Based Risk Assessment

In the absence of specific GHS/CLP classification for this compound, we must infer potential hazards from structurally analogous chemicals.[1] This approach is a cornerstone of laboratory safety and risk assessment. The table below summarizes the known hazards of similar compounds, which form the basis for our PPE recommendations.

Analogous Compound CAS No. Known Hazards Source
1-Bromo-2-(bromomethyl)-4-chlorobenzene66192-24-3Causes severe skin burns and eye damage (H314); Causes serious eye damage (H318).[2][3]
1-(Bromomethyl)-3-chlorobenzene766-80-3Causes severe skin burns and eye damage (H314).[4]
1-Bromo-3-chlorobenzene108-37-2Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation.[5]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a severe irritant and potential corrosive. This dictates a robust PPE strategy that leaves no room for ambiguity.

Core Directive: The Mandatory PPE Ensemble

Every procedure involving this compound, regardless of scale, must be conducted within a certified chemical fume hood. The following PPE is the mandatory minimum for all personnel. The rationale is simple: we aim to eliminate all routes of exposure—dermal, ocular, and respiratory.

Protection Type Required Equipment Standard Causality & Rationale
Eye & Face Protection Chemical splash goggles AND a full-face shield.ANSI Z87.1Why both? Analogues cause severe eye damage.[2][4] Goggles provide a seal against splashes and vapors. The face shield protects the neck and face from splashes during transfers or pressurized operations.[6] A face shield must always be worn with goggles underneath.[6]
Hand Protection Double Gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Butyl or Viton®).OSHA 29 CFR 1910.138Why double-glove? The inner nitrile glove provides dexterity and backup protection. The outer glove provides primary resistance to halogenated aromatic compounds, which can degrade nitrile and latex.[7][8] Always inspect gloves before use and dispose of them immediately after handling or if contamination is suspected.[9]
Body Protection Flame-resistant lab coat over long-sleeved clothing, supplemented with a chemical-resistant apron.N/AWhy multiple layers? To prevent any skin contact, as analogues cause severe burns.[2] The lab coat provides a primary barrier, while the apron adds a layer of impermeable protection against spills during liquid transfers. All skin must be covered; no open-toed shoes or shorts are permitted.[6][10]
Respiratory Protection Work exclusively within a certified chemical fume hood.N/AWhy a fume hood? This is the primary engineering control to prevent inhalation of vapors, which may be irritating or harmful.[1][5] A respirator is not a substitute for a fume hood but is reserved for emergency spill response by trained personnel.[7]

Operational Plan: PPE Protocols for Safe Handling

Proper technique in donning and doffing PPE is as critical as the equipment itself. Contamination during removal can negate all prior precautions.

Donning PPE: A Step-by-Step Protocol
  • Preparation: Ensure all required PPE is available and inspected for damage (e.g., cracks in gloves, scratches on face shields).

  • Body Protection: Don your inner layer of clothing, ensuring full coverage. Put on the flame-resistant lab coat and fasten it completely. Secure the chemical-resistant apron over the lab coat.

  • Inner Gloves: Put on the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat sleeves.

  • Outer Gloves: Don the second, heavier pair of chemical-resistant gloves (e.g., Butyl rubber) over the nitrile gloves.

  • Eye & Face Protection: Put on your chemical splash goggles, ensuring a snug fit. Finally, put on the full-face shield.

  • Final Check: Perform a final self-check to ensure there are no exposed areas of skin before entering the fume hood to begin work.

Doffing PPE: The Decontamination Sequence

The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer glove).

  • Initial Decontamination: While still wearing all PPE, decontaminate any grossly contaminated surfaces or equipment in the fume hood.

  • Remove Outer Gloves: Grasp the outside of one outer glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved (but still nitrile-gloved) hand under the wrist of the remaining outer glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield & Goggles: Remove the face shield by handling the headband, avoiding touching the front surface. Place it in a designated area for decontamination. Next, remove the goggles from the back of your head forward. Place them in the same decontamination area.

  • Remove Apron & Lab Coat: Untie the apron and allow it to fall away from your body. Remove your lab coat, rolling it so the contaminated exterior is folded inward. Place it in the appropriate receptacle for hazardous laundry or disposal.

  • Remove Inner Gloves: Remove the inner nitrile gloves using the same technique as for the outer gloves to avoid skin contact.[9] Dispose of them in the hazardous waste container.

  • Final Wash: Immediately wash your hands and forearms thoroughly with soap and water.[11]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for ensuring adequate PPE is used for any task involving this compound.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Ensemble cluster_end start Initiate Task with This compound assessment Is the procedure high-risk? (e.g., >5g scale, heating, pressure, potential for aerosolization) start->assessment ppe_standard Standard PPE Ensemble: - Chemical Splash Goggles - Double Gloves (Nitrile + Butyl) - FR Lab Coat assessment->ppe_standard No ppe_enhanced Enhanced PPE Ensemble: - Face Shield over Goggles - Double Gloves (Nitrile + Butyl) - FR Lab Coat - Chemical-Resistant Apron assessment->ppe_enhanced Yes fume_hood Conduct all work inside a certified chemical fume hood. ppe_standard->fume_hood ppe_enhanced->fume_hood end_task Task Completion & Decontamination fume_hood->end_task

Caption: PPE Selection Workflow for this compound.

Disposal Plan: Managing Contaminated Materials

All disposable items that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Gloves, Bench Liners, Wipes: Collect in a designated, sealed, and clearly labeled hazardous waste container within the fume hood.

  • Contaminated Lab Coats/Aprons: If disposable, they go into the same hazardous waste stream. If reusable, they must be placed in a sealed, labeled bag for professional decontamination.

  • Chemical Waste: Unused chemical and reaction residues must be collected in a compatible, sealed, and labeled hazardous waste container. Never pour this chemical down the drain.[4][9]

By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. Trust in the process, understand the rationale, and handle every chemical with the respect it demands.

References

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • Safety Notes. (n.d.). Personal protective equipment for chemical handling.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 1-(2-Bromoethoxy)-3,5-dichlorobenzene.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Biosynth. (2020, December 5). Safety Data Sheet - 2-Bromo-1-bromomethyl-5-chlorobenzene.
  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 3-Chlorobenzyl bromide.
  • Ali, A. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1-Bromo-3-chlorobenzene.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET - Bromobenzene.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Sigma-Aldrich. (2014, August 12). SAFETY DATA SHEET - Bromobenzene.
  • Sigma-Aldrich. (2025, May 19). SAFETY DATA SHEET - Chlorobenzene.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • BenchChem. (2025). Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
  • Environmental Health and Safety - University of Washington. (n.d.). OSHA Glove Selection Chart.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Novarlo. (n.d.). Personal Protective Equipment Products.
  • BradyPLUS. (n.d.). INDIVIDUAL PPE.
  • Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - 1-Bromo-2-chlorobenzene.
  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethoxy)-3-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethoxy)-3-chlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.